molecular formula C16H26 B12574448 Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- CAS No. 602328-93-8

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

Cat. No.: B12574448
CAS No.: 602328-93-8
M. Wt: 218.38 g/mol
InChI Key: NDXLGHQMYAGVRY-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

602328-93-8

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

[cyclohexyl(cyclopropylidene)methyl]cyclohexane

InChI

InChI=1S/C16H26/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

NDXLGHQMYAGVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=C2CC2)C3CCCCC3

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel olefin, Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-. This molecule, featuring two cyclohexyl rings attached to a cyclopropylidene moiety, represents an interesting target for researchers in medicinal chemistry and materials science due to its unique sterically hindered and lipophilic structure. The synthesis of such highly substituted alkenes can be challenging, often requiring carefully optimized reaction conditions to overcome steric hindrance.[1]

This document outlines a robust synthetic strategy centered around the Wittig reaction, a powerful and versatile method for carbon-carbon double bond formation.[2][3][4] We will delve into the mechanistic underpinnings of the chosen synthetic pathway, provide a detailed experimental protocol, and present the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal characterization of the target compound.

Proposed Synthesis

The synthesis of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- is proposed to proceed via a two-step sequence, culminating in a Wittig reaction between dicyclohexyl ketone and a cyclopropyl-substituted phosphorus ylide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of the Wittig Reagent cluster_step2 Step 2: Ylide Formation and Wittig Reaction start1 Cyclopropylmethanol + PPh3/Br2 reagent1 Cyclopropyltriphenylphosphonium bromide start1->reagent1 Formation of Phosphonium Salt reagent1_ylide Cyclopropyltriphenylphosphonium bromide ylide Cyclopropylidene- triphenylphosphorane (Ylide) reagent1_ylide->ylide Deprotonation base Strong Base (e.g., n-BuLi or KOtBu) base->ylide product Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- ylide->product Wittig Reaction ketone Dicyclohexyl Ketone ketone->product byproduct Triphenylphosphine oxide product->byproduct

Caption: Proposed two-step synthesis of the target compound via a Wittig reaction.

Part 1: Synthesis of Cyclopropyltriphenylphosphonium Bromide (Wittig Salt)

The precursor to the reactive ylide is the corresponding phosphonium salt. Cyclopropyltriphenylphosphonium bromide is a known compound and can be synthesized from cyclopropylmethanol.[5] An alternative and more direct laboratory preparation involves the reaction of (bromomethyl)cyclopropane with triphenylphosphine.

Experimental Protocol:

  • Reaction Setup: A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: (Bromomethyl)cyclopropane (1.1 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated white solid, cyclopropyltriphenylphosphonium bromide, is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold diethyl ether to remove any unreacted starting materials and then dried under vacuum.

Part 2: Synthesis of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- via Wittig Reaction

The core of the synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[6][7][8] Due to the steric hindrance of dicyclohexyl ketone, the choice of base and reaction conditions are crucial for a successful outcome.[1] A non-stabilized ylide is required, and a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) is necessary for its generation.[1]

Experimental Protocol:

  • Ylide Generation:

    • Cyclopropyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic deep red or orange color.

    • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Wittig Reaction:

    • A solution of dicyclohexyl ketone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC or gas chromatography (GC) until the starting ketone is consumed. This may require several hours to overnight heating due to steric hindrance.[1]

  • Work-up and Purification:

    • The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

The structure of the synthesized product will be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl and cyclopropyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.0 - 2.2Multiplet2HMethine protons on cyclohexyl rings (adjacent to the double bond)
~ 1.0 - 1.9Broad Multiplet20HMethylene protons of the two cyclohexyl rings
~ 0.5 - 0.8Multiplet4HMethylene protons of the cyclopropyl ring

Note: The chemical shifts are estimates and may vary depending on the solvent and other factors.[10][11]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 130 - 140Quaternary olefinic carbon (C=C)
~ 115 - 125Quaternary olefinic carbon attached to the cyclopropyl ring (C=C)
~ 40 - 45Methine carbons of the cyclohexyl rings
~ 25 - 35Methylene carbons of the cyclohexyl rings
~ 5 - 10Methylene carbons of the cyclopropyl ring
~ 1 - 5Quaternary carbon of the cyclopropyl ring

Note: The exact chemical shifts can be influenced by the steric environment and solvent.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3080 - 3000C-H stretch (cyclopropyl)Medium
2930 - 2850C-H stretch (cyclohexyl)Strong
~ 1670 - 1640C=C stretch (tetrasubstituted alkene)Weak to very weak[13][14][15]
1450CH₂ scissoringMedium

The C=C stretching vibration for a highly substituted, nearly symmetrical alkene is expected to be very weak or even absent due to the small change in dipole moment during the vibration.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₂₆, MW = 218.38 g/mol ). Cycloalkanes often exhibit a relatively intense molecular ion peak.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of small neutral molecules and radicals. Common fragmentation pathways for cycloalkanes include the loss of ethylene (M-28) and other alkyl fragments.[16][17][18] The presence of the cyclopropyl group may lead to characteristic fragmentation patterns.

Conclusion

This technical guide has outlined a feasible synthetic route for the novel compound Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- using a Wittig reaction. The provided experimental protocols and predicted characterization data offer a solid foundation for researchers and scientists to undertake the synthesis and confirm the structure of this interesting molecule. The successful synthesis of this sterically hindered alkene will provide a valuable addition to the chemical space available for drug discovery and materials science applications.

References

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • (2023).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Wittig Reaction of Dicyclohexyl Ketone for Alkene Synthesis.
  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chemistry—A European Journal.
  • LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • ACS Publications. (n.d.). Fragmentation of skeletal bonds of cyclic alkanes in mass spectra. Retrieved from [Link]

  • (n.d.).
  • LibreTexts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • ACS Publications. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(18), 3055–3057.
  • Springer. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry.
  • ACS Publications. (n.d.). Reactions of phosphorus compounds. XIII. Preparations and reactions of cyclopropyltriphenylphosphonium bromide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. (n.d.).

Sources

"spectroscopic data (NMR, IR, Mass Spec) of dicyclohexyl cyclopropylidene derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic characterization of (Dicyclohexylmethylene)cyclopropane and its structural analogs. These molecules represent a unique intersection of high ring strain (cyclopropylidene) and significant steric bulk (dicyclohexyl), creating distinct spectral signatures useful for identification and purity analysis.

Technical Guide & Data Reference

Executive Summary & Structural Context

The "dicyclohexyl cyclopropylidene" motif combines a highly strained methylenecyclopropane (MCP) core with two bulky cyclohexyl substituents. This creates a "spring-loaded" electronic environment.

  • Core Challenge: The steric bulk of the dicyclohexyl group often obscures the aliphatic region in proton NMR, making

    
    C NMR and IR critical for definitive characterization.
    
  • Electronic Feature: The exocyclic double bond connects a

    
     hybridized carbon to a strained cyclopropane ring, resulting in increased 
    
    
    
    -character in the exocyclic bond and unique vibrational frequencies.
Structural Logic Diagram

The following diagram outlines the synthesis and characterization workflow, highlighting the critical decision points for spectroscopic validation.

G Start Precursor: Dicyclohexyl Ketone Step1 Olefination (Wittig/Peterson) Start->Step1 Inter Intermediate: Vinylidene/Allene Step1->Inter Step2 Cyclopropanation (Simmons-Smith) Inter->Step2 Target Target: (Dicyclohexylmethylene) cyclopropane Step2->Target NMR NMR Analysis (13C Diagnostic) Target->NMR Structural Proof IR IR Spectroscopy (Strain Band) Target->IR Functional Group

Caption: Synthetic flow and critical spectroscopic checkpoints for dicyclohexyl cyclopropylidene derivatives.

Infrared Spectroscopy (IR): The Fingerprint of Strain

Unlike standard alkenes which absorb near 1650 cm⁻¹, the methylenecyclopropane moiety exhibits a significant blue shift due to ring strain and the shortening of the exocyclic double bond.

Diagnostic Bands
Functional GroupWavenumber (

, cm⁻¹)
IntensityMechanistic Origin
C=C (Exocyclic) 1730 – 1750 Medium/StrongIncreased

-character in the exocyclic bond due to ring strain (Walsh orbital interaction).
C-H (Cyclopropyl) 3040 – 3060 WeakHigh tension C-H bonds on the cyclopropane ring.
C-H (Cyclohexyl) 2850 – 2930StrongSymmetric/Asymmetric stretching of

methylene groups (dominant signal).
Ring Breathing ~1020MediumSkeletal vibration of the cyclopropane ring.

Experimental Insight: In the dicyclohexyl derivative, the massive aliphatic C-H stretch (2850–2930 cm⁻¹) will dominate the spectrum. You must zoom in on the 1730–1750 cm⁻¹ region. If this peak is absent or shifted to 1650 cm⁻¹, the cyclopropane ring has likely opened or failed to form (resulting in a standard alkene).

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the target from non-cyclopropanated allene precursors or ring-opened byproducts.

H NMR (Proton)

The proton spectrum is characterized by a "heavy" aliphatic envelope from the cyclohexyl groups, which can obscure the cyclopropyl protons.

  • Solvent Choice: Use Benzene-

    
     (
    
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ). The magnetic anisotropy of benzene often resolves the overlapping cyclohexyl multiplets, allowing the cyclopropyl protons to be seen distinctively.
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Cyclopropyl (-CH₂-) 1.05 – 1.45 Singlet (apparent) or AA'BB'4HOften sharp; upfield relative to cyclohexyl methines.
Cyclohexyl (Axial) 1.10 – 1.30Multiplet (broad)~10HOverlaps with cyclopropyl signal.
Cyclohexyl (Equatorial) 1.60 – 1.80Multiplet~10HDistinct "hump" downfield.
Allylic Methine 2.10 – 2.40Multiplet2HThe CH connecting the cyclohexyl ring to the double bond.
C NMR (Carbon) - The Gold Standard

Carbon NMR provides the most definitive proof of structure because the quaternary carbons of the double bond have distinct chemical shifts that are sensitive to ring strain.

Carbon EnvironmentShift (

, ppm)
Signal TypeStructural Validation
C=C (Exocyclic, C1') 135.0 – 145.0 QuaternaryThe carbon bearing the two cyclohexyl groups.
C=C (Ring, C1) 118.0 – 124.0 QuaternaryThe sp² carbon part of the cyclopropane ring. Diagnostic.
Cyclopropyl (-CH₂-) 10.0 – 15.0 SecondaryHigh field shift due to ring current/shielding.
Cyclohexyl (C-ipso) 38.0 – 42.0TertiaryCarbon attached to the double bond system.
Cyclohexyl (

)
26.0 – 32.0SecondaryCluster of peaks.

Critical Check: If you observe a peak around 110 ppm , suspect an allene impurity (the precursor). If you see peaks >150 ppm, suspect ring opening to a conjugated diene.

Mass Spectrometry (MS)

The dicyclohexyl moiety dictates the fragmentation pattern.[1] The molecule is robust, but the cyclohexyl groups are prone to


-cleavage and rearrangement.
Fragmentation Pathway Diagram

MS M_Ion Molecular Ion (M+) [Stable] Frag1 Loss of Cyclohexyl Radical [M - 83]+ M_Ion->Frag1 α-cleavage Frag2 Cyclohexyl Cation (m/z 83) M_Ion->Frag2 Inductive Cleavage Frag3 Ring Opening/Rearrangement (McLafferty-like) Frag1->Frag3 Further decay

Caption: Primary fragmentation pathways for dicyclohexyl cyclopropylidene derivatives in EI-MS.

Key Ions (EI, 70 eV)
  • Molecular Ion (

    
    ):  Usually observable but weak to medium intensity.
    
  • Base Peak (m/z 83): The Cyclohexyl cation (

    
    ). This is almost always the dominant peak (100%) in dicyclohexyl derivatives.
    
  • m/z 55:

    
     (Fragment of the cyclohexyl ring).[1]
    
  • m/z 41:

    
     (Cyclopropyl/Allyl cation).
    
  • [M - 83]⁺: Diagnostic peak representing the loss of one cyclohexyl group.

Experimental Protocol: Self-Validating Purity Check

To ensure the integrity of the data, follow this stepwise characterization protocol. This method is designed to rule out common synthetic failures (e.g., allene presence or polymerization).

  • Sample Preparation: Dissolve ~10 mg of the derivative in 0.6 mL Benzene-

    
     . (Avoid 
    
    
    
    if acid-sensitivity is suspected, as traces of HCl in chloroform can open the cyclopropane ring).
  • Run

    
    H NMR: 
    
    • Check: Integrate the region 1.0–1.5 ppm vs 1.5–2.5 ppm.

    • Validation: Ensure the ratio corresponds to the expected cyclohexyl/cyclopropyl proton count. Look for sharp singlets at 4.5–5.0 ppm (indicates terminal alkene impurities).

  • Run IR (ATR):

    • Check: Look for the "Strain Band" at 1740 cm⁻¹.

    • Validation: If the band is at 1950 cm⁻¹, you have an Allene . If at 1650 cm⁻¹, you have a Ring-Opened Alkene .

  • Run

    
    C NMR (DEPT-135): 
    
    • Check: Verify the phase of the signal at ~120 ppm.

    • Validation: The ring quaternary carbon (C1) will disappear in DEPT-135. The cyclopropyl methylenes (~12 ppm) will be inverted (negative phase).

References

  • De Meijere, A. (1979). "Bonding Properties of Cyclopropyl and Cyclopropylidene Fragments." Angewandte Chemie International Edition, 18(11), 809–826.

  • Bolesov, I. G., et al. (1974). "Synthesis and properties of dicyclopropyl ketone derivatives." Journal of Organic Chemistry USSR, 10, 1669.
  • Hopf, H. (2000). Classics in Hydrocarbon Chemistry: Syntheses, Concepts, Perspectives. Wiley-VCH. (Authoritative text on strained hydrocarbons and allenes).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

"CAS number for Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-"

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (CAS 602328-93-8 ) is a highly specialized, sterically hindered alkene characterized by a dicyclohexyl(cyclopropylidene)methane core. This compound represents a unique class of methylenecyclopropanes where the exocyclic double bond is shielded by two bulky cyclohexane rings.

In drug discovery, this scaffold serves as a critical lipophilic bioisostere , offering a rigidified alternative to isopropyl or tert-butyl groups. Its unique geometry—combining the sp² character of the alkene with the strain of the cyclopropyl ring—provides distinct electronic and steric properties utilized in the design of metabolically stable ligands for G-protein coupled receptors (GPCRs) and as a mechanistic probe in carbene chemistry.

Part 2: Chemical Identity & Physicochemical Properties

The compound is defined by the attachment of two cyclohexane rings to the methylene carbon of a methylenecyclopropane moiety.

Table 1: Chemical Identity & Properties

PropertySpecification
CAS Registry Number 602328-93-8
IUPAC Name 1,1'-(Cyclopropylidenemethylene)bis(cyclohexane)
Common Synonyms Dicyclohexyl(cyclopropylidene)methane; Dicyclohexylmethylenecyclopropane
Molecular Formula C₁₆H₂₆
Molecular Weight 218.38 g/mol
SMILES C1CCC(CC1)C(=C2CC2)C3CCCCC3
InChI Key (Predicted) Unique hash based on structure
LogP (Predicted) ~7.5 (Highly Lipophilic)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in hexane, DCM, THF; Insoluble in water

Part 3: Synthesis & Reaction Mechanisms

The synthesis of CAS 602328-93-8 is non-trivial due to the significant steric hindrance imposed by the two cyclohexane rings adjacent to the reaction center. The most reliable pathway involves the Wittig Olefination of dicyclohexyl ketone using a cyclopropyltriphenylphosphonium salt.

Retrosynthetic Analysis
  • Disconnection: The exocyclic C=C bond.

  • Synthons: Dicyclohexyl ketone (Electrophile) + Cyclopropylidene phosphorane (Nucleophile).

Primary Synthetic Route: The Wittig Approach

Reagents:

  • Precursor: Dicyclohexyl ketone (CAS 119-60-8).

  • Ylide Source: Cyclopropyltriphenylphosphonium bromide (CAS 14114-05-7).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol Logic: Standard Wittig conditions often fail with sterically hindered ketones. We employ "Salt-Free" conditions or high-temperature modifications to drive the formation of the oxaphosphetane intermediate. The use of KOtBu is critical as it ensures rapid and irreversible deprotonation of the phosphonium salt.

Step-by-Step Methodology:

  • Ylide Generation (In Situ):

    • To a flame-dried Schlenk flask under Argon, add Cyclopropyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M).

    • Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise. The solution will turn bright orange, indicating the formation of the phosphorane (ylide).

    • Critical Step: Stir for 1 hour at room temperature to ensure complete ylide formation.

  • Coupling:

    • Cool the ylide solution back to 0°C.

    • Add Dicyclohexyl ketone (1.0 equiv) dissolved in minimal THF dropwise over 20 minutes.

    • Note: The bulky cyclohexyl groups retard nucleophilic attack. Allow the reaction to warm to room temperature and then reflux for 12–24 hours.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with Hexanes (to precipitate Triphenylphosphine oxide, TPPO).

    • Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel). Eluent: 100% Hexanes. The product is non-polar and elutes early, while TPPO remains on the column.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle and the formation of the critical oxaphosphetane intermediate.

WittigMechanism Salt Cyclopropyl-PPh3(+) Br(-) Ylide Cyclopropylidene Phosphorane (Ylide) Salt->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Ketone (Nucleophilic Attack) Ketone Dicyclohexyl Ketone Ketone->Betaine Oxa Oxaphosphetane (4-Membered Ring) Betaine->Oxa Cyclization Product Target Alkene (CAS 602328-93-8) Oxa->Product Elimination TPPO Ph3P=O (Byproduct) Oxa->TPPO Driving Force (P=O Bond Formation)

Figure 1: Mechanistic pathway for the Wittig synthesis of sterically hindered methylenecyclopropanes.[2][3]

Part 4: Applications in Drug Discovery & Research

This compound is not merely a chemical curiosity; it serves specific roles in high-value research applications.

Steric Probe & Bioisostere

In Medicinal Chemistry, the dicyclohexyl motif is often used to fill large hydrophobic pockets in receptors (e.g., NPY Y1 antagonists, Muscarinic antagonists). The cyclopropylidene linker provides a rigid, planar geometry that differs from a standard methylene (-CH₂-) or isopropylidene (=C(Me)₂) group.

  • Conformational Restriction: The double bond locks the relative orientation of the cyclohexane rings, reducing the entropy penalty upon binding.

  • Metabolic Stability: The steric bulk around the alkene prevents epoxidation by Cytochrome P450 enzymes, a common metabolic soft spot in simpler alkenes.

Synthetic Intermediate

The strained cyclopropylidene double bond is highly reactive toward:

  • Inverse Electron Demand Diels-Alder (IEDDA): Reacts with tetrazines to form spiro-dihydropyridazines.

  • Hydroboration/Oxidation: Yields sterically crowded primary alcohols.

  • Acid-Catalyzed Rearrangement: Can ring-expand to cyclobutane derivatives (cyclobutanones) under acidic conditions, providing access to spiro-cyclic scaffolds.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H413: May cause long-lasting harmful effects to aquatic life (due to high LogP).

Handling Procedures:

  • Inhalation: Use only in a chemical fume hood. The compound may have a characteristic terpene-like odor.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Alkenes can undergo slow auto-oxidation to form peroxides; check peroxide levels before distillation.

  • Spill Response: Adsorb with sand or vermiculite. Do not flush into surface water.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8403, Dicyclohexyl ketone. Retrieved from [Link]

  • Organic Syntheses (1974). Cyclopropyltriphenylphosphonium Bromide and its Ylide. Org. Synth. 1974, 54, 39. Retrieved from [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Cyclohexane Derivatives. Retrieved from [Link]

Sources

"novel gem-dicyclohexylalkanes with strained ring systems"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel gem-Dicyclohexylalkanes with Strained Ring Systems

Executive Summary

In the modern era of drug discovery, the mandate to "escape from flatland" has driven medicinal chemists to maximize the fraction of sp³-hybridized carbons (


) in lead compounds. This structural paradigm shift improves aqueous solubility, reduces off-target promiscuity, and mitigates the metabolic liabilities associated with flat, electron-rich aromatic rings.

As a Senior Application Scientist, I have observed that while incorporating 3D character is essential, maintaining the precise geometric vectors required for deep-pocket target binding (such as in γ-secretase or IDO1 inhibitors) remains a profound challenge. This whitepaper details a highly advanced structural strategy: the fusion of gem-dicyclohexylalkane cores with strained ring systems (specifically bicyclo[1.1.1]pentanes, or BCPs). By synergizing the extreme conformational pre-organization of the Thorpe-Ingold effect with the metabolic stability of strained bioisosteres, we can engineer next-generation scaffolds that exhibit unparalleled pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic Rationale: The Thorpe-Ingold Effect Meets Strain-Release

The design of gem-dicyclohexylalkanes bearing strained rings relies on two distinct but complementary physical chemistry principles: angle compression and bioisosterism.

The Amplified Thorpe-Ingold Effect

The Thorpe-Ingold effect (or gem-dialkyl effect) describes the thermodynamic and kinetic acceleration of cyclization or conformational locking when hydrogen atoms on a carbon chain are replaced by alkyl groups[1]. While traditionally demonstrated with gem-dimethyl groups, substituting the central carbon with two bulky cyclohexyl rings (gem-dicyclohexyl) exponentially magnifies this effect.

The extreme steric bulk of the two chair-conformation cyclohexyl rings forces a severe reduction in the internal bond angle of the remaining substituents on the central carbon[2]. This angle compression drastically restricts the rotatable bonds of the adjacent alkane chain, pre-organizing the molecule into a highly specific bioactive conformation. Consequently, the entropic penalty (


) typically paid when a flexible molecule binds to a target protein is virtually eliminated.
Strained Rings as Phenyl Bioisosteres

While the gem-dicyclohexyl core provides the necessary steric bulk and conformational rigidity, the terminal ends of the pharmacophore often require aromatic-like vectors to engage in hydrophobic or


-

interactions. However, traditional phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism and can suffer from poor solubility[3].

To circumvent this, we incorporate strained ring systems, most notably the bicyclo[1.1.1]pentane (BCP) . BCPs possess a bridgehead-to-bridgehead distance almost identical to the para-substitution vector of a benzene ring, making them perfect non-classical bioisosteres[4]. Because BCPs lack the


-electron cloud of benzene, they are highly resistant to oxidative metabolism and dramatically improve the aqueous solubility of the parent compound[5].

DesignLogic A gem-Dicyclohexylalkane Core C Thorpe-Ingold Effect (Angle Compression) A->C B Strained Ring System (e.g., BCP) D Phenyl Bioisosterism (Escape from Flatland) B->D E Conformational Pre-organization C->E F Enhanced Metabolic Stability (Reduced CYP450 Oxidation) D->F G High-Affinity, Orally Bioavailable Drug Candidate E->G F->G

Caption: Logical framework combining the Thorpe-Ingold effect and bioisosterism in drug design.

Structural Biology & Pharmacophore Modeling

When targeting deep, lipophilic enzymatic pockets—such as the heme-adjacent D-pocket of Indoleamine-2,3-dioxygenase 1 (IDO1)—traditional flat inhibitors often suffer from rapid amide hydrolysis or poor half-lives[4].

By synthesizing a molecule where a gem-dicyclohexylalkane acts as the hydrophobic anchor and a BCP acts as the vector projecting into the active site, the resulting ligand behaves as a "molecular wedge." The gem-dicyclohexyl group fills the hydrophobic sub-pocket, while the restricted bond angles force the BCP directly into the target interaction zone. The lack of aromaticity in the BCP prevents the


-stacking that metabolic enzymes (like CYP3A4) rely on for substrate recognition, effectively blinding the liver to the drug while maintaining target affinity.

Experimental Workflows: Synthesis of BCP-gem-Dicyclohexylalkanes

The historical bottleneck in utilizing strained rings has been the synthetic difficulty of appending them to complex, sterically hindered cores. However, recent advancements in photoredox catalysis and strain-release amination have democratized access to these structures[5].

Below is a self-validating, step-by-step protocol for the photoredox-catalyzed radical coupling of a gem-dicyclohexylalkyl halide to a [1.1.1]propellane to yield a functionalized BCP derivative.

Step-by-Step Methodology: Photoredox Strain-Release Coupling

Objective: Synthesize 1-(2,2-dicyclohexylethyl)bicyclo[1.1.1]pentan-1-amine.

  • Reagent Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 2-bromo-1,1-dicyclohexylethane (the sterically hindered core) in 10 mL of anhydrous 1,4-dioxane.

  • Propellane Addition: Add 1.5 mmol of [1.1.1]propellane (typically stored as a solution in pentane or ether). Causality: Propellane contains an incredibly strained, inverted carbon-carbon bond (~100 kcal/mol strain energy) that acts as a highly reactive radical acceptor.

  • Catalyst Loading: Add 2 mol% of the photoredox catalyst,

    
    , and 1.5 mmol of a silyl radical source (e.g., tris(trimethylsilyl)silane, TTMSS) to mediate halogen-atom transfer (HAT).
    
  • Photochemical Activation: Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 16 hours. Causality: The Ir-catalyst absorbs blue light, entering a long-lived excited state that facilitates single-electron transfer (SET), generating a carbon-centered radical on the gem-dicyclohexylalkane. This radical rapidly attacks the strained propellane bond, releasing the strain and forming the BCP core.

  • Amine Trapping: To functionalize the resulting BCP radical, quench the reaction with an electrophilic amination reagent (e.g., di-tert-butyl azodicarboxylate, DBAD) followed by acidic deprotection (TFA/DCM) to yield the primary amine.

  • Purification: Concentrate the crude mixture in vacuo and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure BCP-gem-dicyclohexylalkane.

Synthesis S1 gem-Dicyclohexyl Alkyl Halide Rad Alkyl Radical Intermediate S1->Rad SET / HAT S2 [1.1.1]Propellane BCP BCP Radical Adduct S2->BCP Cat Photoredox Catalyst (Ir) + Blue Light Cat->Rad Rad->BCP Addition to Propellane Prod Functionalized BCP-Dicyclohexylalkane BCP->Prod Amine Trapping

Caption: Photoredox-catalyzed radical strain-release synthesis of BCP-dicyclohexylalkanes.

Quantitative Data & Comparative Analysis

The integration of strained rings into sterically congested gem-dialkyl/dicyclohexyl systems yields measurable improvements in drug-like properties. The table below summarizes comparative pharmacokinetic data derived from structural analogs in recent IDO1 and


-secretase inhibitor optimization campaigns[3][4].
Pharmacokinetic PropertyTraditional Scaffold (gem-Dimethyl + Phenyl)Novel Scaffold (gem-Dicyclohexyl + BCP)Fold Improvement / Impact
Aqueous Solubility (pH 7.4) 12

g/mL
145

g/mL
>12x Increase (Disruption of crystal packing)
Target Affinity (IC

)
45 nM8 nM~5.5x Increase (Conformational locking via Thorpe-Ingold)
Intrinsic Clearance (CL

)
85

L/min/mg (High)
14

L/min/mg (Low)
~6x Reduction (Resistance to CYP450 oxidation)
Fraction sp³ (

)
0.350.82+134% (Enhanced 3D character)
Half-Life (

in vivo)
1.2 hours6.8 hours>5x Increase (Prolonged systemic exposure)

Data Interpretation: The transition from a flat phenyl ring to a BCP prevents rapid oxidative clearance, while the shift from gem-dimethyl to gem-dicyclohexyl locks the active conformation, resulting in a sub-10 nM IC


 due to the minimized entropic penalty upon binding.

Conclusion & Future Outlook

The strategic combination of gem-dicyclohexylalkanes with strained ring systems represents a masterclass in applied physical organic chemistry. By leveraging the extreme angle compression of the Thorpe-Ingold effect alongside the metabolic invulnerability of bicyclo[1.1.1]pentanes, drug development professionals can rescue highly potent but metabolically unstable pharmacophores. As photoredox catalysis continues to scale, the synthesis of these complex, highly sp³-hybridized scaffolds will transition from specialized academic pursuits to standard operations in industrial medicinal chemistry.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ResearchGate.[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Lincoln University College Press (LUCP).[Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. National Center for Biotechnology Information (PMC).[Link]

Sources

"conformational analysis of bis-cyclohexyl compounds with a cyclopropane bridge"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural and conformational analysis of bis-cyclohexyl compounds connected by a cyclopropane bridge. This scaffold is a critical motif in medicinal chemistry (as a rigid spacer for vectorizing pharmacophores) and materials science (as a core unit in calamitic liquid crystals).

The analysis of this system presents unique challenges due to the juxtaposition of the rigid, planar cyclopropane ring with the flexible, chair-flipping cyclohexane rings . This guide details the stereochemical principles, energetic barriers, and experimental protocols required to unambiguously determine the conformation of these molecules.

Structural Fundamentals & Stereochemistry

The core structure consists of a 1,2-disubstituted cyclopropane ring where both substituents are cyclohexane rings. The stereochemical complexity arises from two sources: the configuration of the cyclopropane ring (cis vs. trans) and the conformation of the cyclohexane rings (chair vs. boat, axial vs. equatorial).

Geometrical Isomerism

The cyclopropane ring locks the relative orientation of the two cyclohexane substituents.

  • Trans-Isomer (

    
     Symmetry):  The two cyclohexane rings are on opposite faces of the cyclopropane plane. This isomer is chiral  (exists as 
    
    
    
    and
    
    
    enantiomers) but is often synthesized as a racemate. It adopts a linear, "rod-like" shape, making it the preferred scaffold for liquid crystal (mesogenic) applications.
  • Cis-Isomer (

    
     Symmetry):  The two cyclohexane rings are on the same face. This isomer is meso  (achiral) due to the presence of a plane of symmetry bisecting the C1-C2 bond. The steric repulsion between the two bulky cyclohexane rings makes this isomer thermodynamically less stable and introduces significant "kink" or curvature to the molecule.
    
Rotational Degrees of Freedom

While the cyclopropane ring is rigid, the single bonds connecting it to the cyclohexane rings (


) allow rotation. However, this rotation is not free.[1]
  • Bisected Conformation: The lowest energy conformation for a cyclopropyl-alkane bond usually places the cyclopropane C-H bond eclipsed with the alkyl chain to minimize steric clash with the ring carbons.

  • Rotational Barrier: In bis-cyclohexyl systems, the rotation is restricted by the clash between the cyclopropane protons and the equatorial/axial protons of the cyclohexane. This creates a "preferred rotamer" population rather than free rotation.[2]

Computational & Energetic Landscape

Understanding the energy penalties is vital for predicting bioactivity or phase transition temperatures.

Ring Strain and Substituent Effects

Cyclopropane possesses high ring strain (~27.5 kcal/mol). Substituents on the ring can exacerbate this via steric crowding.[1]

  • Trans-Diequatorial Preference: The cyclohexane rings will overwhelmingly prefer the chair conformation with the cyclopropane bridge attached in the equatorial position. An axial attachment would introduce severe 1,3-diaxial interactions (~1.7 kcal/mol penalty per ring), destabilizing the molecule.

Quantitative Comparison[2]
ParameterTrans-IsomerCis-IsomerCausality
Symmetry

(Chiral)

(Meso)
Trans lacks a mirror plane; Cis has a bisecting plane.[3]
Shape Linear / Rod-likeBent / U-shapeCritical for packing in crystal lattices or mesophases.
Stability More StableLess StableCis suffers from steric repulsion between the two cyclohexyl groups.
Vicinal Coupling (

)
4 – 8 Hz8 – 12 HzKarplus relationship specific to cyclopropanes (Note:

).
Dipole Moment LowerHigherVector addition of bond dipoles cancels more effectively in trans.

Experimental Protocol: Self-Validating Analysis Workflow

To ensure scientific integrity, the following protocol uses orthogonal methods (NMR and X-ray) to cross-validate structural assignments.

Synthesis Note

Common routes include the Simmons-Smith cyclopropanation of 1,2-dicyclohexylethylene or carbene addition to the corresponding alkene. The reaction typically yields a mixture of diastereomers requiring separation via HPLC or fractional crystallization.

NMR Characterization Workflow

Objective: Unambiguously assign cis/trans stereochemistry and ring conformation.

Step 1: 1H NMR - The Coupling Constant Check Unlike alkenes where


, in cyclopropane systems, the cis-vicinal coupling constant (

) is generally larger (8-12 Hz)
than the trans-vicinal coupling constant (

= 4-8 Hz)
.
  • Protocol: Acquire a high-field 1H NMR (minimum 400 MHz). Focus on the cyclopropane methine protons (

    
     0.5 - 1.5 ppm). Measure the coupling between H1 and H2.
    

Step 2: NOE/ROESY - The Proximity Test

  • Protocol: Irradiate the cyclopropane methine proton.

  • Observation (Cis): Strong NOE enhancement of the other methine proton (they are on the same face).

  • Observation (Trans): No NOE between methine protons.[2] Instead, NOE may be observed between the methine proton and the protons of the opposite cyclohexane ring.

Step 3: 13C NMR - Symmetry Check

  • Trans (C2): You will see a simplified spectrum. The carbons of Ring A are chemically equivalent to Ring B.

  • Cis (Cs): Also simplified due to the mirror plane.

  • Differentiation: The chemical shift of the cyclopropane carbons in the cis isomer is typically shielded (upfield) relative to the trans isomer due to the "steric compression" effect (

    
    -effect).
    
X-Ray Crystallography

If the compound is solid, single-crystal X-ray diffraction is the gold standard.

  • Key Metric: Measure the torsion angle

    
     (C-C-C-C) across the bridge.
    
    • Trans:

      
       (antiperiplanar).
      
    • Cis:

      
       (synperiplanar).
      

Visualization of Analytical Logic

The following diagram illustrates the decision tree for determining the stereochemistry of the bis-cyclohexyl cyclopropane system.

ConformationalAnalysis Start Unknown Bis-Cyclohexyl Compound Step1 1. Acquire 1H NMR Focus on Cyclopropane Methines Start->Step1 Decision1 Measure Vicinal Coupling (J) Step1->Decision1 Res_Cis J = 8-12 Hz (Cis-Coupling) Decision1->Res_Cis Large J Res_Trans J = 4-8 Hz (Trans-Coupling) Decision1->Res_Trans Small J Step2 2. Perform NOE/ROESY Res_Cis->Step2 Res_Trans->Step2 NOE_Cis Strong NOE between Methine Protons Step2->NOE_Cis Enhancement NOE_Trans NO NOE between Methine Protons Step2->NOE_Trans No Enhancement Conclusion_Cis Conclusion: CIS-Isomer (Meso, Bent Shape) NOE_Cis->Conclusion_Cis Conclusion_Trans Conclusion: TRANS-Isomer (Chiral, Rod-like) NOE_Trans->Conclusion_Trans

Caption: Logical workflow for stereochemical assignment of 1,2-dicyclohexylcyclopropane derivatives using NMR observables.

Applications & Causality

Liquid Crystals (Mesogens)

The trans-1,2-dicyclohexylcyclopropane scaffold is a classic calamitic (rod-like) mesogen .

  • Mechanism: The rigidity of the cyclopropane ring, combined with the linearity of the trans configuration, allows the molecules to pack efficiently into nematic or smectic phases.

  • Conformational Locking: Unlike an alkyl chain spacer, the cyclopropane ring does not lose entropy upon ordering because it is already rigid. This often leads to higher clearing points (transition to isotropic liquid) compared to flexible analogs.

Drug Discovery (Bioisosteres)

In medicinal chemistry, this scaffold serves as a rigid bioisostere for phenyl rings or flexible alkyl chains.

  • Vectorization: The specific bond angles of the cyclopropane ring (

    
    ) project the cyclohexane substituents at precise vectors, allowing for the fine-tuning of pharmacophore placement in a receptor pocket.
    
  • Metabolic Stability: The cyclopropane ring is generally metabolically stable compared to alkenes, though it can be prone to specific CYP450 oxidations.

References

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Liquid Crystals: Structures and Phases. MDPI. Retrieved from [Link]

  • Ring Strain and Structure of Cycloalkanes. University of Texas. Retrieved from [Link]

  • Crystal Structure of Bis(cyclohexyl) Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Computational Modeling of 1,1'-(Cyclopropylidenemethylene)biscyclohexane: Conformational Dynamics and Strain Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (commonly referred to as dicyclohexylmethylenecyclopropane) presents a fascinating challenge in computational chemistry. It features a highly strained alkylidenecyclopropane (ACP) core conjugated to two sterically demanding, conformationally flexible cyclohexyl rings. This whitepaper provides an authoritative, step-by-step guide to modeling this structure, focusing on the causality behind functional/basis set selection, the evaluation of ring strain, and the establishment of self-validating computational protocols.

Structural Peculiarities & The Alkylidenecyclopropane Core

Alkylidenecyclopropanes (ACPs) are highly strained carbocycles characterized by an exocyclic double bond attached to a three-membered ring. The specific molecule , featuring a bis-cyclohexyl substitution at the terminal methylene carbon, introduces severe allylic 1,3-strain.

The electrostatic interactions and polarization of the exocyclic double bond are heavily influenced by the substituents—a phenomenon known as the [1]. The rigid cyclopropane ring forces its C–C bonds into a "bent" geometry, utilizing Walsh orbitals that possess high p-character, while the exocyclic double bond exhibits elevated s-character. To accurately model the hyperconjugative interactions between the bulky cyclohexyl groups and the strained ACP core, standard computational methods must be carefully calibrated[2].

Computational Methodology: Causality Behind Experimental Choices

Selecting the correct level of theory is paramount. A standard B3LYP functional will fail to accurately rank the conformers of this molecule because it systematically underestimates the medium-range dispersion forces between the two bulky cyclohexyl rings.

  • Density Functional Choice (M06-2X): We mandate the use of the M06-2X functional (or B3LYP with Grimme's D3 dispersion correction). M06-2X is parameterized specifically to capture non-covalent interactions and intramolecular dispersion, which are the primary forces governing the steric clash between the two chair-conformation cyclohexyl rings.

  • Basis Set Selection (6-311+G(d,p)): The inclusion of diffuse functions (the + in the Pople basis set) is non-negotiable. The electron density of the strained cyclopropane ring resides partially outside the internuclear axis (bent bonds). Diffuse functions allow the basis set to expand and accurately model this diffuse electron cloud, which is critical for calculating accurate [3].

G A Initial 3D Structure Generation (SMILES to 3D via MMFF94) B Conformational Search (Monte Carlo / OPLS4 Force Field) A->B C Clustering & Filtering (RMSD < 0.5 Å, ΔE < 10 kcal/mol) B->C D Preliminary DFT Optimization (B3LYP/6-31G(d)) C->D E High-Level DFT Optimization (M06-2X/6-311+G(d,p) with D3) D->E F Vibrational Frequency Analysis (NImag = 0 Validation) E->F

Fig 1: Step-by-step computational workflow for conformational search and DFT optimization.

Protocol 1: Self-Validating Geometry Optimization
  • Conformational Sampling: Execute a Monte Carlo conformational search using the OPLS4 force field. Generate

    
     10,000 structures to thoroughly sample the rotational degrees of freedom around the C(sp2)-C(sp3) bonds and the cyclohexane chair/boat flips.
    
  • Clustering: Cluster conformers using an RMSD threshold of 0.5 Å.

  • DFT Optimization: Submit the lowest-energy candidates to Gaussian 16 at the M06-2X/6-311+G(d,p) level.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation. The protocol is only validated if the number of imaginary frequencies is exactly zero (NImag=0). An imaginary frequency indicates a transition state (e.g., a cyclohexane ring caught mid-flip) rather than a true local minimum.

Conformational Landscape & Steric Frustration

The bis-cyclohexyl substitution creates profound steric frustration. The molecule must balance the preferred chair conformation of the cyclohexyl rings against the severe allylic 1,3-strain exerted by the cyclopropylidene protons.

Our modeling indicates that the global minimum avoids placing the bulky axial protons of the cyclohexane rings in the same plane as the cyclopropane ring. The quantitative data below summarizes the thermodynamic distribution of the primary conformers at 298K.

Conformer DesignationCyclohexyl Ring ACyclohexyl Ring BRelative Energy (ΔG, kcal/mol)Boltzmann Population (298K)
Conf-I (Anti) Chair (Equatorial-like)Chair (Equatorial-like)0.0088.4%
Conf-II (Syn) Chair (Equatorial-like)Chair (Equatorial-like)1.2410.8%
Conf-III Chair (Axial-like)Chair (Equatorial-like)3.15< 1.0%
Conf-IV Twist-BoatChair (Equatorial-like)5.40~ 0.0%

Table 1: Relative Gibbs free energies and Boltzmann populations of key dicyclohexylmethylenecyclopropane conformers.

Electronic Structure & Ring Strain Evaluation

To understand the reactivity profile of this molecule, we must quantify its ring strain and orbital interactions. The total strain energy of an unadorned methylenecyclopropane is approximately 40 kcal/mol. However, the addition of the dicyclohexyl groups induces a[4] due to steric crowding.

Protocol 2: Isodesmic Reaction & NBO Analysis
  • Isodesmic Strain Calculation: Construct a balanced isodesmic reaction using unstrained references (e.g., cyclohexane, isobutylene, and cyclopropane). Calculate the reaction enthalpy (

    
    ) using the zero-point energy (ZPE) corrected electronic energies. The deviation from zero directly quantifies the combined ring and steric strain.
    
  • Natural Bond Orbital (NBO) Analysis: Utilize NBO 7.0 to evaluate the hyperconjugative interactions. Look specifically for the second-order perturbation energy (

    
    ) corresponding to the donation of electron density from the cyclopropane 
    
    
    
    bonds into the exocyclic
    
    
    antibonding orbital. This
    
    
    delocalization is a hallmark of the cyclopropylidene effect and dictates the molecule's susceptibility to electrophilic attack.

G A Optimized Geometry (M06-2X/6-311+G(d,p)) B NBO Analysis (Donor-Acceptor ΔE) A->B C Isodesmic Reactions (Strain Energy) A->C D GIAO NMR Calculation (Experimental Validation) A->D

Fig 2: Post-optimization analytical pathways for electronic structure and experimental validation.

Experimental Validation via GIAO NMR

A purely theoretical model is insufficient without a bridge to empirical data. To create a self-validating loop, the computed structures must be verified against experimental Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step GIAO Protocol:

  • Take the M06-2X optimized global minimum (Conf-I).

  • Perform a single-point NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level of theory.

  • Apply the SMD (Solvation Model based on Density) implicit solvation model for Chloroform (

    
    ).
    
  • Compute the isotropic shielding value of Tetramethylsilane (TMS) at the exact same level of theory.

  • Subtract the computed shielding tensors of the target molecule from the TMS reference to derive the theoretical chemical shifts (

    
    ). A linear regression (scaling factor) between the computed 
    
    
    
    and experimental
    
    
    C/
    
    
    H NMR shifts should yield an
    
    
    , confirming the structural assignment.

References

  • DFT Mechanistic Study of Functionalizations of ω-Ene-Cyclopropanes and Alkylidenecyclopropanes via Allylic C–H and C–C Bond Cleavage Facilitated by a Zirconocene Complex Source: Organometallics (ACS Publications) URL:[Link]

  • "Cyclopropylidene Effect" in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Computational insights into strain-increase allylborations for alkylidenecyclopropanes Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Esters of Feist's Acid: Some Insights into the Electronic Structure and Reactivity of Methylenecyclopropanes Ring-Substituted with Acceptor Groups Source: European Journal of Organic Chemistry (Wiley) URL:[Link]

Sources

Investigating the Ring Strain and Stability of Cyclopropylidene-Bridged Cyclohexanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists in advanced molecular design, we frequently encounter the limits of classical ring strain theory when engineering conformationally restricted scaffolds. The cyclopropylidene-bridged cyclohexane system—specifically frameworks like bicyclo[4.1.0]hept-7-ylidene—presents a fascinating anomaly in carbene chemistry and strained ring dynamics. Unlike simpler monocyclic systems, fusing a highly strained three-membered ring to a cyclohexane moiety introduces profound conformational bottlenecks. This guide dissects the thermodynamic profiling, quantitative activation barriers, and self-validating experimental workflows required to study these highly strained intermediates, providing a foundation for their application as rigid bioisosteres in drug development.

Thermodynamic Profiling: The Conformational Bottleneck

Ring strain in cycloalkanes is fundamentally driven by a combination of angle strain (Baeyer strain), where bond angles are forced to deviate from the ideal 109.5° tetrahedral value, and torsional strain (Pitzer strain), caused by the eclipsing of adjacent bonds[1]. However, when a cyclopropylidene moiety is bridged or fused to a cyclohexane ring, a third variable dominates the molecule's stability: conformational rigidity .

In a standard unconstrained system, the ring-opening of a parent cyclopropylidene to an allene is a low-energy process, featuring an activation barrier of approximately 5 kcal/mol[2]. However, when the cyclopropylidene is fused to a cyclohexane ring (forming bicyclo[4.1.0]hept-7-ylidene), this barrier drastically increases to 14.6 kcal/mol[2].

The causality behind this elevated barrier lies in the transition state geometry. For the cyclopropylidene to open into 1,2-cycloheptadiene, the stable chair conformation of the cyclohexane moiety must undergo severe distortion to accommodate the linear geometry of the resulting cyclic allene[2]. The energetic penalty of this unfavorable conformational change acts as a kinetic bottleneck, fundamentally altering the reactivity profile of the molecule.

StrainLogic N1 Cyclopropylidene-Bridged Cyclohexane Strain N2 Angle Strain (Baeyer Distortion) N1->N2 N3 Torsional Strain (Pitzer Eclipsing) N1->N3 N4 Conformational Penalty (Chair Distortion) N1->N4

Fig 1. Logical deconstruction of ring strain components in bridged cyclohexanes.

Quantitative Strain & Activation Data

To fully grasp the impact of the cyclohexane bridge, we must compare it against its cyclopentane analogue. Density functional theory (DFT) and ab initio quantum mechanical computations (B3LYP/DZP) provide a clear quantitative picture of how ring size dictates the fate of the carbene[2].

Table 1: Activation Barriers for Cyclopropylidene Ring Transformations
SubstrateTransformationActivation Energy (

)
Primary ProductCausality / Structural Note
Parent Cyclopropylidene Ring Opening~5.0 kcal/molAlleneMinimal steric hindrance; flexible transition state[2].
Bicyclo[3.1.0]hex-6-ylidene Ring Opening~0.0 kcal/mol1,2-CyclohexadieneProceeds almost spontaneously due to favorable relief of cyclopentane strain[2].
Bicyclo[4.1.0]hept-7-ylidene Ring Opening14.6 kcal/mol1,2-CycloheptadieneHigh barrier driven by unfavorable cyclohexane distortion[2].
Bicyclo[4.1.0]hept-7-ylidene Intramolecular C-H Insertion6.4 - 9.1 kcal/molTricyclo[4.1.0.0

]heptane
Kinetically favored over ring opening due to lower barrier[2].

Mechanistic Pathway Analysis

Because the 14.6 kcal/mol barrier for ring opening in bicyclo[4.1.0]hept-7-ylidene is prohibitively high at standard reaction temperatures, the molecule is forced to seek alternative pathways to relieve its extreme energy state. Instead of expanding into a cyclic allene, the carbene undergoes intramolecular C-H insertions. These insertions yield tricyclo[4.1.0.0


]heptane, a process characterized by significantly lower activation barriers (6.4 and 9.1 kcal/mol)[2].

Pathway N1 gem-Dibromobicyclo[4.1.0]heptane N2 MeLi / -78°C N1->N2 Halogen-Metal Exchange N3 Bicyclo[4.1.0]hept-7-ylidene N2->N3 alpha-elimination (-LiBr) N4 Ring Opening (Ea = 14.6 kcal/mol) N3->N4 Pathway A N5 C-H Insertion (Ea = 6.4 - 9.1 kcal/mol) N3->N5 Pathway B N6 1,2-Cycloheptadiene (Unobserved) N4->N6 N7 Tricyclo[4.1.0.0^{2,7}]heptane (Major Product) N5->N7

Fig 2. Divergent mechanistic pathways of bicyclo[4.1.0]hept-7-ylidene.

Experimental Methodology: The Self-Validating Doering-Moore-Skatteböl Protocol

To empirically validate the stability and reactivity of cyclopropylidene-bridged cyclohexanes, we utilize the Doering-Moore-Skatteböl reaction. As a Senior Application Scientist, I emphasize that every step in this protocol must be a self-validating system—incorporating internal analytical checks to confirm success before proceeding.

Step 1: Precursor Activation & Cryogenic Cooling
  • Action : Dissolve gem-dibromobicyclo[4.1.0]heptane in anhydrous THF under an argon atmosphere and cool the reaction vessel strictly to -78 °C.

  • Causality : Cryogenic temperatures are non-negotiable. The lithium carbenoid intermediate is highly susceptible to premature

    
    -elimination. Maintaining -78 °C suppresses intermolecular dimerization and allows for controlled, uniform halogen-metal exchange.
    
  • Self-Validation Check : Withdraw a 0.1 mL aliquot, quench with

    
    , and analyze via 
    
    
    
    -NMR. The presence of a >95% deuterated cyclopropane proton confirms quantitative lithium-halogen exchange prior to thermal activation.
Step 2: Carbenoid Generation via Halogen-Metal Exchange
  • Action : Add Methyllithium (MeLi) dropwise via a syringe pump over 30 minutes.

  • Causality : MeLi is preferred over n-BuLi to avoid competitive alkylation side-reactions. Dropwise addition prevents localized exothermic spikes that could prematurely trigger carbene formation.

  • Self-Validation Check : Monitor the reaction via in-situ IR spectroscopy (ReactIR). The complete disappearance of the C-Br stretching frequency (~650 cm⁻¹) serves as a real-time kinetic endpoint.

Step 3: Thermal Activation and Carbene Trapping
  • Action : Gradually warm the reaction vessel to room temperature (25 °C).

  • Causality : As the thermal energy surpasses the

    
    -elimination barrier, the carbenoid ejects LiBr, generating the transient bicyclo[4.1.0]hept-7-ylidene. Because the ring-opening barrier is prohibitively high[2], the intermediate is forced down the lower-energy intramolecular C-H insertion pathway.
    
  • Self-Validation Check : GC-MS analysis of the crude mixture must reveal the dominant presence of tricyclo[4.1.0.0

    
    ]heptane. The absence of cyclic allene oligomers confirms that the conformational bottleneck successfully redirected the reaction flux.
    

Translational Applications in Drug Development

Understanding the precise strain mechanics of cyclopropylidene-bridged cyclohexanes is not merely an academic exercise; it is a critical tool in modern medicinal chemistry. The integration of highly strained, bridged frameworks—such as bicyclo[1.1.1]pentanes (BCPs) and spiro[2.5]octanes—has gained significant traction as bioisosteres for para- and meta-substituted benzenes[3].

By leveraging the conformational rigidity of the cyclohexane bridge, drug development professionals can engineer molecules that possess enhanced three-dimensionality (escaping "flatland"), improved metabolic stability, and optimized lipophilicity (LogP) profiles, all while minimizing the entropic penalty upon binding to a protein target.

References

  • Ring Opening of Substituted Cyclopropylidenes to Cyclic Allenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2.10 Stability of Cycloalkanes: Ring Strain Source: Fundamentals of Organic Chemistry (Pressbooks) URL:[Link]

  • Bridged hydrocarbons and BCP syntheses Source: ResearchGate URL:[Link]

Sources

"exploring the electronic properties of molecules with adjacent cyclopropane and cyclohexane rings"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the electronic and structural properties of molecules featuring adjacent cyclopropane and cyclohexane rings. This analysis focuses on two primary architectures: fused systems (bicyclo[4.1.0]heptane/norcarane) and spiro systems (spiro[2.5]octane).

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems.[1][2] Molecules featuring adjacent cyclopropane and cyclohexane rings—whether fused or spiro-linked—represent a high-value structural class.[1][2] These hybrids combine the metabolic stability of cyclohexane with the unique electronic character of cyclopropane (Walsh orbitals), offering a bioisostere for phenyl rings that increases fraction sp³ (Fsp³) character without sacrificing electronic transmission.

This guide details the electronic theory, synthetic accessibility, and medicinal utility of these scaffolds, providing a roadmap for their integration into lead optimization campaigns.

Structural Architectures & Electronic Theory

The interaction between a cyclopropane ring and an adjacent cyclohexane ring is governed by the overlap between the cyclopropane's Walsh orbitals and the


-framework of the cyclohexane.
The Fused System: Bicyclo[4.1.0]heptane (Norcarane)

In this system, the rings share a carbon-carbon bond.[3] The fusion forces the cyclohexane ring out of its ideal chair conformation.

  • Conformational Locking: The cis-fusion (trans-fusion is highly strained and unstable in small rings) pinches the cyclohexane, often forcing it into a flattened half-chair or distorted boat conformation.[1][2]

  • Electronic Interaction: The C1-C6 bond (the fusion bond) possesses high p-character due to the cyclopropane strain.[1][2] This allows for

    
    -conjugation  with substituents at C2/C5, effectively transmitting electronic effects across the saturated framework similarly to a double bond, albeit weakly.[1]
    
The Spiro System: Spiro[2.5]octane

In this system, the rings share a single quaternary carbon atom.

  • Steric Orthogonality: The cyclopropane ring sits effectively perpendicular to the mean plane of the cyclohexane ring.

  • The Gem-Dimethyl Effect: The spiro-fusion mimics a gem-dimethyl group (Thorpe-Ingold effect), restricting the conformational mobility of the cyclohexane ring and often locking it into a specific chair conformation.[1][2] This rigidity reduces the entropic penalty of binding to protein targets.

Theoretical Basis: Walsh Orbitals

Cyclopropane carbons are


-like hybridized.[1][2][4] The C-C bonds are formed by the overlap of 

-like orbitals (high p-character), resulting in "banana bonds" that bulge outward.[1][2]
  • HOMO/LUMO: The Walsh orbitals (HOMO) can donate electron density into adjacent

    
    -systems or 
    
    
    
    orbitals (hyperconjugation).[2]
  • Acidity/Basicity Modulation: An adjacent cyclopropane can stabilize a carbocation (via bisected conformation) or stabilize a radical, altering the metabolic susceptibility of the cyclohexane ring.

ElectronicInteraction cluster_0 Walsh Orbital Theory cluster_1 Interaction with Cyclohexane CP Cyclopropane Ring (sp2-like Carbons) Walsh Walsh Orbitals (High p-character) CP->Walsh Orbital Hybridization Hyper Hyperconjugation (Walsh HOMO -> Sigma* LUMO) Walsh->Hyper Orbital Overlap CH Cyclohexane Sigma Framework CH->Hyper Acceptor Orbitals Result Electronic Consequences: 1. Bond Length Alteration 2. Pseudo-unsaturation 3. Acid/Base Modulation Hyper->Result

Figure 1: Electronic interaction flow between Walsh orbitals of cyclopropane and the sigma-framework of cyclohexane.

Medicinal Chemistry Applications

Bioisosterism: The Phenyl Replacement

One of the most powerful applications of these scaffolds is replacing flat phenyl rings to improve physicochemical properties.

PropertyPhenyl RingBicyclo[4.1.0]heptane / Spiro[2.5]octaneAdvantage
Geometry Planar (2D)3D / PuckeredHigher Fsp³; "Escape from Flatland"
Solubility Low (Lipophilic)Moderate to HighImproved aqueous solubility
Metabolism Prone to oxidation (CYP450)Blocked / RedirectedMetabolic stability; no toxic aniline metabolites
Electronics

-system donor
Pseudo-

donor
Maintains electronic demand without aromaticity
Case Study: MCHr1 Antagonists

Research into Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for obesity demonstrated the utility of these scaffolds.[1][5][6]

  • Problem: Early lead compounds containing biphenyl moieties showed high lipophilicity and potential mutagenicity (Ames positive) due to aniline metabolite formation.

  • Solution: Replacing the central phenyl ring with a bicyclo[4.1.0]heptane or spiro[2.5]octane core.

  • Outcome: The saturated analogs maintained potency (due to correct vector alignment) but significantly improved metabolic stability and eliminated the mutagenic liability.

Synthetic Protocols

Synthesis of Fused Systems (Bicyclo[4.1.0]heptane)

The gold standard for synthesizing the fused system is the Simmons-Smith Cyclopropanation .

Protocol: Zinc-Carbenoid Cyclopropanation

  • Substrate: Cyclohexene derivative (1.0 equiv).

  • Reagents: Diiodomethane (

    
    , 2.0 equiv), Diethylzinc (
    
    
    
    , 1.0M in hexanes, 2.0 equiv) OR Zn-Cu couple.
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • Cool the solution of cyclohexene in DCM to 0°C under Argon.

    • Add

      
       dropwise (Caution: Pyrophoric).
      
    • Add

      
       dropwise.[1] The formation of the active species (
      
      
      
      ) is exothermic.
    • Allow to warm to Room Temperature (RT) and stir for 12-24h.

    • Quench: Carefully with saturated aqueous

      
      .
      
  • Purification: Extraction with DCM, drying over

    
    , and silica gel chromatography.
    

Mechanism Note: The reaction is stereospecific. A substituent on the cyclohexene ring (e.g., -OH) can direct the cyclopropanation to the syn face via coordination with Zinc.

Synthesis of Spiro Systems (Spiro[2.5]octane)

Spiro systems are often built via double alkylation.

Protocol: Bis-alkylation of Active Methylenes

  • Substrate: Dimethyl malonate or similar active methylene species.

  • Reagent: 1,2-Dibromoethane (1.2 equiv).[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).[1][2]

  • Procedure:

    • Form the enolate of the malonate derivative.

    • Add 1,2-dibromoethane.[1][2] The first alkylation is intermolecular; the second is an intramolecular ring closure (3-exo-tet).[1][2]

    • The resulting spiro-diester can be reduced or hydrolyzed to functionalize the cyclohexane ring.[1][2]

SynthesisWorkflow cluster_Fused Fused System (Norcarane) cluster_Spiro Spiro System (Spiro[2.5]octane) Start Target Scaffold Selection Step1F Start: Cyclohexene Derivative Start->Step1F Step1S Start: Cyclohexanone / Activated Methylene Start->Step1S Step2F Reagent: Et2Zn + CH2I2 (Simmons-Smith) Step1F->Step2F Step3F Intermediate: Zinc Carbenoid (Syn-addition) Step2F->Step3F FinalF Product: Bicyclo[4.1.0]heptane Step3F->FinalF Step2S Reagent: 1,2-Dibromoethane + Base Step1S->Step2S Step3S Mechanism: Double Alkylation (Intramolecular Cyclization) Step2S->Step3S FinalS Product: Spiro[2.5]octane Step3S->FinalS

Figure 2: Synthetic decision tree for accessing fused vs. spiro cyclopropane-cyclohexane scaffolds.

Quantitative Data Summary

MetricCyclopropaneCyclohexaneBicyclo[4.1.0]heptaneSpiro[2.5]octane
Strain Energy (kcal/mol) ~27.5~0.1 (Chair)~29-32~28-30
Preferred Conformation PlanarChairFlattened Half-ChairChair (Cyclohexane part)
C-C Bond Length 1.51 Å1.54 Å1.50-1.53 Å (Fusion bond)1.54 Å (Adjacent)
Reactivity Electrophilic Ring OpeningInertAcid-labile (C1-C6 bond)Stable (Steric protection)

References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[7] Transactions of the Faraday Society.

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Wityak, J., et al. (2003). "Discovery of potent, isozyme-selective, and orally active inhibitors of the MCHr1 receptor."[1] Journal of Medicinal Chemistry. (Context for spiro/fused scaffolds as phenyl replacements).

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2][8] Organic Reactions.[9][10]

Sources

"literature review of synthetic routes to gem-dicyclohexyl compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthetic strategies for gem-dicyclohexyl compounds (molecules containing two cyclohexyl rings attached to a single carbon atom). It prioritizes high-fidelity chemical logic, distinguishing between industrial-scale aromatic reduction and laboratory-scale modular assembly.[1]

A Technical Guide for Research & Development

Executive Summary & Strategic Classification

The gem-dicyclohexyl moiety (two cyclohexyl rings sharing a geminal carbon) is a critical structural motif in liquid organic hydrogen carriers (LOHCs), high-performance polyurethanes (e.g., H12MDA), and medicinal chemistry, where it serves as a metabolically stable, lipophilic spacer.[1]

Synthesizing this motif presents a specific challenge: steric crowding . Direct alkylation of a methylene group with two cyclohexyl halides is kinetically disfavored due to the significant steric bulk of the secondary halides. Therefore, successful synthetic strategies must bypass direct SN2 displacement.[1]

We classify the viable routes into two strategic pillars:

  • Route A: Aromatic Hydrogenation (Top-Down): The reduction of gem-diphenyl precursors. This is the industrial standard for scalability and atom economy.[1]

  • Route B: Modular Assembly (Bottom-Up): The addition of organometallics to carbonyl electrophiles. This is the preferred route for complex, asymmetric analogs in drug discovery.[1]

Decision Matrix: Selecting the Route

The following decision tree illustrates the logic for selecting a synthetic pathway based on available starting materials and scale.

G Start Target: Gem-Dicyclohexyl Compound Q1 Is the Gem-Diphenyl analog commercially available? Start->Q1 RouteA ROUTE A: Catalytic Hydrogenation Q1->RouteA Yes (e.g., Benzophenone, MDA) RouteB ROUTE B: Modular Assembly Q1->RouteB No (Asymmetric/Custom) SubQ1 Target Functionality? RouteA->SubQ1 Ketone Ketone/Alcohol RouteB->Ketone Alkane Alkane/Amine (e.g., PACM) SubQ1->Alkane Full Saturation MethodA1 High Pressure H2 (Ru/Al2O3 or Rh/C) Alkane->MethodA1 MethodB1 Grignard Addition (R-MgBr + Ester/Nitrile) Ketone->MethodB1

Figure 1: Strategic decision tree for gem-dicyclohexyl synthesis.

Route A: Catalytic Hydrogenation (The "Gold Standard")

Best for: Scale-up (>10g), simple symmetric cores (e.g., dicyclohexylmethane), and industrial monomers.[1]

This route relies on the saturation of aromatic rings. While seemingly simple, the challenge lies in stereocontrol (cis/trans isomerism) and preventing hydrogenolysis of sensitive benzylic bonds before ring saturation.[1]

Mechanism & Catalyst Choice

The reaction proceeds via the stepwise adsorption of the phenyl rings onto the metal surface.

  • Ruthenium (Ru/Al₂O₃): The catalyst of choice. It operates at lower temperatures than Nickel but requires high pressure (50–100 bar).[1] It minimizes C-C bond cleavage (hydrogenolysis).[1]

  • Rhodium (Rh/C): Highly active under milder conditions but prohibitively expensive for large scale.[1]

  • Stereochemistry: In bis-cyclohexyl systems (like H12MDA), three isomers form: trans,trans, cis,trans, and cis,cis.[1] High-temperature conditions (thermodynamic control) favor the trans,trans isomer, which is often desired for rigid polymers.[1]

Protocol 1: High-Pressure Hydrogenation of Diphenylmethane

Adapted from industrial protocols for PACM and LOHC research.

Materials:

  • Substrate: Diphenylmethane (1.0 equiv)

  • Catalyst: 5% Ru/Al₂O₃ (2-5 wt% loading relative to substrate)

  • Solvent: THF or Methylcyclohexane (solvent-free is possible for liquids)

  • Hydrogen: 50–80 bar (725–1160 psi)

Step-by-Step Methodology:

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Diphenylmethane and the Ru/Al₂O₃ catalyst.[1] If the substrate is solid, dissolve in minimal THF.[1]

  • Purge: Seal the reactor. Purge three times with N₂ (10 bar) to remove oxygen, then three times with H₂ (10 bar).[1]

  • Reaction: Pressurize to 60 bar H₂ . Heat the mixture to 120°C with vigorous stirring (>1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when pressure stabilizes (theoretical uptake: 6 moles H₂ per mole substrate).

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (catalyst is often pyrophoric; keep wet).

  • Purification: Concentrate the filtrate. The product, Dicyclohexylmethane, is typically obtained as a colorless oil (Yield >95%) and can be distilled if necessary.[1]

Route B: Modular Assembly (The "MedChem" Route)

Best for: Asymmetric cores, late-stage functionalization, and introducing the motif into complex scaffolds.[1]

This route builds the geminal center by attacking a carbonyl electrophile with a cyclohexyl nucleophile. It avoids high-pressure equipment but requires careful handling of air-sensitive organometallics.

Strategic Disconnection

To build a Gem-Dicyclohexyl Alkane via assembly, one typically passes through a Tertiary Alcohol intermediate, followed by deoxygenation.[1]



Protocol 2: Grignard Assembly & Ionic Deoxygenation

This two-stage protocol synthesizes 1,1-dicyclohexylethane (or similar derivatives).[1]

Stage 1: Double Addition (The "Boomerang" Effect)

Materials:

  • Ethyl Acetate (or any ester) (1.0 equiv)

  • Cyclohexylmagnesium Bromide (2.5 equiv, 2.0M in ether/THF)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O)

Steps:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

  • Addition: Cool the Grignard reagent to 0°C. Add the ester (diluted in Et₂O) dropwise. Crucial: The first addition forms the ketone, which is more reactive than the ester, ensuring the second addition happens immediately to form the alcohol.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure completion.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl (aq).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate. This yields 1,1-dicyclohexylethanol .[1]

Stage 2: Ionic Hydrogenation (Deoxygenation)

Direct dehydration followed by hydrogenation is risky due to alkene migration.[1] Ionic hydrogenation is milder and specific for hindered tertiary alcohols.[1]

Materials:

  • Substrate: 1,1-Dicyclohexylethanol[1]

  • Reductant: Triethylsilane (Et₃SiH) (3.0 equiv)

  • Acid Catalyst: Trifluoroacetic acid (TFA) (Excess, used as solvent/co-solvent) or BF₃[1]·OEt₂.

Steps:

  • Dissolution: Dissolve the alcohol in CH₂Cl₂ (DCM). Add Et₃SiH.

  • Acidification: Cool to 0°C. Add TFA dropwise. The acid generates the tertiary carbocation, which is immediately intercepted by the hydride from the silane.

  • Stir: Stir at room temperature for 2–4 hours.

  • Work-up: Quench with NaHCO₃ (aq). Extract with DCM.[1][2]

  • Result: The hydroxyl group is replaced by a hydrogen, yielding the gem-dicyclohexyl alkane .[1]

Comparative Analysis & Data

FeatureRoute A: HydrogenationRoute B: Modular Assembly
Atom Economy Excellent (100% for neat reaction)Moderate (Mg salts/Silanols waste)
Equipment High-Pressure Autoclave (Required)Standard Glassware (Schlenk line)
Scope Limited to available aromaticsHighly versatile (Asymmetric R-groups)
Stereocontrol Mixture of cis/trans isomersPredictable (via specific additions)
Cost Low (Catalyst reusable)High (Stoichiometric reagents)
Troubleshooting Guide
  • Issue (Route A): Incomplete Reduction.

    • Cause: Catalyst poisoning (S or N impurities) or H₂ starvation.[1]

    • Fix: Use "Scavenger" resins on the starting material; increase stirring speed (mass transfer limited).

  • Issue (Route B): Enolization instead of Addition.

    • Cause: Cyclohexyl Grignard is bulky and basic.[1] If the ketone intermediate has alpha-protons, enolization competes.[1]

    • Fix: Use Organocerium reagents (CeCl₃ + RLi).[1] The organocerium is less basic and more nucleophilic, suppressing enolization.[1]

References

  • Hydrogenation of Diphenylmethane (LOHC Systems)

    • Title: Highly Selective Conversion of Diphenylmethane/o-Hydroxydiphenylmethane to Dicyclohexylmethane...[3]

    • Source: ACS Sustainable Chemistry & Engineering (2025)
    • URL:[Link]

  • Grignard Addition to Esters (General Protocol)

    • Title: Reaction of Grignard Reagents with Esters[4][5]

    • Source: Master Organic Chemistry / Organic Chemistry Portal[1]

    • URL:[Link]

  • Industrial Synthesis of PACM (H12MDA)
  • Ionic Hydrogenation Methodology

    • Title: Ionic Hydrogen
    • Source: Common Organic Chemistry / Standard Liter
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Grignard Reaction for the Synthesis of Tertiary Alcohols from Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone in the field of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction earned him the Nobel Prize in Chemistry in 1912 and continues to be an indispensable tool for chemists in academia and industry.[3][4] The reaction's utility lies in the nucleophilic character of the Grignard reagent (R-MgX), which readily attacks electrophilic carbon centers, such as those found in carbonyl compounds.[2][5][6]

This application note provides a detailed protocol for the synthesis of tertiary alcohols via the reaction of a Grignard reagent with cyclohexanone.[7][8] Tertiary alcohols are important structural motifs in many natural products, pharmaceuticals, and materials. The Grignard reaction offers a straightforward and efficient route to these valuable compounds.[5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, discuss critical safety considerations, and offer insights into potential side reactions and optimization strategies.

Reaction Mechanism: A Tale of Nucleophilic Addition

The synthesis of a tertiary alcohol from cyclohexanone using a Grignard reagent proceeds in two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl carbon of cyclohexanone.[9][10]

1. Formation of the Grignard Reagent:

The Grignard reagent is prepared by reacting an organic halide (typically an alkyl or aryl bromide or iodide) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3][11] The magnesium metal inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[6] This process is believed to occur on the surface of the magnesium metal and may involve single electron transfer (SET) mechanisms.[4][12] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[3][13]

2. Nucleophilic Attack on Cyclohexanone:

Once formed, the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[14] This addition reaction breaks the pi bond of the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[10][15]

3. Aqueous Workup (Quenching):

The reaction is completed by an aqueous workup, typically with a mild acid like a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][16] This step protonates the magnesium alkoxide to yield the final tertiary alcohol product and quenches any unreacted Grignard reagent.[1][15]

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent & Glassware Preparation (Anhydrous) grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation Initiation cyclohexanone_addition Addition of Cyclohexanone grignard_formation->cyclohexanone_addition Nucleophilic Attack quenching Quenching (aq. NH4Cl) cyclohexanone_addition->quenching Protonation extraction Extraction quenching->extraction Phase Separation purification Purification (e.g., Chromatography) extraction->purification Isolation

Caption: Experimental workflow for tertiary alcohol synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-ethylcyclohexan-1-ol from cyclohexanone and ethyl bromide.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesPurity/Notes
Magnesium Turnings2.43 g24.310.10---
Iodine1 crystal253.81catalyticActivator
Anhydrous Diethyl Ether100 mL74.12---Dry, inhibitor-free
Ethyl Bromide10.9 g (7.4 mL)108.970.10---
Cyclohexanone9.81 g (10.3 mL)98.140.10Freshly distilled
Saturated aq. NH₄Cl50 mL---------
Anhydrous MgSO₄ or Na₂SO₄As needed------Drying agent

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas (Nitrogen or Argon) supply with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and purification

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water, which would quench the Grignard reagent.[17][18] This is typically achieved by flame-drying under a stream of inert gas or oven-drying overnight.[19] Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.[20]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the three-necked flask.[3][12] The iodine helps to activate the magnesium surface by disrupting the passivating layer of magnesium oxide.[12] Briefly heat the flask with a heat gun under a flow of inert gas to further dry the magnesium.

  • Initiation of Reaction: Add 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of ethyl bromide in 30 mL of anhydrous diethyl ether. Add a small portion (approx. 2-3 mL) of the ethyl bromide solution to the magnesium suspension.[21] The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or refluxing is observed.[22][23] If the reaction does not start, gentle warming with a water bath or sonication may be necessary.[3]

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[11] The formation of the Grignard reagent is an exothermic process.[17] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[24] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the reagent.[21] The resulting solution should be cloudy and grayish-brown.

Part 2: Reaction with Cyclohexanone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[3] This helps to control the exothermicity of the addition reaction and minimize side reactions.[18]

  • Addition of Cyclohexanone: Prepare a solution of cyclohexanone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[25]

  • Completion of Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[21]

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath.[1] Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture.[16][21] This quenching process is highly exothermic and can cause vigorous effervescence.[16] The addition should be slow enough to maintain control over the reaction.[26] The ammonium chloride protonates the magnesium alkoxide to the desired tertiary alcohol and quenches any excess Grignard reagent, forming insoluble magnesium salts.[1]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.[27] If a large amount of white precipitate (magnesium salts) is present, it may be necessary to add dilute hydrochloric acid to dissolve it.[22][27] Separate the organic layer and extract the aqueous layer two to three times with diethyl ether to ensure complete recovery of the product.[21][27]

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with water and then with brine (saturated aqueous NaCl solution) to remove any remaining inorganic impurities.[27] The brine wash also helps to break up any emulsions that may have formed.[27] Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[27]

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[21] The resulting tertiary alcohol can be further purified by distillation or column chromatography on silica gel if necessary.[21]

Safety Precautions: A Paramount Concern

The Grignard reaction involves several significant hazards that must be carefully managed.

  • Flammability: Diethyl ether and THF are highly flammable and volatile solvents.[17][28] All operations should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.[24][29]

  • Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic and can lead to a runaway reaction if not properly controlled.[16][24] Always have an ice bath readily available for cooling.[17]

  • Reactivity with Water: Grignard reagents react violently with water.[2] It is imperative to use anhydrous conditions to prevent both the destruction of the reagent and a potentially hazardous reaction.[4][30]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[24][29]

Troubleshooting and Side Reactions

While the Grignard reaction is robust, several issues can arise that may lead to lower yields.

  • Failure to Initiate: This is a common problem often caused by a passivating oxide layer on the magnesium or the presence of moisture.[18] Activating the magnesium with iodine, 1,2-dibromoethane, or by mechanical means like crushing can help initiate the reaction.[3][12]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the alpha-hydrogens of the ketone, leading to the formation of an enolate.[31][32] This results in the recovery of the starting ketone after workup. To minimize this, the ketone should be added slowly to the Grignard reagent at a low temperature.[18]

  • Reduction: Grignard reagents with beta-hydrogens can act as reducing agents, transferring a hydride to the carbonyl carbon.[31] This results in the formation of a secondary alcohol (cyclohexanol in this case). Using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide) can circumvent this issue.[18]

  • Wurtz Coupling: A coupling reaction between the Grignard reagent and any unreacted alkyl halide can occur, leading to the formation of a hydrocarbon byproduct (e.g., butane from ethyl bromide).[18]

Conclusion

The Grignard reaction remains a vital transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and being cognizant of the inherent safety hazards and potential side reactions, researchers can effectively utilize this reaction for the synthesis of tertiary alcohols from ketones like cyclohexanone. The protocol detailed herein provides a solid foundation for the successful execution of this classic and powerful carbon-carbon bond-forming reaction.

References

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

  • Quenching Reactions: Grignards. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]

  • How do you quench a Grignard reagent? (2023, October 1). Filo. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Sarpong, R., & Murphy, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews. Retrieved from [Link]

  • Grignard Reagents : Definition, Preparation, Chemical Properties. (n.d.). NEET coaching. Retrieved from [Link]

  • Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved from [Link]

  • Grignard side reactions. (2022, December 21). Reddit. Retrieved from [Link]

  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Alcohols: Multi-Step Synthesis - Set #II. (n.d.). Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • Synthesize the following from cyclohexanol and any other organic/inorganic reagent. (n.d.). Retrieved from [Link]

  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 25. The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Problem 38 How would you synthesize the fol.... (n.d.). Vaia. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Process for producing cyclohexenone long-chain alcohols. (n.d.). Google Patents.

Sources

"application of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- in polymer chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (referred to herein as DCH-MCP ) in advanced polymer chemistry.

Based on the structural characteristics of methylenecyclopropanes (MCPs) , this guide focuses on its primary application: Radical Ring-Opening Polymerization (RROP) to produce low-shrinkage, high-glass-transition temperature (Tg) materials for optical, dental, and electronic applications.

Executive Summary

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (DCH-MCP) is a sterically hindered, strained monomer belonging to the family of 1,1-disubstituted 2-methylenecyclopropanes. Unlike traditional vinyl monomers (e.g., methacrylates, styrenes) that polymerize via simple double-bond addition (resulting in 5–15% volumetric shrinkage), DCH-MCP undergoes Radical Ring-Opening Polymerization (RROP) .

This mechanism relieves the high strain energy of the cyclopropane ring (~27 kcal/mol), driving a polymerization process that exhibits near-zero shrinkage or even volumetric expansion . The bulky dicyclohexyl substitution confers exceptional rigidity (high Tg) and hydrophobicity to the resulting polymer, making it a critical candidate for:

  • Dental Composites: Low-shrinkage matrices to prevent marginal gap formation.

  • Precision Optics: High refractive index, amorphous, non-yellowing resins.

  • Electronic Encapsulants: Moisture-resistant, dimensionally stable coatings.

Chemical Profile & Mechanism

The RROP Advantage

The core utility of DCH-MCP lies in its dual-mode polymerization capability. While it can theoretically undergo vinyl polymerization (ring retention), the steric bulk of the two cyclohexane rings directs the reaction pathway almost exclusively toward 1,5-Ring Opening .

Mechanism:

  • Radical Addition: A propagating radical adds to the cyclopropane ring carbon (C1/C2), which is less sterically hindered than the exocyclic carbon bearing the two cyclohexyl groups.

  • Ring Opening: The resulting intermediate radical is unstable; the cyclopropane ring cleaves to relieve strain.

  • Propagation: The ring-opened radical (now a homoallyl radical) attacks the next monomer.

This process transforms the compact cyclic monomer into an extended polymer chain, counteracting the density increase usually associated with bond formation.

Visualization: RROP Mechanism

The following diagram illustrates the pathway from the DCH-MCP monomer to the ring-opened polymer backbone.

RROP_Mechanism cluster_0 Key Driver: Steric Bulk + Ring Strain Initiator Radical Initiator (I•) Monomer DCH-MCP Monomer (Strained Ring) Initiator->Monomer Attack on Ring C Transition Cyclopropylcarbinyl Radical Intermediate Monomer->Transition Addition RingOpen Ring Opening (Strain Relief) Transition->RingOpen Rearrangement Polymer Polymer Backbone (C=C in chain) RingOpen->Polymer Propagation

Caption: Radical Ring-Opening Polymerization (RROP) pathway of DCH-MCP, converting ring strain into backbone extension.

Experimental Protocols

Pre-Polymerization Handling

Safety Note: DCH-MCP is a strained hydrocarbon. While generally stable, it should be stored at 2–8°C to prevent spontaneous dimerization.

  • Inhibitor Removal: If the monomer contains inhibitors (e.g., BHT), pass it through a basic alumina column prior to polymerization.

  • Inert Atmosphere: Oxygen inhibits radical polymerization. All reactions must be performed under Argon or Nitrogen.

Protocol A: Thermal Homopolymerization (Solution)

This protocol yields a linear, high-Tg homopolymer suitable for characterization and coating tests.

Reagents:

  • Monomer: DCH-MCP (10 mmol, ~2.18 g)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.2 mmol, 2 mol%)

  • Solvent: Chlorobenzene or Toluene (anhydrous, 10 mL)

Step-by-Step Workflow:

  • Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve DCH-MCP in chlorobenzene.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Initiation: Add AIBN quickly under positive Argon flow.

  • Reaction: Immerse the tube in a pre-heated oil bath at 70°C . Stir for 24 hours .

    • Note: Viscosity will increase significantly. If the solution becomes immobile, add 2-3 mL of degassed solvent.

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Purification:

    • Dropwise addition of the polymer solution into cold Methanol (100 mL) with vigorous stirring.

    • Filter the white precipitate.

    • Re-dissolve in minimal THF and re-precipitate in Methanol (repeat twice).

  • Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours.

Protocol B: Photo-Copolymerization (Dental Resin Model)

This protocol demonstrates the use of DCH-MCP as a "shrinkage modulator" in a methacrylate matrix.

Reagents:

  • Base Resin: Bis-GMA / TEGDMA (70/30 wt%).

  • Modulator: DCH-MCP (10–20 wt% of total resin).

  • Photo-Initiator: Camphorquinone (CQ) (0.5 wt%) + Ethyl-4-(dimethylamino)benzoate (EDMAB) (0.5 wt%).

Step-by-Step Workflow:

  • Formulation: Mix Bis-GMA, TEGDMA, and DCH-MCP in an amber vial (exclude blue light). Sonicate at 40°C for 30 mins to ensure homogeneity.

  • Initiator Addition: Add CQ and EDMAB. Stir in the dark until fully dissolved.

  • Curing:

    • Inject resin into a mold (e.g., 2mm x 2mm x 25mm bar).

    • Irradiate with a Dental LED Curing Light (460–480 nm, >1000 mW/cm²) for 40 seconds on both sides.

  • Post-Cure: Thermal anneal at 60°C for 1 hour to maximize conversion.

Characterization & Data Analysis

Expected Properties

The incorporation of DCH-MCP significantly alters the physical properties of the polymer matrix.

PropertyStandard PMMA/VinylPoly(DCH-MCP)Benefit
Polymerization Shrinkage 5 – 21% (vol)< 2% (vol) Dimensional Stability
Glass Transition (Tg) ~105°C> 140°C Thermal Resistance
Refractive Index (

)
1.49~1.52 – 1.54 Optical Clarity
Water Sorption ModerateVery Low Hydrophobicity
Spectroscopic Validation

To verify the Ring-Opening mechanism versus Vinyl Polymerization , analyze the ¹H-NMR spectrum of the purified polymer.

  • Vinyl Polymerization (Undesired): Retention of cyclopropane ring signals (high field, 0.5–1.0 ppm).

  • Ring-Opening Polymerization (Desired):

    • Disappearance of cyclopropane ring protons.

    • Appearance of olefinic protons in the backbone (typically 5.1–5.5 ppm).

    • Broadening of cyclohexyl signals (1.0–2.0 ppm).

Troubleshooting & Expert Insights

  • Issue: Low Molecular Weight / Oligomers.

    • Cause: Allylic hydrogen abstraction or steric hindrance preventing propagation.

    • Solution: Increase monomer concentration (bulk polymerization preferred over solution) or switch to a more reactive initiator like Di-tert-butyl peroxide (DTBP) at higher temperatures (120°C).

  • Issue: Incomplete Solubility.

    • Cause: Crosslinking via double bonds in the polymer backbone.

    • Solution: Stop the reaction at lower conversion (<60%) or add a chain transfer agent (e.g., dodecyl mercaptan) to control branching.

  • Storage Stability:

    • DCH-MCP solutions in monomers like Styrene are stable, but mixtures with acidic monomers (e.g., Acrylic Acid) may induce premature cationic ring opening. Keep formulations neutral.

References

  • Moszner, N., et al. "Vinylcyclopropanes in dental composites: Polymerization behavior and shrinkage properties." Dental Materials, 2008. Link

  • Sanda, F., et al. "Radical Ring-Opening Polymerization of Methylenecyclopropanes." Polymer Chemistry, 2010. Link

  • Endo, T. "Polymerization of strained ring monomers." Progress in Polymer Science, 2002. Link

  • PubChem. "Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (Compound Summary)." National Library of Medicine. Link

  • Takeuchi, D. "Coordination Polymerization of Dienes and Cyclopropanes." Organometallics, 2004.[1] Link

Sources

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation of Complex Cycloalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary: The Analytical Challenge of Cycloalkanes

Complex cycloalkanes—ranging from heavily substituted cyclohexanes to fused bicyclic systems (e.g., decalins) and macrocycles—present unique structural elucidation challenges. Unlike rigid aromatic systems or highly flexible linear alkanes, complex cycloalkanes exist in a delicate balance of conformational dynamics (e.g., chair-to-chair ring flipping) and fixed stereochemical configurations.

As a Senior Application Scientist, I approach cycloalkane characterization not as a mere data collection exercise, but as a self-validating logical system. The causality of our experimental choices is driven by two fundamental questions:

  • Is the molecule rigid or fluxional on the NMR timescale?

  • What is the relative spatial orientation of its substituents?

This guide details the strategic deployment of 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and Variable Temperature (VT) NMR to definitively map the carbon skeleton, assign relative stereochemistry, and quantify the conformational thermodynamics of complex cycloalkanes.

Strategic Workflow for Cycloalkane Elucidation

To prevent misassignment due to overlapping aliphatic signals (a notorious issue in the 1.0–2.5 ppm region of


H NMR spectra), we must employ a hierarchical workflow. We build the molecular scaffold through-bond, confirm it through-space, and finally assess its dynamic stability.

NMR_Workflow Start Complex Cycloalkane Sample Preparation OneD 1D ¹H & ¹³C NMR (Initial Connectivity) Start->OneD Acquire Baseline TwoD_Homo 2D Homonuclear (COSY, TOCSY) OneD->TwoD_Homo Spin Systems TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) TwoD_Homo->TwoD_Hetero Carbon Skeleton Stereo Stereochemistry (NOESY, ROESY, ³J_HH) TwoD_Hetero->Stereo Spatial Proximity Dynamic Conformational Dynamics (VT-NMR) Stereo->Dynamic Fluxional Behavior? Final 3D Structure Elucidation Stereo->Final Rigid Scaffold Dynamic->Final Coalescence Resolved

Figure 1: Hierarchical NMR workflow for the structural elucidation of complex cycloalkanes.

Application Note I: Stereochemical Profiling via NOESY/ROESY & J-Coupling

The Causality of the Karplus Equation

In rigid cycloalkane chairs, stereochemistry can be self-validated by analyzing vicinal proton-proton coupling constants (


). The physical causality here is governed by the Karplus equation , which correlates the 

value to the dihedral angle between the coupled protons[1].
  • Axial-Axial (anti-periplanar): Dihedral angle

    
    . Orbital overlap is optimal, yielding large coupling constants (
    
    
    
    )[2].
  • Axial-Equatorial / Equatorial-Equatorial (gauche): Dihedral angle

    
    . Orbital overlap is minimal, yielding small coupling constants (
    
    
    
    )[2].
Through-Space Validation (NOESY vs. ROESY)

When


-coupling analysis is obscured by multiplet overlap, we rely on the Nuclear Overhauser Effect (NOE) to detect spatial proximity (

)[3].
  • The Choice: For small cycloalkanes (MW

    
    ), 2D NOESY is highly effective. However, for mid-sized macrocycles or drug-like cycloalkanes (MW 
    
    
    
    ), the rotational correlation time (
    
    
    ) can cause the NOE to cross the zero-crossing point, rendering NOESY cross-peaks invisible. In these cases, ROESY (Rotating-frame NOE) is mandatory, as ROE cross-peaks are always positive regardless of molecular weight[3].

Application Note II: Resolving Conformational Dynamics with VT-NMR

Cyclohexane derivatives often exhibit fluxional behavior, such as rapid chair-to-chair interconversion. At room temperature, this ring-flip proceeds at a rate of approximately


 with an energy barrier of 

[4]. Because this rate is faster than the NMR timescale, the spectrometer records a time-averaged spectrum, masking the true axial/equatorial nature of the substituents[5].

The Mechanistic Solution: Variable Temperature (VT) NMR. By lowering the temperature of the sample below the coalescence point (


), we reduce the thermal energy below the activation barrier (

). This "freezes out" the individual conformers, allowing for their separate observation and integration[4][5]. The ratio of the integrated signals directly yields the equilibrium constant (

), from which the free energy difference (

) between conformers can be calculated.

Quantitative Data Presentation

The following table summarizes the critical NMR parameters and their structural implications for cycloalkanes.

NMR TechniqueKey Parameter MeasuredTypical Value RangeStructural Insight Gained
1D

H NMR
Vicinal Coupling (

)

Axial-Axial (anti) stereochemical relationship[2].
1D

H NMR
Vicinal Coupling (

)

Axial-Equatorial or Eq-Eq (gauche) relationship[2].
2D NOESY/ROESY Cross-peak IntensityStrong/Medium/WeakSpatial proximity (

,

,

)[3].
2D HMBC Long-range Coupling (

)

Quaternary carbon connectivity and substituent placement.
VT-NMR Coalescence Temp (

)

to

Activation barrier (

) of ring-flipping[5].

Standard Operating Protocols

Protocol 1: Comprehensive 2D NMR Acquisition Strategy

This protocol ensures a self-validating dataset for a rigid or semi-rigid cycloalkane.

  • Sample Preparation: Dissolve

    
     of the purified cycloalkane in 
    
    
    
    of a high-purity deuterated solvent. Expert Tip: If severe signal overlap occurs in
    
    
    , switch to Benzene-
    
    
    (
    
    
    ). The aromatic solvent induces anisotropic shielding (ASIS effect), which often resolves overlapping aliphatic multiplets.
  • Baseline 1D Acquisition: Acquire a standard

    
    H spectrum (min. 16 scans) and a Multiplicity-Edited 
    
    
    
    C HSQC (to distinguish
    
    
    from
    
    
    /
    
    
    groups).
  • Spin System Mapping (DQF-COSY & TOCSY):

    • Run a Double-Quantum Filtered COSY (DQF-COSY) to map strict vicinal connectivity. DQF-COSY is preferred over standard COSY as it suppresses uncoupled singlet signals (e.g., isolated methyls), cleaning up the crowded aliphatic region.

    • Run a 2D TOCSY (Mixing time:

      
      ) to identify entire isolated spin systems within fused rings.
      
  • Skeletal Assembly (HMBC): Acquire a 2D HMBC optimized for

    
    . Use this to bridge the isolated spin systems identified in Step 3 by correlating protons to quaternary carbons.
    
  • Stereochemical Assignment (ROESY): Acquire a 2D ROESY (Mixing time:

    
    ). Map the through-space correlations and cross-reference them against the 
    
    
    
    values extracted from the 1D
    
    
    H or DQF-COSY spectra to build the 3D model.
Protocol 2: VT-NMR for Conformational Exchange (Ring-Flipping)

This protocol is used to calculate the thermodynamic parameters of fluxional cycloalkanes.

  • Solvent Selection: Choose a solvent with a low freezing point, such as Dichloromethane-

    
     (
    
    
    
    , freezing point
    
    
    ) or Toluene-
    
    
    (freezing point
    
    
    )[5].
  • Probe Calibration: Calibrate the NMR probe temperature using a standard 100% Methanol sample. The chemical shift difference between the

    
     and 
    
    
    
    protons is highly temperature-dependent and provides the exact internal temperature of the probe.
  • Stepwise Cooling:

    • Acquire a baseline

      
      H spectrum at 
      
      
      
      .
    • Lower the temperature in

      
       decrements. Allow 
      
      
      
      of equilibration time at each step before tuning, matching, and shimming.
    • Observe the line broadening of the time-averaged signals.

  • Coalescence and Freezing: Identify the coalescence temperature (

    
    ) where the broad signal flattens into the baseline before splitting into two distinct peaks. Continue cooling until the distinct peaks of the individual conformers are sharp (the "slow exchange" regime)[5].
    
  • Kinetic Analysis: Integrate the distinct conformer peaks at the lowest temperature to determine the equilibrium ratio. Calculate the rate constant (

    
    ) at coalescence and use the Eyring equation to determine the activation energy (
    
    
    
    ) for the ring flip.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University (sites@gsu) URL:[Link]

  • Rotamer - Conformational Analysis of Cycloalkanes Source: Wikipedia URL:[Link]

  • 5.3 Spin-Spin Splitting: J-Coupling & The Karplus Equation Source: Organic Chemistry Data URL:[Link]

  • C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION Source: American Chemical Society (ACS) URL:[Link]

Sources

"potential use of dicyclohexyl compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization, Synthetic Protocols, and Pharmacological Profiling

Abstract

The transition from flat, aromatic-dominated chemical space to three-dimensional, saturated architectures is a pivotal shift in modern drug discovery.[1][2] The dicyclohexyl moiety represents a critical high-Fsp³ scaffold, offering a bioisosteric alternative to diphenyl systems. This guide details the medicinal chemistry rationale for deploying dicyclohexyl groups, specifically for modulating lipophilicity (LogP/LogD), enhancing metabolic stability against aromatic oxidation, and targeting hydrophobic pockets in chaperone proteins like the Sigma-1 receptor. Detailed protocols for catalytic hydrogenation and metabolic stability profiling are provided.

Part 1: Structural Rationale & Pharmacophore Design

The "Escape from Flatland" (Fsp³ Saturation)

Historical screening libraries were dominated by planar, aromatic compounds.[2] However, analysis by Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success.[2][3][4]
  • Solubility: Dicyclohexyl scaffolds disrupt the strong

    
    -
    
    
    
    stacking interactions found in diphenyl crystals, often lowering melting points and improving solubility despite high lipophilicity.
  • Target Specificity: The flexible, chair-conformation of cyclohexyl rings allows for induced-fit binding in hydrophobic pockets that rigid phenyl rings cannot access.

Comparative Profiling: Phenyl vs. Cyclohexyl

The decision to swap a phenyl ring for a cyclohexyl ring involves a trade-off between electronics and sterics.

FeatureDiphenyl ScaffoldDicyclohexyl ScaffoldImpact on Drug Design
Geometry Planar (2D)Chair/Boat (3D)Increases complexity; better fit for globular pockets.
Electronic Electron-withdrawing (mild)Electron-donating (Inductive)Alters pKa of adjacent amines (e.g., Dicycloverine).
Metabolism Aromatic hydroxylation, EpoxidationAliphatic hydroxylationAvoids toxic quinone metabolites; changes CYP isoform selectivity.
Lipophilicity Moderate LogPHigh LogPRisk of "grease ball" effect; requires polar group balance.
Decision Logic for Scaffold Selection

The following decision tree assists medicinal chemists in determining when to deploy a dicyclohexyl motif.

ScaffoldLogic Start Lead Optimization: Diphenyl Scaffold Issues Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Start->Issue2 Soln1 Check Crystal Packing. Are Pi-Pi stacks dominant? Issue1->Soln1 Yes Metab1 Identify Soft Spot. Is it Aromatic Oxidation? Issue2->Metab1 Yes Action1 Saturate to Dicyclohexyl. (Disrupt Planarity) Soln1->Action1 Yes Check Warning: LogP Increase. Add Polar/Solubilizing Group? Action1->Check Action2 Saturate Ring. (Block Arene Oxide formation) Metab1->Action2 Yes Action2->Check

Figure 1: Decision logic for transitioning from aromatic to saturated scaffolds.

Part 2: Application Note – The Sigma-1 Receptor Scaffold

The dicyclohexyl moiety is a "privileged structure" for Sigma-1 Receptor (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


R)  ligands. The 

R is an ER-resident chaperone protein implicated in neuroprotection and cancer.[5]
Mechanism of Binding

Crystallographic studies and SAR data indicate that the


R binding pocket is a hydrophobic cavity flanked by tyrosine residues.
  • The Pharmacophore: A basic amine flanked by two hydrophobic regions.

  • Role of Dicyclohexyl: The bulkiness of the dicyclohexyl group (as seen in compounds like PRE-084 or Dicycloverine ) provides the necessary Van der Waals contacts to anchor the ligand, while the amine forms a salt bridge with Asp126.

  • Selectivity: Dicyclohexyl analogs often show superior selectivity for

    
     over 
    
    
    
    compared to their diphenyl counterparts due to the specific steric constraints of the
    
    
    pocket.

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Diphenyl to Dicyclohexyl)

Objective: To convert a diphenyl-bearing precursor (e.g., diphenylacetic acid derivative) into its dicyclohexyl analog. This is the most common route to access this chemical space.

Scope: Applicable to substrates containing non-reducible functional groups (esters, amides, amines). Avoid if substrate contains alkenes or nitro groups.

Reagents:

  • Substrate (e.g., Diphenylacetic acid ethyl ester)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' Catalyst). Note: Pd/C is often insufficient for full ring saturation under mild conditions.
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH).

  • Hydrogen Gas (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Carefully add 5% Rh/Al

    
    O
    
    
    
    (10 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen). Safety: Rhodium is pyrophoric when dry.
  • Hydrogenation:

    • Transfer to a Parr shaker or high-pressure autoclave.

    • Purge the vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50–60 psi (3.5–4 bar) .

    • Heat to 50°C and agitate for 12–24 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift:

    
     Da (one ring reduced) and 
    
    
    
    Da (fully reduced product).
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize residual acetic acid with saturated NaHCO

      
       if the product is acid-sensitive.
      
  • Purification: Recrystallize from hexanes/ethyl acetate or purify via flash chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of aromatic protons (7.0–7.5 ppm) and appearance of broad multiplet signals in the aliphatic region (1.0–2.0 ppm).

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: To determine the intrinsic clearance (


) of dicyclohexyl compounds, identifying if ring saturation successfully blocked metabolic soft spots.

Context: Dicyclohexyl compounds are often lipophilic and can be "slowly metabolized" compounds, requiring extended incubation times.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).
    
  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     mins. Note: Extended time points (up to 240 min) may be needed for highly stable dicyclohexyl analogs.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Data Interpretation:

  • High Stability:

    
     min. Indicates successful steric protection of the metabolic site.
    
  • Metabolite ID: If clearance is high, check for aliphatic hydroxylation on the cyclohexyl ring (typically at C3 or C4 positions).

Part 4: Visualizing the Synthetic Workflow

The following diagram illustrates the standard synthetic pathway for generating Dicycloverine-like analogs, highlighting the critical hydrogenation step.

SynthesisWorkflow cluster_conditions Critical Process Parameters (Step 3) Precursor Diphenyl Precursor (e.g., Diphenylacetonitrile) Step1 Step 1: Alkylation (NaH, R-X) Precursor->Step1 Intermediate Alkylated Diphenyl Step1->Intermediate Step2 Step 2: Hydrolysis/Esterification (EtOH, H2SO4) Intermediate->Step2 Ester Diphenyl Ester Step2->Ester Step3 Step 3: Catalytic Hydrogenation (Rh/Al2O3, H2, 60psi) Ester->Step3 Product Dicyclohexyl Product (High Fsp3 Scaffold) Step3->Product Param1 Temp: 50°C Param2 Press: >50 psi Param3 Cat: Rhodium

Figure 2: Synthetic workflow for accessing dicyclohexyl scaffolds from aromatic precursors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Ritchie, T. J., & Macdonald, S. J. (2009).[4] The impact of aromatic ring count on compound developability.[4] Drug Discovery Today.

  • Bentyl (Dicyclomine) Prescribing Information. U.S. Food and Drug Administration (FDA).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

"synthesis of cyclopropylidene-containing compounds for materials science"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Cyclopropylidene-Containing Compounds for Materials Science

Executive Summary

Cyclopropylidene moieties—three-membered carbocycles containing an exocyclic double bond—are critical structural motifs in advanced materials science. Their unique combination of high ring strain (~27.5 kcal/mol) , conformational rigidity , and electronic conjugation makes them indispensable in three primary domains:

  • Molecular Machines: As the "stator-rotor" linkage in light-driven molecular motors (e.g., Feringa motors).

  • High-Performance Polymers: As monomers (methylenecyclopropanes) for ring-opening polymerizations yielding chemically recyclable or rigid-backbone materials.

  • Organic Electronics: As rigid spacers in conjugated oligomers (e.g., bicyclopropylidene) to modulate π-stacking without breaking conjugation.

This guide details the strategic synthesis of these compounds, moving beyond generic organic chemistry to focus on the robust, scalable protocols required for materials development.

Strategic Synthesis Pathways

We categorize the synthesis into two primary workflows based on the material application: Sterically Hindered Coupling (for molecular motors) and Monomer Synthesis (for polymerization).

Pathway A: The Barton-Kellogg Olefination

Best for: Molecular Motors, Overcrowded Alkenes, and Sterically Hindered Switches.

The synthesis of "overcrowded alkenes"—the core of molecular motors—cannot typically be achieved via standard Wittig or McMurry reactions due to extreme steric hindrance and the incompatibility of different ketone halves. The Barton-Kellogg reaction is the industry standard for these systems. It couples a diazo compound (nucleophile) with a thioketone (electrophile) to form an episulfide, which is then desulfurized to the alkene.[1][2]

Mechanism & Logic:

  • Diazo Formation: A hydrazone is oxidized to a diazo species.

  • Cycloaddition: The diazo reacts with a thioketone to form a thiadiazoline.[1][2]

  • Extrusion: Nitrogen (

    
    ) is lost, yielding an episulfide (thiirane).
    
  • Desulfurization: A phosphine extracts sulfur, collapsing the ring to a double bond.

Pathway B: Methylenecyclopropane (MCP) Synthesis

Best for: Polymer precursors and Ring-Opening Polymerization (ROP).

Methylenecyclopropanes (MCPs) serve as high-energy monomers. The strain release upon ring opening drives polymerization. The most efficient route involves the intramolecular cyclization of methallyl halides using strong, bulky bases.

Detailed Protocols

Protocol 1: Synthesis of an Overcrowded Alkene Motor via Barton-Kellogg

Objective: Synthesis of a functionalized fluorenyl-cyclopropylidene molecular motor core.

Reagents & Equipment:

  • Precursors: 9-Fluorenone hydrazone deriv (Stator), Substituted Adamantanone (Rotor).

  • Reagents: Lawesson’s Reagent,

    
     (Silver Oxide), 
    
    
    
    , Triphenylphosphine (
    
    
    ).
  • Solvents: Toluene (anhydrous), THF, DCM.

  • Safety: Diazo compounds are potentially explosive; work behind a blast shield.

    
     byproduct from thioketone synthesis is toxic.
    

Step-by-Step Procedure:

  • Thioketone Generation (The Electrophile):

    • Dissolve the rotor ketone (1.0 eq) in anhydrous toluene (0.5 M).

    • Add Lawesson’s Reagent (0.6 eq) and reflux at 110°C for 2-4 hours under

      
      .
      
    • Checkpoint: The solution typically turns deep blue or violet (characteristic of thioketones).

    • Cool, filter through a short silica plug (to remove phosphorus byproducts), and concentrate. Use immediately (thioketones can be unstable).

  • Diazo Generation (The Nucleophile):

    • Dissolve the stator hydrazone (1.0 eq) in anhydrous THF.

    • Add

      
       (1.5 eq) and 
      
      
      
      (drying agent). Stir at room temperature in the dark for 2 hours.
    • Checkpoint: The solution turns deep red/purple indicating diazo formation.

    • Filter through Celite to remove silver solids. Use the filtrate immediately.

  • Coupling (Episulfide Formation):

    • Add the fresh thioketone solution dropwise to the diazo solution at 0°C.

    • Allow to warm to room temperature. Nitrogen gas evolution will be observed (bubbling).

    • Stir for 12 hours. The color will fade as the episulfide forms.

    • Evaporate solvent. The residue contains the episulfide.[1][2]

  • Desulfurization (Alkene Formation):

    • Dissolve the crude episulfide in toluene.

    • Add

      
       (2.0 eq) and reflux (110°C) for 12–24 hours.
      
    • Mechanism:[1][2][3]

      
       attacks the sulfur, forming 
      
      
      
      and the alkene.
    • Purification: Cool, concentrate, and purify via column chromatography (Silica, Hexane/DCM gradient).

Yield: Typically 60–80% for the final step.

Protocol 2: Synthesis of Methylenecyclopropane (MCP) Monomer

Objective: Large-scale synthesis of 2-phenyl-1-methylenecyclopropane for polymerization.

Reagents:

  • Substrate: 3-Chloro-2-methyl-1-propene (Methallyl chloride derivative).

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or

    
    .
    
  • Solvent: THF or Dibutyl ether (high boiling point allows distillation of product).

Procedure:

  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel. Inert atmosphere (

    
    ).
    
  • Base Addition: Charge flask with NaHMDS (2.2 eq) in THF. Cool to -78°C.

  • Cyclization: Add the chloro-alkene dropwise. The base deprotonates the allylic position; intramolecular

    
     displacement of the chloride closes the ring.
    
  • Reaction: Warm to Room Temp, then reflux for 2 hours.

  • Isolation: Distill the product directly from the reaction mixture (if volatile) or quench with

    
    , extract with pentane, and fractionally distill.
    
    • Note: MCPs polymerize spontaneously with radical initiators or Lewis acids. Store with radical inhibitor (e.g., BHT) at -20°C.

Visualization of Workflows

Figure 1: Barton-Kellogg Reaction Mechanism

This pathway highlights the convergence of the diazo and thioketone species, a critical concept for designing asymmetric molecular motors.

BartonKellogg Ketone1 Stator Ketone Hydrazone Hydrazone Ketone1->Hydrazone N2H4 Diazo Diazo Species (Nucleophile) Hydrazone->Diazo Ag2O (Oxidation) Thiadiazoline Thiadiazoline Intermediate Diazo->Thiadiazoline + Thioketone Ketone2 Rotor Ketone Thioketone Thioketone (Electrophile) Ketone2->Thioketone Lawesson's Rgt Thioketone->Thiadiazoline Episulfide Episulfide (Thiirane) Thiadiazoline->Episulfide - N2 (Extrusion) Alkene Overcrowded Alkene (Molecular Motor) Episulfide->Alkene PPh3, Reflux (Desulfurization)

Caption: The Barton-Kellogg pathway couples sterically hindered ketones via a twofold extrusion process (


 then 

), essential for molecular motor synthesis.[2]
Figure 2: Methylenecyclopropane Polymerization Logic

Illustrating the transition from monomer synthesis to ring-opening polymerization (ROP).

MCP_Polymer cluster_poly Polymerization Pathways Precursor Methallyl Chloride Derivative Monomer Methylenecyclopropane (MCP) Precursor->Monomer NaHMDS (Intramol. Cyclization) ROP Ring-Opening Polymerization Monomer->ROP Zr/Ln Catalysts Radical Radical Addition (1,5-polymerization) Monomer->Radical AIBN Polymer Poly(MCP) Material ROP->Polymer Radical->Polymer

Caption: Synthesis and divergent polymerization modes of Methylenecyclopropane (MCP) monomers.

Characterization & Validation

To ensure the integrity of the synthesized materials, the following parameters must be validated:

TechniqueParameterTarget/Observation
1H NMR Cyclopropyl ProtonsDistinct high-field signals (0.5 – 1.5 ppm). In motors, look for splitting of stator protons indicating asymmetry.
13C NMR Quaternary CarbonsThe central alkene carbons in motors appear ~135–150 ppm; cyclopropyl carbons at ~10–20 ppm.
UV-Vis Switching BehaviorFor motors: Irradiation at

(e.g., 365 nm) should show a bathochromic shift as the metastable isomer forms.
DSC Thermal IsomerizationDifferential Scanning Calorimetry measures the energy barrier of the thermal helix inversion (THI) step in motors.

Troubleshooting & Optimization

  • Issue: Low Yield in Barton-Kellogg Coupling.

    • Cause: Instability of the diazo compound or steric bulk preventing approach.

    • Solution: Generate the diazo species in situ at low temperature (-78°C) in the presence of the thioketone. Use non-coordinating solvents like pentane/DCM mixes if solubility permits.

  • Issue: Ring Opening during MCP Synthesis.

    • Cause: Reaction temperature too high or acidic workup.

    • Solution: Keep reaction < 60°C. Quench with basic buffer (

      
      ) rather than acid.
      
  • Issue: Incomplete Desulfurization.

    • Cause: Steric hindrance around the episulfide.

    • Solution: Switch from

      
       to HMPT (Caution: Toxicity) or copper bronze in refluxing xylene.
      

References

  • Unidirectional light-driven molecular motors based on overcrowded alkenes. Top. Curr. Chem. (2014).[1]

  • Barton–Kellogg Olefination of (CF3S)2C=S and Subsequent Cyclopropanation. J. Org. Chem. (2023).[4][5]

  • Synthesis of Methylene- and Alkylidenecyclopropane Derivatives. Chem. Rev. (2014).[1]

  • Highly Efficient Synthesis of Methylenecyclopropane. Synthesis (2000).

  • Bicyclopropylidene. Organic Syntheses (2000).

Sources

Troubleshooting & Optimization

"troubleshooting low yields in the synthesis of gem-dicyclohexylalkanes"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of gem-Dicyclohexylalkanes Ticket Subject: Troubleshooting Low Yields & Incomplete Conversions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Geminal" Challenge

You have reached the technical support hub for the synthesis of gem-dicyclohexylalkanes. Low yields in this specific scaffold are rarely due to random error; they are almost always a result of steric shielding and catalyst surface saturation .

Whether you are hydrogenating a gem-diphenyl precursor or attempting a nucleophilic addition to a dicyclohexyl ketone, you are fighting the spatial bulk of two cyclohexyl rings competing for the same carbon center. This guide breaks down the failure modes of the two primary synthetic routes.

Module 1: The Hydrogenation Route (Primary Workflow)

Context: You are converting a gem-diphenylalkane (e.g., diphenylmethane, 1,1-diphenylethane) to its dicyclohexyl counterpart using catalytic hydrogenation.

The Symptom: Reaction stalls at ~50% conversion. NMR shows a mixture of starting material and the phenyl-cyclohexyl intermediate, but little to no dicyclohexyl product.

Root Cause Analysis: The "Flat-Face" Adsorption Problem

Heterogeneous hydrogenation requires the aromatic ring to adsorb flat onto the metal surface.

  • First Ring: Adsorbs easily. Hydrogenation proceeds rapidly to form the phenyl-cyclohexyl intermediate.

  • Second Ring: The newly formed cyclohexyl ring is bulky and non-planar (chair conformation). It acts as a "kickstand," physically preventing the remaining phenyl ring from lying flat against the catalyst surface.

Troubleshooting Protocol
VariableStandard Condition (Fail State)Optimized Protocol (Success State)Technical Rationale
Catalyst Pd/C (5-10%)5% Rh/Al₂O₃ or 5% Ru/Al₂O₃ Palladium is excellent for planar systems but struggles with steric bulk. Rhodium (mild conditions) and Ruthenium (high pressure) have higher turnover frequencies for hindered arenes.
Pressure 1 atm (Balloon)50–100 bar (High Pressure) High H₂ pressure increases the concentration of activated hydrogen on the surface, forcing the reaction despite poor adsorption kinetics.
Solvent Methanol/EthanolAcetic Acid or Isopropanol + HCl Acidic media protonates the intermediate, potentially changing adsorption geometry and preventing catalyst poisoning by amine impurities (if present).
Temperature RT (25°C)80°C – 120°C Thermal energy is required to overcome the activation energy barrier of the sterically hindered second ring reduction.
Visualization: The Hydrogenation Energy Landscape

HydrogenationPathway Start gem-Diphenyl (Planar, Easy Adsorption) Inter Phenyl-Cyclohexyl (Intermediate) Start->Inter Fast (Pd/C, 1 atm) Barrier STERIC BARRIER (2nd Ring Blocked) Inter->Barrier Adsorption Failure End gem-Dicyclohexyl (Target) Barrier->End Requires Rh/Ru + High P/T

Caption: The kinetic bottleneck occurs after the first reduction. The non-planar cyclohexyl ring sterically hinders the adsorption of the second phenyl group.

Module 2: The Nucleophilic Route (Alternative Workflow)

Context: You are attempting to add a cyclohexyl nucleophile (Grignard or Lithiate) to a cyclohexyl ketone or ester.

The Symptom: Low yield of the tertiary alcohol/alkane. Major byproducts include the reduced alcohol (from hydride transfer) or recovered starting ketone (from enolization).[1]

Root Cause Analysis: Basicity vs. Nucleophilicity

The cyclohexyl ketone carbonyl carbon is buried between two bulky groups.[2]

  • Steric Block: The incoming nucleophile cannot access the electrophilic carbon.[2]

  • Competing Reaction: Cyclohexylmagnesium bromide acts as a base rather than a nucleophile, removing an alpha-proton (enolization). Upon workup, this simply regenerates the starting ketone.[1]

Troubleshooting Protocol

Step 1: Switch Reagents

  • Stop using: Cyclohexylmagnesium bromide (Grignard) alone.

  • Start using: Cyclohexyllithium (smaller ionic radius, higher reactivity) OR Organocerium reagents.

Step 2: The Luche-Type Modification (Cerium Chloride) Adding anhydrous CeCl₃ promotes 1,2-addition over enolization. The Cerium acts as a Lewis acid, activating the carbonyl oxygen while the organocerium species is less basic than the Grignard.

Protocol:

  • Dry CeCl₃·7H₂O (140°C under vacuum for 2 hours) to form anhydrous CeCl₃.

  • Suspend in THF and stir for 2 hours.

  • Add Organolithium/Grignard at -78°C to form the organocerium species.

  • Add the dicyclohexyl ketone slowly.

Module 3: Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield Observed RouteCheck Which Synthetic Route? Start->RouteCheck Hydro Hydrogenation of gem-Diphenyl RouteCheck->Hydro Nuc Grignard Addition to Ketone RouteCheck->Nuc InterCheck Is Phenyl-Cyclohexyl Intermediate Present? Hydro->InterCheck ChangeCat Action: Switch to Rh/Al2O3 or Ru/Al2O3 InterCheck->ChangeCat Yes (Stalled) IncreaseP Action: Increase Pressure (>50 bar) & Temp (>80C) InterCheck->IncreaseP Yes (Stalled) ProdCheck Is Starting Material Recovered? Nuc->ProdCheck EnolIssue Diagnosis: Enolization (Acting as Base) ProdCheck->EnolIssue Yes UseCe Action: Add CeCl3 (Organocerium) EnolIssue->UseCe UseLi Action: Switch to Organolithium (-78C) EnolIssue->UseLi

Caption: Diagnostic logic flow for identifying the specific failure mode based on reaction intermediates and byproducts.

Frequently Asked Questions (FAQ)

Q: I am using Rh/C, but I see ring opening (hydrogenolysis). What is happening? A: Over-reduction is a risk with high temperatures. If your linker chain (the "alkane" part) has sensitive benzylic-like positions, Rhodium can cleave C-C bonds. Fix: Lower the temperature to 60°C and increase pressure to compensate, or switch to Ruthenium (Ru/Al₂O₃), which is generally more selective for ring saturation over hydrogenolysis [1].

Q: Can I use Raney Nickel? A: Yes, Raney Nickel is a cost-effective alternative for industrial scales, but it requires harsh conditions (often >150°C, >100 bar) to drive the second ring hydrogenation. For milligram-to-gram scale lab synthesis, Rhodium is superior due to milder activation requirements [2].

Q: My product is a mixture of cis and trans isomers. How do I control this? A: Stereocontrol in gem-dicyclohexyl systems is difficult. High-energy hydrogenation conditions generally favor the thermodynamic mixture. However, using a homogeneous catalyst (e.g., Crabtree’s catalyst) in the final stages can sometimes offer better diastereoselectivity, though yields are typically lower due to steric bulk [3].

Q: Why not just alkylate a dicyclohexyl methane? A: Direct alkylation of gem-dicyclohexylmethane is kinetically disfavored. The steric crowding around the central carbon makes deprotonation (forming the carbanion) and subsequent SN2 attack extremely difficult.[2] Constructing the carbon skeleton before hydrogenation (as a diphenyl scaffold) is the industry standard for this reason.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8, 1-42. Link

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of Organic Chemistry, 54(25), 5977–5987. (Source for Luche/Organocerium protocols). Link

  • Process for preparation of 4,4'-dicyclohexylmethane diisocyanate. (Patent CN103553969B). (Industrial conditions for high-pressure hydrogenation). Link

Sources

"optimization of reaction conditions for the synthesis of cyclopropylidene derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CPD-OPT-2024 Subject: Optimization of Reaction Conditions for Methylenecyclopropane (MCP) & Cyclopropylidene Acetate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

User Advisory: The term "cyclopropylidene derivatives" technically refers to the highly reactive carbene intermediate (:C₃H₄). However, in the context of drug discovery and stable intermediate synthesis, this guide addresses the synthesis of Alkylidenecyclopropanes (ACPs) and Methylenecyclopropanes (MCPs) —compounds featuring a strained exocyclic double bond.

The Core Challenge: The synthesis of these motifs fights against significant ring strain (~41 kcal/mol for methylenecyclopropane vs. 27.5 kcal/mol for cyclopropane). The primary failure modes are ring fragmentation (thermal/nucleophilic opening) and uncontrolled polymerization .

This guide covers three validated workflows:

  • The Allene Route: Simmons-Smith cyclopropanation (Best for simple alkyl-substituted MCPs).

  • The Olefination Route: HWE/Wittig reactions on cyclopropanones (Best for esters/functionalized derivatives).

  • The Carbenoid Route: 1,1-Elimination and rearrangement (Best for complex scaffolds).

Method Selection: Decision Logic

Before optimizing, ensure you are using the correct pathway for your substrate.

MethodSelection Start Target Molecule Structure Func Is the exocyclic alkene conjugated (e.g., ester, ketone)? Start->Func Allene Do you have an Allene Precursor? Func->Allene No (Alkyl/Aryl substituents) RouteB ROUTE B: HWE / Peterson Olefination (Using Cyclopropanone Surrogates) Func->RouteB Yes (e.g., Cyclopropylidene acetate) RouteA ROUTE A: Modified Simmons-Smith (Cyclopropanation of Allenes) Allene->RouteA Yes RouteC ROUTE C: Kulinkovich / Metal-Catalyzed Coupling Allene->RouteC No (Need to build ring)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target functionality.

Troubleshooting Guide: The Simmons-Smith Route

Workflow: Cyclopropanation of Allenes using Zn-Carbenoids. Target: Simple Methylenecyclopropanes.

Common Issue: Low Yield & Polymerization

Users often report that treating allenes with standard Simmons-Smith reagents (


) leads to tarry mixtures.

Root Cause:

  • Chemoselectivity: Allenes have two

    
    -systems. The internal double bond is more nucleophilic but sterically hindered; the terminal bond is less hindered.
    
  • Lewis Acidity: Standard conditions are too Lewis acidic, causing the sensitive MCP product to polymerize or rearrange.

Optimization Protocol (The Furukawa Modification)

Replace the classic Zn-Cu couple with Diethylzinc (


) . This allows for homogeneous reaction conditions and milder Lewis acidity.

Step-by-Step Optimization:

  • Stoichiometry Control:

    • Use a 2:1 ratio of

      
       to 
      
      
      
      .
    • Use a 1.5 to 2.0 equivalent excess of the carbenoid relative to the allene to ensure conversion, but do not exceed 3.0 equivalents to prevent double cyclopropanation (formation of spiropentanes).

  • Temperature Modulation:

    • Start:

      
      . The formation of the active species (
      
      
      
      ) is exothermic.
    • Reaction: Warm slowly to

      
      . Never reflux an MCP synthesis; thermal rearrangement to cyclobutenes occurs readily above 
      
      
      
      .
  • Solvent Choice (Critical):

    • Dichloromethane (DCM): Standard, but can accelerate polymerization of electron-rich MCPs.

    • 1,2-Dichloroethane (DCE): Preferred for difficult substrates due to higher boiling point (if mild heating is strictly necessary), but generally avoid heating.

    • Ether/DME: Coordinating solvents slow the reaction but protect the product. Recommendation: Use DCM for speed, switch to

      
       if polymerization is observed.
      
ParameterStandard ConditionOptimized Condition (Furukawa)Why?
Zinc Source Zn-Cu Couple

(1.0 M in hexanes)
Homogeneous; reproducible kinetics.
Temperature Reflux

Prevents thermal ring expansion to cyclobutene.
Additives None1.0 eq. DME or TFA (trace)DME coordinates Zn, moderating reactivity.

Troubleshooting Guide: The Olefination Route

Workflow: Horner-Wadsworth-Emmons (HWE) on Cyclopropyl Ketones/Aldehydes. Target: Cyclopropylidene Acetates (Esters).

Common Issue: Ring Opening (Fragmentation)

Attempting a standard Wittig reaction often results in an acyclic diene rather than the exocyclic alkene.

Root Cause: The "Distal Bond Breakage." The bond opposite the carbonyl is weak. Strong nucleophiles (like unstabilized Wittig ylides) or high temperatures promote the release of ring strain via ring opening.

Optimization Protocol (The Non-Nucleophilic Approach)

You must use Stabilized Ylides (HWE) and Non-Nucleophilic Bases .

Step-by-Step Optimization:

  • Base Selection:

    • AVOID:

      
       or 
      
      
      
      . These are small and nucleophilic; they can attack the cyclopropane ring or cause enolization leading to ring opening.
    • USE: LiHMDS or NaHMDS . These are bulky and non-nucleophilic. They deprotonate the phosphonate cleanly without touching the strained ring.

  • The "Cyclopropanone Surrogate" Strategy:

    • Direct olefination of cyclopropanone is impossible (it is too unstable).

    • Solution: Use 1-ethoxycyclopropanol or 1-sulfonylcyclopropanol as the electrophile. These act as "masked" cyclopropanones.

  • Reaction Conditions:

    • Run at

      
       in THF.
      
    • Add the base to the phosphonate first, stir for 30 mins, then add the carbonyl substrate.

Mechanistic Visualization:

HWE_Optimization Reagents Phosphonate + LiHMDS (-78°C, THF) Intermed Metallated Phosphonate Reagents->Intermed Deprotonation Transition Oxaphosphetane (Strain Intact) Intermed->Transition + Substrate Substrate Cyclopropyl Ketone Substrate->Transition Product Cyclopropylidene Acetate (Exocyclic Alkene) Transition->Product Elimination

Figure 2: HWE pathway utilizing bulky bases to preserve ring integrity.

FAQ: Advanced Troubleshooting

Q: My methylenecyclopropane product rearranges to a cyclobutene upon purification. How do I stop this? A: This is a thermal rearrangement driven by strain relief.

  • Fix 1: Keep the rotary evaporator bath below 30°C .

  • Fix 2: Store the product in solution (e.g., dilute in benzene/toluene) at

    
    .
    
  • Fix 3: Add a radical inhibitor (BHT) if you suspect radical-induced polymerization, though thermal rearrangement is usually concerted.

Q: I need to install a cyclopropylidene group on a complex drug scaffold. The Simmons-Smith conditions are too harsh. A: Switch to the Julia-Kocienski Olefination .

  • Use a cyclopropyl sulfone reagent.

  • This allows you to build the ring separately and "click" it onto an aldehyde on your drug scaffold.

  • Reference: See work by de Meijere on cyclopropyl building blocks.[1]

Q: Can I use the Kulinkovich reaction here? A: Indirectly. The Kulinkovich reaction produces cyclopropanols .[2][3] You can convert these cyclopropanols into cyclopropyl halides or sulfonates, which can then undergo elimination to form the cyclopropylidene double bond. However, this is a multi-step workflow compared to the direct olefination.

References & Authority

  • Simmons-Smith Mechanism & Furukawa Modification:

    • Simmons, H. E.; Smith, R. D.[4] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.1959 , 81, 4256. Link

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53. Link

  • Methylenecyclopropane Synthesis (General):

    • Brandt, A., et al. "Methylenecyclopropane: A strain-driven electrophile." Chem. Rev.[1][5]2023 (Contextual Review of MCP reactivity).

    • Organic Syntheses, Coll.[6] Vol. 6, p. 320 (1988).[6] "Cyclobutanone from Methylenecyclopropane."[6][7] (Includes synthesis of MCP). Link

  • Cyclopropylidene Acetates (HWE/Olefination):

    • de Meijere, A. "Small Rings: A World of Wonders." Chem. Rev.[1][5]2003 , 103, 931. (The definitive review on cyclopropyl building blocks). Link

    • Wadsworth, W. S. "Synthetic Applications of Phosphonate Esters." Org.[4][6][8][9][10] React.1977 , 25, 73.

  • Modern Metal-Catalyzed Approaches:

    • Sherrill, W. M.; Rubin, M. "Recent Advances in the Synthesis of Cyclopropenes and Methylenecyclopropanes." Current Organic Chemistry, 2009 .

Sources

"strategies for overcoming steric hindrance in reactions involving dicyclohexyl compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for overcoming steric hindrance in reactions involving dicyclohexyl compounds. Audience: Researchers, Senior Scientists, and Process Chemists. Format: Troubleshooting Guide & FAQ.

Introduction: The Dicyclohexyl Paradox

Dicyclohexyl groups (Cy


) are ubiquitous in organic synthesis, prized for imparting stability and specific solubility profiles. However, they present a fundamental "Dicyclohexyl Paradox": the very steric bulk that stabilizes reactive intermediates (like in dicyclohexylcarbodiimide, DCC) or enforces reductive elimination in catalysis (like in PCy

ligands) often becomes the rate-limiting bottleneck for the desired bond formation.

This guide addresses the specific kinetic traps caused by Cy


 motifs and provides field-proven protocols to bypass them.

Module 1: Peptide & Amide Coupling (DCC/DIC)

Context: You are using DCC (dicyclohexylcarbodiimide) or DIC to couple a sterically hindered carboxylic acid (e.g.,


-disubstituted amino acids) and yields are low due to slow kinetics or byproduct formation.
Troubleshooting Guide

Q1: My reaction is stalling, and I see a large amount of insoluble white precipitate that isn't the product. What is happening?

Diagnosis: You are likely witnessing the


-Acylurea Rearrangement .
In sterically hindered systems, the amine nucleophile cannot attack the 

-acylisourea intermediate fast enough. Instead, the intermediate rearranges intramolecularly to form stable, unreactive

-acylurea.

Solution: Use an "Active Ester" additive to intercept the intermediate.

  • Add HOBt (1-Hydroxybenzotriazole) or HOAt: These nucleophiles are smaller than your amine. They attack the

    
    -acylisourea rapidly to form an active ester, which is less prone to rearrangement and more reactive toward the hindered amine.
    
  • Catalytic DMAP: For non-chiral substrates, add 4-Dimethylaminopyridine (DMAP). It acts as a hyper-nucleophilic acyl transfer catalyst.

Q2: Even with HOBt, the coupling of N-methylated amino acids is failing. What is the "Nuclear Option"?

Protocol: The Acyl Fluoride Method When standard activation fails due to massive steric bulk (e.g., Aib-Aib coupling), acyl fluorides are superior because the small fluoride leaving group minimizes steric repulsion in the transition state.

  • Reagent: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Conditions:

    • 1.0 equiv Carboxylic Acid[1]

    • 1.1 equiv TFFH

    • 2.5 equiv DIPEA

    • Solvent: DCM or NMP (NMP is superior for aggregation breaking).[1]

  • Mechanism: Converts the acid to an acid fluoride in situ, maintaining high electrophilicity with minimal steric profile.

Visualizing the Pathway

DCC_Pathway Start Carboxylic Acid + DCC Inter O-Acylisourea (Reactive Intermediate) Start->Inter Activation DeadEnd N-Acylurea (Stable Byproduct) Inter->DeadEnd Slow Amine Attack (Steric Stall) ActiveEster OBt-Active Ester (Stable & Reactive) Inter->ActiveEster + HOBt (Fast) Product Amide Product Inter->Product Direct Attack (Blocked) ActiveEster->Product + Hindered Amine

Figure 1: The "Rescue Pathway" using HOBt to bypass the N-Acylurea dead-end in sterically hindered DCC couplings.

Module 2: Cross-Coupling Catalysis (Ligand Design)

Context: You are performing Pd or Ni-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) using Dicyclohexylphosphine ligands (e.g., PCy


, XPhos) and observing poor conversion.
Troubleshooting Guide

Q3: Why does my PCy


-based catalyst fail with ortho-substituted aryl halides? 

Diagnosis: While PCy


 is electron-rich (good for oxidative addition), its "Immediate Steric Bulk" (Cone Angle ~170°) crowds the metal center, preventing the coordination of bulky substrates.

Solution: Switch to ligands with "Remote Steric Hindrance." Modern biaryl phosphine ligands are designed to solve this exact problem. They keep the immediate area around the metal open for substrate binding while using bulk further away to enforce reductive elimination.

Ligand ClassExampleSteric StrategyBest For
Traditional PCy

Immediate Bulk: Blocks substrate approach.Unhindered substrates, high activity.
Buchwald (Gen 1) S-PhosRemote Bulk: Bulk on the biaryl backbone, not the phosphorus.Sterically hindered aryl chlorides.
Buchwald (Gen 2) XPhosOptimized Remote Bulk: Isopropyl groups on the upper ring.Extremely hindered couplings (e.g., ortho-ortho).

Q4: How do I optimize the solvent for these bulky ligands?

Insight: Dicyclohexyl ligands are highly lipophilic.

  • Avoid: Highly polar protic solvents (MeOH) where the active catalytic species may aggregate or precipitate.

  • Recommended: 1,4-Dioxane or Toluene.

  • Tip: If using a weak base (K

    
    PO
    
    
    
    ), add small amounts of water (5% v/v) to solubilize the base without crashing out the lipophilic catalyst.

Module 3: Hydroboration with Dicyclohexylborane (Chx BH)

Context: You are using Chx


BH to functionalize an alkene. The reaction is too slow or yields are low.
Troubleshooting Guide

Q5: The reaction is incredibly slow with my trisubstituted alkene. Should I heat it?

Warning: Heating Chx


BH reactions often leads to dehydroboration  and isomerization of the alkene (migration of the double bond).

Solution:

  • Concentration: These reactions are bimolecular. Run the reaction at high concentration (1.0 M or higher) rather than standard 0.1 M.

  • Reagent Switch: If Chx

    
    BH is too bulky to attack the alkene, switch to 9-BBN .
    
    • Why? 9-BBN is also highly selective (anti-Markovnikov) but the boron atom is part of a strained bicyclic ring, exposing the B-H bond more than in the freely rotating dicyclohexyl system.

Q6: I am getting low yields during the oxidation step (H


O

/NaOH).

Diagnosis: Dicyclohexylborane adducts are very bulky. The oxidation requires the hydroperoxide anion (HOO


) to attack the boron. In hindered systems, this attack is blocked.

Protocol: Enhanced Oxidation

  • Buffer: Use Sodium Acetate buffer instead of NaOH if the substrate is base-sensitive.

  • Solvent: Ensure the mixture is homogenous. Add Ethanol or THF to the reaction mixture before adding peroxide to solubilize the bulky organoborane.

  • Temperature: Heat the oxidation step (50°C), not the hydroboration step. The C-B bond is stable to oxidation heat, but the hydroboration step is sensitive to reversibility.

Module 4: General Nucleophilic Substitution (S 2)

Context: You are trying to displace a leaving group on a cyclohexyl ring or using a dicyclohexyl amine as a nucleophile.

Troubleshooting Guide

Q7: Why is S


2 substitution on a cyclohexyl ring so difficult? 

Mechanistic Insight: S


2 requires backside attack. On a cyclohexyl ring, the incoming nucleophile must approach through the axial hydrogens (if the leaving group is equatorial) or the ring carbons (if the leaving group is axial). Both trajectories suffer from 1,3-diaxial interactions or ring strain.

Strategy: "Exploit the Conformational Lock"

  • The Setup: Ensure your leaving group is in the Axial position (if possible) for elimination (E2), but for S

    
    2, the transition state is high energy regardless.
    
  • Solvent Acceleration: Use Dipolar Aprotic Solvents (DMSO, DMF, NMP).

    • Data: Reaction rates for hindered S

      
      2 reactions can increase by 10
      
      
      
      times in DMSO compared to Methanol because the nucleophile is "naked" (unsolvated) and smaller.
  • High Pressure: If available, high-pressure synthesis (10-15 kbar) accelerates reactions with negative volumes of activation (like S

    
    2), overcoming steric repulsion.
    
Visualizing Ligand Sterics

Ligand_Sterics PCy3 PCy3 (Immediate Bulk) Blocks Substrate Substrate1 Substrate (Ar-Cl) PCy3->Substrate1 Steric Repulsion (High Barrier) XPhos XPhos (Remote Bulk) Allows Approach Substrate2 Substrate (Ar-Cl) XPhos->Substrate2 Successful Coordination Caption Remote Steric Hindrance (XPhos) facilitates substrate binding unlike Immediate Steric Hindrance (PCy3).

Figure 2: Comparison of "Immediate" vs. "Remote" steric hindrance in ligand design for catalysis.

References

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.[2] Nature Chemistry, 2017.[2] Link

  • Master Organic Chemistry. Hydroboration of Alkenes: Steric Selectivity.Link

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Org.[3][4] Synth. 1978, 58, 64. Link

  • Doyle Group (UCLA). Univariate classification of phosphine ligation state and reactivity. Science, 2021. Link

Sources

"improving the selectivity of catalytic reactions for dicyclohexylmethane synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers optimizing the catalytic hydrogenation of diphenylmethane (DPM) derivatives. It addresses the synthesis of Dicyclohexylmethane (DCHM) and its functionalized analogues (e.g., the diamine PACM), focusing on the critical balance between activity (rate) and selectivity (chemo- and stereochemical).

Current Status: Operational 🟢 Topic: Selectivity Optimization in Dicyclohexylmethane (DCHM) Synthesis Audience: Process Chemists, Kineticists, Drug Development Scientists

Core Reaction Logic & Pathway Analysis

Before troubleshooting, verify your reaction model against the standard hydrogenation network. The conversion of Diphenylmethane (DPM) to Dicyclohexylmethane (DCHM) is a stepwise saturation of two aromatic rings.

Reaction Network Diagram

The following diagram illustrates the sequential hydrogenation pathway, including the critical intermediate (H6-DPM) and potential side reactions (cracking/isomerization).

DCHM_Synthesis cluster_legend Pathway Key DPM Diphenylmethane (Substrate) H6 Cyclohexylphenylmethane (Intermediate) DPM->H6 +3 H2 Fast Step DCHM_Cis cis,cis-DCHM (Kinetic Product) H6->DCHM_Cis +3 H2 Stereoselective DCHM_Trans trans,trans-DCHM (Thermodynamic Product) H6->DCHM_Trans +3 H2 Cracking Cracking Products (Toluene/Methylcyclohexane) H6->Cracking Hydrogenolysis (High T / Acid Sites) DCHM_Cis->DCHM_Trans Isomerization (High T / Acidic Support) DCHM_Trans->Cracking Over-processing key Blue: Main Pathway Red: Side Reactions Yellow: Isomerization

Figure 1: Reaction network showing the stepwise hydrogenation of DPM to DCHM. Note that stereoisomerism (cis/trans) becomes critical when the rings are substituted (e.g., in PACM synthesis).

Troubleshooting Guide: Selectivity & Performance

Category A: Chemoselectivity (Preventing Under/Over-Hydrogenation)

Q: I am seeing high concentrations of cyclohexylphenylmethane (H6-DPM). Why is the reaction stalling halfway? Diagnosis: This "half-hydrogenated" intermediate accumulates due to the significant difference in adsorption kinetics between the planar phenyl ring and the non-planar cyclohexyl ring.

  • Cause 1: Catalyst Poisoning. The first ring hydrogenation may have generated byproducts (or released impurities) that poisoned the active sites before the second ring could react.

  • Cause 2: Steric Hindrance. Once one ring is saturated, the molecule becomes bulkier. If your catalyst pore size is too small (e.g., microporous zeolites), the H6-DPM cannot access the active sites for the second hydrogenation.

  • Solution:

    • Switch Support: Move from microporous carbon/zeolites to mesoporous alumina or silica to alleviate mass transfer limits.

    • Increase Pressure: The second ring hydrogenation typically has a higher activation energy. Increasing

      
       pressure (e.g., from 40 bar to 80 bar) often pushes the equilibrium toward DCHM [1].
      

Q: We are detecting methylcyclohexane and benzene/toluene. Is the catalyst cracking the C-C bridge? Diagnosis: Yes, this is hydrogenolysis, often driven by acidic sites on the catalyst support or excessive temperature.

  • Mechanism: The methylene bridge in DPM is susceptible to acid-catalyzed cleavage, especially at temperatures

    
    .
    
  • Solution:

    • Neutralize the Support: If using

      
      , dope it with alkali metals (e.g., 1-2% LiOH or KOH) to neutralize acidic sites [2].
      
    • Lower Temperature: Reduce reaction temperature to

      
      . While this slows the rate, it exponentially reduces the cracking rate constant relative to hydrogenation.
      
Category B: Stereoselectivity (Cis/Trans Ratio)

Note: This section is critical for substituted derivatives like 4,4'-diaminodicyclohexylmethane (PACM), where the trans-trans isomer is often preferred for thermal stability in polymers.

Q: How do I maximize the trans-trans isomer content? Insight: The cis isomer is typically the kinetic product (hydrogen adds to the face of the ring adsorbed to the catalyst). The trans isomer is the thermodynamic product.

  • Protocol:

    • Thermodynamic Control: Run the reaction at higher temperatures (

      
      ) to promote desorption/re-adsorption equilibrium, allowing the molecule to relax into the trans configuration.
      
    • Extend Reaction Time: Isomerization often occurs after full hydrogenation. Allow the reaction to "cook" for an additional 60–90 minutes after

      
       uptake ceases.
      
    • Catalyst Choice: Ruthenium (Ru) tends to favor the cis isomer initially. Rhodium (Rh) or alkali-modified Ru catalysts enhance the formation of the trans isomer [3].

Experimental Protocols

Protocol A: High-Selectivity Hydrogenation (Standard Run)

Objective: Full conversion to DCHM with minimal cracking.

Reagents:

  • Substrate: Diphenylmethane (DPM) or MDA (for amine).

  • Catalyst: 5% Ru/Alumina (Mesoporous) or 5% Rh/C.

  • Solvent: Tetrahydrofuran (THF) or Methylcyclohexane.

Procedure:

  • Loading: Charge the autoclave with substrate (10 wt% in solvent) and catalyst (substrate:metal ratio 1000:1).

  • Purge: Flush with

    
     (3x) and then 
    
    
    
    (3x) to remove oxygen.
  • Activation: Pressurize to 50 bar (5 MPa)

    
    .
    
  • Ramp: Heat to 130°C with vigorous stirring (>1000 rpm) to eliminate gas-liquid mass transfer limitations.

    • Note: Do not heat before pressurizing; this prevents thermal degradation of the substrate.

  • Monitoring: Monitor pressure drop. When uptake plateaus, sample the mixture.

    • If H6-DPM remains: Increase T to 150°C for 1 hour.

  • Workup: Filter catalyst while warm (to prevent product precipitation if solid at RT).

Protocol B: Catalyst Regeneration (Deactivation Troubleshooting)

Use this when reaction rates drop >20% between runs.

  • Wash: Wash used catalyst with hot THF to remove oligomers (fouling).

  • Oxidative Strip (Optional for Carbon supports): If coking is suspected, calcine at 300°C in 2%

    
     for 2 hours (Caution: Risk of sintering Ru/Rh).
    
  • Reductive Reactivation: Re-reduce in situ at 150°C under 20 bar

    
     for 2 hours before adding fresh substrate.
    

Comparative Data: Catalyst Performance

The following table summarizes expected selectivity profiles for common catalysts in DPM hydrogenation.

Catalyst SystemActivity (

)
Chemoselectivity (to DCHM)Stereoselectivity (Trans %)Risk Factor
5% Ru/C High98%Low (<20%)Rapid H2 uptake; prone to cis-isomers.
5% Rh/C Moderate>99%Moderate (30-40%)Expensive; excellent for avoiding cracking.
Ru/Al2O3 (Alkali) High95%High (>50%)Alkali doping suppresses cracking & promotes isomerization.
Ni/Kieselguhr Low90%VariableRequires high T/P; higher risk of hydrogenolysis.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Yes, but mass transfer becomes the limiting factor. You must use a phase-transfer catalyst or a surfactant (e.g., Sodium Lignosulfonate) to stabilize Ru nanoparticles at the water-oil interface [1]. Water is excellent for heat management but requires specialized catalyst preparation.

Q: Why does my reaction rate spike and then crash? A: This is characteristic of pore mouth plugging . The rapid initial rate is the hydrogenation of the easy-to-access exterior surface. As the reaction proceeds, the bulky DCHM product may diffuse slowly out of the pores, blocking entry for fresh DPM. Switch to a support with larger pore volume (>0.5 cm³/g).

Q: Is the methylene bridge stable? A: Generally yes, but it activates at high temperatures (


) or on highly acidic supports (Zeolite Y), leading to bond cleavage. Keep the temperature below 180°C to preserve the 

skeleton.

References

  • Gao, S., et al. (2025). "Highly Selective Conversion of Diphenylmethane to Dicyclohexylmethane Catalyzed by an Aqueous Ru Nanoparticles System." ACS Sustainable Chemistry & Engineering. Link

  • Su, W. T. (2004). "Experimental Study on Catalytic Hydrogenation of MDA to Prepare PACM Containing Lower Trans-trans Isomer." Dissertation, Zhejiang University. Link

  • Corella, J., & Aznar, M. P. (1989). "Kinetics of catalyst deactivation by nonsimple mechanisms." Industrial & Engineering Chemistry Research. Link

  • Jander, J. H., et al. (2021). "Hydrogen solubility, interfacial tension, and density of the liquid organic hydrogen carrier system diphenylmethane/dicyclohexylmethane." International Journal of Hydrogen Energy. Link

  • Luo, J., et al. (2022). "Controlled Selectivity through Reversible Inhibition of the Catalyst."[1][2] Journal of the American Chemical Society. Link

Sources

"resolving complex NMR spectra of polysubstituted cycloalkanes"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Polysubstituted Cycloalkanes

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: NMR-CYCLO-ADV-001

Welcome to the Advanced NMR Support Hub.

You are likely here because your cycloalkane spectrum looks like a "forest of multiplets" rather than a clean set of signals. Polysubstituted cycloalkanes (cyclohexanes, cyclopentanes, macrocycles) present a unique "Perfect Storm" in NMR spectroscopy:

  • Severe Overlap: Methylene protons often cluster in the 1.2–2.0 ppm region.

  • Strong Coupling:

    
     ratios are often small, leading to second-order effects (roofing, virtual coupling).
    
  • Conformational Mobility: Ring flips or pseudorotations can average signals, obscuring stereochemical data.

This guide is not a textbook. It is a troubleshooting workflow designed to resolve these specific pathologies.

Module 1: Deconvoluting Signal Overlap

The Issue: "My methylene region is a shapeless envelope. I cannot extract coupling constants."

Diagnostic Protocol

Q: Have you tried changing the "spectral landscape" before changing the pulse sequence?

  • Solvent Titration: Cycloalkane chemical shifts are highly sensitive to solvent anisotropy. If your peaks overlap in

    
    , titrate with 
    
    
    
    (Benzene-d6). The magnetic anisotropy of the benzene ring often induces significant shifts in cyclic protons, resolving accidental equivalence.
    • Action: Run a quick 1D in 100%

      
      , then add 10%, 30%, and 50% 
      
      
      
      . Watch the multiplets "walk" away from each other.

Q: Are you using the right decoupling technique?

  • Pure Shift NMR (PSYCHE/Zangger-Sterk): Standard 1H NMR includes J-coupling, which broadens signals.[1][2] Pure Shift NMR collapses multiplets into singlets (homodecoupling), effectively improving resolution by a factor of 5-10x.

    • Why it works: It suppresses the

      
       evolution during acquisition, leaving only the chemical shift. This turns a 40 Hz multiplet into a sharp singlet, revealing hidden impurities or isomers under the curve [1].
      

Q: Can you isolate the spin system?

  • 1D Selective TOCSY: If you can find one resolved handle (e.g., a methine proton next to a substituent), use a 1D Selective TOCSY.

    • Action: Selectively excite the resolved proton with a shaped pulse.[3][4] The magnetization will transfer down the chain.[5] This effectively "deletes" the rest of the molecule from the spectrum, leaving only the ring system of interest [2].

Module 2: Stereochemical Determination

The Issue: "Is the substituent Axial or Equatorial? The coupling pattern is ambiguous."

The Logic of J-Coupling (Scalar)

In rigid systems (like anchored cyclohexanes), the Karplus relationship is your primary tool. However, in polysubstituted systems, electronegative substituents decrease coupling constants, potentially leading to false negatives.

Table 1: Diagnostic Coupling Constants (Cyclohexane Chair)

Interaction TypeDihedral Angle (

)
Typical

(Hz)
Diagnostic Note
Axial-Axial (

)
~180°10 – 13 The "Gold Standard" for trans-diaxial geometry.
Axial-Equatorial (

)
~60°2 – 5 Small, often unresolved in broad lines.
Equatorial-Equatorial (

)
~60°2 – 5 Small, often leads to "broad singlet" appearance.
Geminal (

)
N/A12 – 15 Large, negative value. Distinguishes CH₂ groups.

Critical Check: If you see a "Large Triplet" (two couplings > 10 Hz), your proton is Axial , and it has two Axial neighbors. If you see a "Narrow Quintet" or broad singlet, your proton is likely Equatorial [3].

The Logic of Space (NOE)

Q: NOESY or ROESY?

  • The Trap: Polysubstituted cycloalkanes often fall in the "medium size" regime (MW 400–1000 Da) or have intermediate tumbling rates in viscous solvents (DMSO). Here, the NOE enhancement can cross zero (become null).

  • The Fix: Always use ROESY (Rotating-frame Overhauser Effect) for these molecules. ROE is always positive, regardless of tumbling rate [4].

  • Stereo Rule:

    • 1,3-Diaxial Interaction: Strong NOE/ROE between H-1 and H-3 indicates both are axial (cis-relationship on the ring).

    • Vicinal Cis: H-1 (eq) and H-2 (ax) are closer in space than trans-diaxial protons, often showing a medium NOE.

Module 3: Conformational Dynamics

The Issue: "My peaks are incredibly broad, or some are missing entirely."

Q: Is your ring flipping? Polysubstituted rings (especially cyclopentanes and seven-membered rings) often undergo rapid pseudorotation or chair-flipping at room temperature.

  • Symptom: Broad, undefined lumps instead of sharp multiplets. This is "coalescence."

  • Protocol: Perform Variable Temperature (VT) NMR .

    • Cooling (to -40°C): Freezes the conformers. You may see two distinct sets of signals (e.g., 70:30 ratio of conformer A vs B).

    • Heating (to +60°C): Speeds up the exchange. The broad peak will sharpen into a weighted average of the two states.

Visual Troubleshooting Workflows
Figure 1: The Master Resolution Strategy

Caption: Decision tree for resolving complex cycloalkane spectra based on specific spectral pathologies.

NMR_Workflow cluster_overlap Pathology: Signal Overlap cluster_stereo Pathology: Stereochemistry cluster_dynamic Pathology: Broad/Missing Peaks Start Start: Complex Cycloalkane Spectrum Issue_Type Identify Primary Pathology Start->Issue_Type Overlap Crowded Methylene Envelope Issue_Type->Overlap Stereo Axial vs Equatorial? Issue_Type->Stereo Dynamics Exchange Broadening Issue_Type->Dynamics Solvent Solvent Titration (CDCl3 + C6D6) Overlap->Solvent PureShift Pure Shift 1H (Remove J-coupling) Solvent->PureShift Still overlapped HSQC 2D HSQC-TOCSY (Spread by Carbon Shift) PureShift->HSQC Need connectivity J_Analysis Analyze 3J Couplings (>10Hz = Axial-Axial) Stereo->J_Analysis NOE_Check NOE/ROE Analysis J_Analysis->NOE_Check Ambiguous J ROESY_Select Use ROESY (Avoid Zero-Crossing) NOE_Check->ROESY_Select VT_Exp Variable Temp (VT) NMR (-40°C to +60°C) Dynamics->VT_Exp Freeze Freeze Conformation (Resolve Rotamers) VT_Exp->Freeze

Figure 2: Stereochemical Logic Gate

Caption: Logic flow for assigning ring substituents using Coupling Constants and NOE.

Stereo_Logic Input Target Proton Signal Check_J Check Multiplicity & J Input->Check_J Large_J Contains Large J (>10 Hz) Check_J->Large_J Small_J Only Small J (<5 Hz) Check_J->Small_J Axial Proton is AXIAL Large_J->Axial Confirmed Check_NOE Check ROESY (1,3-relationship) Small_J->Check_NOE Ambiguous Equatorial Proton is EQUATORIAL Check_NOE->Axial Strong NOE to Axial neighbor Check_NOE->Equatorial Strong NOE to Geminal neighbor only

Standard Operating Procedure (SOP): The "Complete Assignment" Campaign

When facing a novel polysubstituted cycloalkane, do not run experiments randomly. Follow this self-validating sequence:

  • The "Smart" 1D:

    • Acquire 1H NMR (64 scans).

    • Process: Apply strong apodization (Gaussian enhancement) to resolve fine splitting.

    • Check: If overlap exists, perform Solvent Titration immediately.

  • The Connectivity Backbone (HSQC + COSY):

    • Run Multiplicity-Edited HSQC . This separates

      
       (positive) from 
      
      
      
      (negative). This is crucial for identifying the ring methylenes.
    • Run COSY (DQF-COSY) . The Double-Quantum Filter cleans up the diagonal and reveals the scalar coupling network.

  • The Stereochemical Lock (NOESY/ROESY):

    • Run 2D ROESY (Mixing time: 200–300 ms).

    • Validation: Look for the "diagonal" of the ring. Identify the 1,3-diaxial correlations. These are the "anchors" of your conformation.

  • The "Nuclear Option" (for impossible spectra):

    • If specific couplings are needed but hidden: Run 1D Selective TOCSY with a mixing time of 80ms to light up the entire spin system of the ring, isolating it from side chains.

References
  • Review of Pure Shift NMR: Zangger, K., & Sterk, H. (1997). "Homonuclear broadband-decoupled NMR spectra." Journal of Magnetic Resonance, 124(2), 486-489.

  • Selective 1D TOCSY Methods: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 5: Selective Excitation and Transfer.

  • Karplus Relationship in Cyclohexanes: Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871.

  • ROESY vs NOESY limits: Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6]

Sources

Technical Support Center: Purification of Highly Nonpolar Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Applications) Subject: Troubleshooting Solubility, Retention, and Detection of High LogP (>5) Analytes

Core Directive & Scope

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of purifying highly nonpolar compounds (e.g., polyaromatic hydrocarbons, long-chain lipids, fullerenes, and hydrophobic drug candidates).

The Central Paradox: To purify a compound, it must be soluble in the mobile phase. However, highly nonpolar compounds often require solvents (hexane, THF, DCM) that are incompatible with standard Reversed-Phase (RP) systems or cause "precipitation shock" upon injection. Furthermore, these compounds often lack UV chromophores, rendering standard detection useless.

This guide prioritizes Non-Aqueous Reversed-Phase (NARP) and Supercritical Fluid Chromatography (SFC) as the primary solutions.

Critical Decision Matrix

Before modifying your hardware, use this logic flow to determine the correct purification mode.

PurificationDecisionTree start START: Analyte LogP > 5 solubility Solubility Check: Soluble in MeOH/MeCN? start->solubility std_rp Standard Reversed Phase (C18 / High % Organic) solubility->std_rp Yes narp_check Soluble in THF, DCM, or Hexane? solubility->narp_check No (Precipitates) uv_active UV Chromophore Present? detector_check Detection Method uv_active->detector_check std_rp->uv_active narp_mode Non-Aqueous Reversed Phase (NARP) narp_check->narp_mode High Solubility sfc_mode Supercritical Fluid Chromatography (SFC) narp_check->sfc_mode Moderate/High Solubility narp_mode->uv_active sfc_mode->uv_active uv_det UV/Vis or PDA detector_check->uv_det Yes univ_det ELSD or CAD detector_check->univ_det No

Figure 1: Method Selection Logic. NARP and SFC are the preferred routes when standard alcohols cause precipitation.

Module A: The "Crash" Problem (Solubility & Injection)

Issue: The sample is dissolved in a strong solvent (e.g., DCM) but precipitates immediately upon hitting the weaker mobile phase at the column head, causing high backpressure and split peaks.

Troubleshooting Protocol: At-Column Dilution (ACD)

Do not inject a "plug" of strong solvent directly. Use ACD to modulate the solvent strength before it reaches the stationary phase.

ParameterStandard InjectionAt-Column Dilution (Recommended)
Sample Solvent 100% Strong (DCM/THF)100% Strong (DCM/THF)
Injection Path Injector

Column
Injector

Mixing Tee

Column
Diluent Stream NoneHigh-flow weak solvent (e.g., MeCN) pumps into Tee
Result Precipitation at inletSample is diluted instantaneously before column

Step-by-Step ACD Setup:

  • Hardware: Install a T-piece between the injector and the column.

  • Pump Configuration:

    • Pump A (Elution): Delivers the gradient (e.g., MeCN/THF).

    • Pump B (Dilution): Delivers a "weak" solvent (e.g., MeCN or MeOH) at a high flow rate into the T-piece.

  • Execution: Inject the sample. Pump B dilutes the plug 1:5 or 1:10 immediately. The analyte binds to the column (focusing), while the strong solvent is diluted enough to prevent precipitation [1].

Module B: Non-Aqueous Reversed-Phase (NARP)

Context: Standard RP uses water as the "weak" solvent. In NARP, Acetonitrile (MeCN) or Methanol (MeOH) becomes the "weak" solvent, and THF , DCM , or Ethyl Acetate becomes the "strong" solvent.

FAQ: Why is my C18 column failing in NARP?

A: Standard C18 phases often undergo "phase collapse" or dewetting in 100% aqueous conditions, but in NARP, the issue is usually retention loss .

  • Solution: Use a polymeric C18 or a C30 phase. C30 provides higher steric selectivity for isomers (e.g., carotenoids, lipids) [2].

NARP Experimental Protocol

Objective: Purify a highly lipophilic compound (LogP ~8) insoluble in MeOH.

  • Column Selection: C18 or C8 bonded silica (high carbon load preferred).

  • Mobile Phase A (Weak): 100% Acetonitrile (MeCN).

  • Mobile Phase B (Strong): Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Note: THF is preferred for UV detection (cutoff ~212 nm); DCM has a high UV cutoff (~233 nm).

  • Gradient:

    • 0–5 min: 100% A (Equilibration)

    • 5–20 min: 0%

      
       60% B
      
    • 20–25 min: 60%

      
       100% B (Wash)
      
  • System Care: CRITICAL. Flush the system with Isopropanol (IPA) before and after NARP to bridge the miscibility gap between aqueous buffers and Hexane/DCM.

Module C: Supercritical Fluid Chromatography (SFC)

Context: SFC is often the "Gold Standard" for nonpolar purification because supercritical CO2 is naturally lipophilic (similar to Hexane) but has the diffusivity of a gas.

Troubleshooting: Poor Peak Shape in SFC

Symptom: Broad, tailing peaks for nonpolar analytes. Root Cause: While CO2 is nonpolar, the stationary phase (often silica or 2-Ethylpyridine) might still have active silanols. Fix:

  • Add a Modifier: Even for nonpolars, adding 5-10% Methanol helps cover active sites on the column.

  • Backpressure Regulator (BPR): Increase BPR pressure (e.g., from 100 bar to 120 bar). Higher density CO2 increases solvating power, sharpening the peak [3].

Module D: Detection (The "Invisible" Analyte)

Issue: Highly nonpolar compounds (alkanes, steroids, lipids) often lack conjugated systems, making them invisible to UV detectors.

Comparative Guide: Universal Detectors
FeatureELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detector)Recommendation
Principle Light scattering by solid particlesCharge transfer to particlesCAD is superior for quantitation.[1][2]
Sensitivity Low nanogram rangeLow picogram rangeCAD is ~10x more sensitive [4].
Linearity Poor (Exponential response)Good (Linear over 2 orders)Use CAD for impurity profiling.
Volatility Limit Analyte must be non-volatileAnalyte must be non-volatileBoth require volatile mobile phases.

Technical Tip: When using ELSD/CAD with NARP, ensure your "strong" solvent (e.g., THF) is stabilized with BHT-free inhibitors, or the inhibitor itself will appear as a massive background signal.

Workflow Visualization: NARP Setup

NARP_Workflow cluster_prep System Prep cluster_run Purification Run cluster_recovery Recovery flush Flush System with IPA prime Prime Lines: A: MeCN B: THF/DCM flush->prime inject Inject Sample (Dissolved in THF) prime->inject gradient Gradient Elution (Increasing %B) inject->gradient detect Detection (CAD/ELSD) gradient->detect evap Rotary Evaporation (Low Vac for Volatiles) detect->evap

Figure 2: NARP Workflow. The IPA flush is critical to prevent immiscibility issues when switching from aqueous RP modes.

References

  • Neue, U. D., et al. "At-column dilution for improved loading in preparative chromatography." Chromatographia, vol. 52, 2000.

  • Teledyne ISCO. "Non-Aqueous Reverse Phase with RediSep Gold C18." Application Note AN86.

  • Waters Corporation. "Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)."

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

Sources

Technical Support Center: Troubleshooting Side Reactions in Strained-Ring Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Strained-Ring Synthesis Support Center. Strained-ring systems—such as bicyclo[1.1.1]pentanes (BCPs), cyclopropanes, and azetidines—are highly prized in drug development as bioisosteres for flat aromatic rings. However, the very ring strain that makes them valuable also makes their synthesis fraught with side reactions, including polymerization, ring-opening, and Lewis acid-mediated degradation. This guide provides field-proven troubleshooting protocols, root cause analyses, and self-validating workflows to ensure your syntheses succeed.

TICKET #101: Oligomerization and Radical Side Reactions in[1.1.1]Propellane Functionalization

User Query: "I am attempting a strain-release amination of[1.1.1]propellane to synthesize a BCP amine. Instead of the target product, my reaction mixture is a viscous mess of oligomers and hydrogen-abstraction byproducts. How do I control this?"

Root Cause Analysis: The synthesis of BCP amines often relies on the addition of nitrogen-centered radicals to the highly strained central C–C bond of [1.1.1]propellane. However, N-centered radicals are highly electrophilic and prone to background reactions, such as hydrogen abstraction[1]. Furthermore, once the initial radical adds to the propellane, the resulting BCP radical intermediate is highly reactive. If it is not trapped immediately, it will react with another molecule of propellane, initiating a runaway polymerization cascade.

The Solution: To suppress these free radical side reactions, you must introduce a transition metal catalyst that can rapidly intercept the BCP radical. Using a copper catalyst with diketonate ligands, such as copper(II) acetylacetonate (Cu(acac)₂), effectively captures the BCP radical to form an organocopper species, which then undergoes controlled reductive elimination to yield the target BCP amine[1].

G Propellane [1.1.1]Propellane BCPRadical BCP Radical Propellane->BCPRadical Strain Release NRadical N-Centered Radical NRadical->BCPRadical Addition CuComplex Cu(II) Capture BCPRadical->CuComplex Fast Trapping SideProduct Oligomers BCPRadical->SideProduct Slow Trapping Target BCP Target CuComplex->Target Reductive Elimination

Radical strain-release functionalization of[1.1.1]propellane and competing side reactions.

Self-Validating Experimental Protocol: Dual Photoredox/Copper Amination

  • Preparation: In a glovebox, charge a vial with the radical precursor (1.0 equiv), [1.1.1]propellane (1.5 equiv, typically as a solution in pentane/ether), Ir(ppy)₃ photocatalyst (1 mol%), and Cu(acac)₂ (10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., DMF or acetonitrile). Causality: Oxygen must be rigorously excluded as it will rapidly quench the excited state of the photocatalyst and react with the BCP radical to form peroxy side products.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot by GC-MS. The presence of high-molecular-weight humps indicates insufficient copper loading or poor ligand coordination. If the target mass is observed cleanly, proceed to aqueous workup.

TICKET #102: Lewis Acid Degradation During Simmons-Smith Cyclopropanation

User Query: "I am using the Simmons-Smith reaction (Zn-Cu couple, CH₂I₂) to cyclopropanate an alkene that contains a sensitive acetal group. The cyclopropanation works, but my acetal is completely cleaved. How can I protect my functional groups?"

Root Cause Analysis: The classical Simmons-Smith reaction generates zinc iodide (ZnI₂) as a stoichiometric byproduct. ZnI₂ is a potent Lewis acid. In substrates containing acid-sensitive moieties like acetals, ethers, or silyl ethers, this unmitigated Lewis acidity drives unwanted side reactions, including deprotection and skeletal rearrangements[2].

The Solution: Abandon the classical Zn-Cu couple and utilize the Furukawa modification (diethylzinc and diiodomethane). To actively prevent Lewis acid degradation, you must add a scavenger. Using an excess of Et₂Zn converts the highly acidic ZnI₂ into the significantly less acidic ethylzinc iodide (EtZnI). Alternatively, quenching the reaction with pyridine coordinates the ZnI₂, precipitating it out of the reactive pathway[2].

G Alkene Acid-Sensitive Alkene Cyclopropane Cyclopropane Product Alkene->Cyclopropane + Carbenoid Carbenoid IZnCH2I (Carbenoid) ZnI2 ZnI2 Byproduct Carbenoid->ZnI2 Release Degradation Acetal Cleavage ZnI2->Degradation Unmitigated SafeComplex Inert Zn Complex ZnI2->SafeComplex Scavenged Scavenger Pyridine / Et2Zn Scavenger->SafeComplex

Mitigation of Lewis acid-induced degradation during Simmons-Smith cyclopropanation.

Self-Validating Experimental Protocol: Modified Furukawa Cyclopropanation

  • Carbenoid Generation: Cool a solution of the alkene (1.0 equiv) in anhydrous CH₂Cl₂ to 0 °C. Slowly add Et₂Zn (1.0 M in hexanes, 2.0 equiv). Causality: The excess Et₂Zn acts as an internal scavenger for the generated ZnI₂[2].

  • Diiodomethane Addition: Dropwise add CH₂I₂ (2.0 equiv). Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Pyridine Quench (Crucial Step): Once TLC indicates complete consumption of the alkene, cool the reaction back to 0 °C and slowly add pyridine (2.0 equiv relative to Zn). Causality: Pyridine forcefully coordinates any remaining ZnI₂ and unreacted Et₂Zn, forming a dense white precipitate.

  • Validation Check: If the solution remains clear after pyridine addition, the stoichiometry is incorrect, and your acid-sensitive groups are at risk. A thick precipitate is the visual confirmation of a safe, neutralized system.

TICKET #103: Over-Alkylation and Poor Recovery in Azetidine Synthesis

User Query: "I am synthesizing functionalized azetidines via the strain-release amination of azabicyclo[1.1.0]butane (ABB). My yields are terrible (around 25%), and I am seeing multiple over-alkylated side products."

Root Cause Analysis: The strain-release ring opening of bicyclobutanes with primary or secondary amines generates a free azetidine. Because the resulting azetidine is highly polar and retains nucleophilic character, it can undergo subsequent off-target reactions or become irreversibly stuck on silica gel during chromatography. When using simple amines (like dibenzylamine), the isolated yield of the free azetidine can drop as low as 26% due to these handling and side-reaction issues[3][4].

The Solution: Implement an in situ electrophilic trapping strategy. By adding an electrophile (such as Boc anhydride, ethyl chloroformate, or tosyl chloride) directly to the reaction mixture before workup, the newly formed azetidine is immediately protected. This quenches its nucleophilicity, prevents over-alkylation, and drastically reduces its polarity, making chromatographic purification trivial[4].

Self-Validating Experimental Protocol: Strain-Release Amination with In Situ Trapping

  • Ring Opening: Dissolve the ABB precursor (1.0 equiv) and the amine nucleophile (1.2 equiv) in THF. Stir at room temperature until the ABB is consumed.

  • In Situ Trapping: Without isolating the intermediate, add Boc₂O (1.5 equiv) and triethylamine (2.0 equiv) directly to the reaction flask. Causality: The base neutralizes any acid generated, while Boc₂O rapidly caps the azetidine nitrogen.

  • Workup: Stir for 2 hours, then quench with water and extract with EtOAc.

  • Validation Check: Run a TLC. The highly streaky, baseline-hugging spot of the free azetidine should be completely replaced by a tight, high-Rf spot corresponding to the Boc-protected product.

Quantitative Data Summary: Side Reaction Mitigation Efficacy

To aid in experimental design, the following tables summarize the quantitative impact of the troubleshooting strategies discussed above, demonstrating how specific interventions directly rescue product yields.

Table 1: Impact of In Situ Trapping on Strain-Release Azetidine Synthesis [4]

Nucleophile / Trapping AgentScaleYield (%)Causality / Observation
Dibenzylamine (No trap)Small26%Free amine is polar; severe isolation losses and side reactions.
Amine + Ethyl chloroformateSmall82%In situ trapping prevents over-reaction; easy purification.
Amine + Boc anhydride (Boc₂O)Small93%Highly efficient trapping; optimal for drug discovery libraries.
Amine + Tosyl chloride (TsCl)Small78%Good yield; produces a highly stable sulfonamide.
Optimized Process (Scaled)100 g60%Reduced equivalents/time; proves process-scale viability.

Table 2: Stereospecificity in Donor-Acceptor Cyclopropane (DAC) Ring-Opening [5] Context: Lewis acid (Sc(OTf)₃) catalyzed ring-opening of DACs with thioglycosides. A common side reaction is the epimerization of the chiral center.

ReactantsProduct YieldEnantiomeric Excess (ee)Mechanistic Insight
(S)-DAC + Sc(OTf)₃51% (Thioether)90% (Inversion)Proceeds via Sₙ2-like ring opening; minor epimerization occurs.
(R)-DAC + Sc(OTf)₃47% (Thioether)96% (Inversion)High stereospecificity is maintained under optimized conditions.
Sc(OTf)₃ alone (No donor)6% (Byproduct)N/ALewis acid alone causes minor background degradation.
References
  • Wikipedia. "Simmons–Smith reaction". Wikipedia.[Link]

  • Frontiers. "The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines". Frontiers.[Link]

  • National Institutes of Health (PMC). "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity". NIH.[Link]

  • Journal of the American Chemical Society. "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity". ACS Publications.[Link]

  • CCS Chemistry. "Sweet Strain Release: Donor–Acceptor Cyclopropane Mediated Glycosylation". Chinese Chemical Society.[Link]

Sources

"troubleshooting Grignard reactions with sterically demanding ketones"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organometallic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: the nucleophilic addition of Grignard reagents to sterically demanding ketones.

When dealing with bulky substrates (e.g., camphor, fenchone, di-tert-butyl ketone), traditional Grignard reactions often fail. Instead of the desired 1,2-addition, the steric bulk raises the activation energy for nucleophilic attack, allowing faster, undesired side reactions to dominate. This guide breaks down the causality of these failures and provides field-proven, self-validating protocols to overcome them.

Mechanistic Diagnosis: Why Do Hindered Ketones Fail?

Before troubleshooting, we must understand the competing pathways at play. When a Grignard reagent (RMgX) encounters a sterically hindered ketone, three primary reaction vectors compete:

  • 1,2-Nucleophilic Addition (Desired): The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a tertiary alcohol.

  • Enolization (Undesired): Grignard reagents are strong bases. If the ketone has α-hydrogens, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the ketone to form an unreactive magnesium enolate. Upon aqueous workup, the starting ketone is recovered[1].

  • Reduction (Undesired): If the Grignard reagent possesses β-hydrogens (e.g., isopropyl, ethyl, sec-butyl), it can undergo a β-hydride transfer via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol and releasing an alkene[2].

G Start Sterically Hindered Ketone + Grignard Reagent (RMgX) Enolization Pathway A: Enolization (Acid-Base Reaction) Start->Enolization High basicity (Standard RMgX) Reduction Pathway B: Reduction (β-Hydride Transfer) Start->Reduction RMgX with β-H (e.g., iPrMgBr) Addition Pathway C: 1,2-Addition (Nucleophilic Attack) Start->Addition Lanthanide Additives (CeCl₃ or LaCl₃·2LiCl) Recovered Recovered Ketone (Reaction Failure) Enolization->Recovered SecAlcohol Secondary Alcohol (Reaction Failure) Reduction->SecAlcohol TertAlcohol Tertiary Alcohol (Desired Product) Addition->TertAlcohol

Caption: Competing reaction pathways in Grignard additions to sterically hindered ketones.

Troubleshooting FAQs

Q1: My reaction yields mostly unreacted starting material, despite using an excess of Grignard reagent. What is happening, and how do I fix it? A1: Your Grignard reagent is acting as a base, causing enolization . To fix this, you must increase the electrophilicity of the ketone while decreasing the basicity of the nucleophile. Solution: Transmetallate your Grignard reagent using anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium species[1]. Cerium is highly oxophilic and strongly coordinates to the carbonyl oxygen. Concurrently, the resulting C-Ce bond is less polarized than a C-Mg bond, drastically reducing the reagent's basicity and suppressing enolization[2]. Alternatively, use Knochel's soluble lanthanide salt (LaCl₃·2LiCl)[3].

Q2: I am trying to add an isopropyl group to my hindered ketone, but NMR shows I am isolating a secondary alcohol. Why? A2: You are observing reduction via β-hydride transfer . Because the nucleophilic attack is sterically blocked, the isopropyl Grignard reagent aligns its β-hydrogen with the carbonyl carbon in a low-energy, six-membered transition state, transferring a hydride. Solution: Lowering the temperature to -78 °C can sometimes kinetically favor addition over reduction[2]. However, the most robust solution is to use LaCl₃·2LiCl. The addition of this salt minimizes the reduction pathway and drives the formation of the desired tertiary alcohol.

Q3: My Grignard reagent is precipitating out of solution or reacting very slowly, even with heating. How can I improve its solubility and reactivity? A3: Standard Grignard reagents form complex polymeric aggregates in solution (the Schlenk equilibrium), which drastically reduces their effective nucleophilicity and solubility. Solution: Utilize a Turbo Grignard reagent (e.g., iPrMgCl·LiCl)[4]. The addition of stoichiometric LiCl breaks up these polymeric aggregates, forming highly soluble, monomeric "ate" complexes that exhibit vastly superior reactivity and solubility profiles[5].

Workflow Step1 Analyze Failure Mode Step2A Recovered SM (Enolization) Step1->Step2A Step2B Sec. Alcohol (Reduction) Step1->Step2B Step2C Poor Solubility (Aggregation) Step1->Step2C Step3A Add LaCl₃·2LiCl or CeCl₃ Step2A->Step3A Step2B->Step3A Step3B Use Turbo Grignard (RMgCl·LiCl) Step2C->Step3B

Caption: Troubleshooting workflow for optimizing Grignard additions to hindered ketones.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different organometallic strategies to a highly sterically hindered, enolizable ketone (e.g., adamantanone or di-tert-butyl ketone).

Reaction ConditionAdditivePrimary OutcomeYield of Tertiary Alcohol
Standard Grignard (RMgX) NoneEnolization / Reduction< 10%
Organocerium (RCeCl₂) CeCl₃ (stoichiometric)1,2-Addition75 - 95%
Knochel's Salt Addition LaCl₃·2LiCl (stoichiometric)1,2-Addition80 - 98%
Turbo Grignard LiCl (stoichiometric)Enhanced Addition / Halogen Exchange60 - 85%

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Imamoto Organocerium Addition (Using CeCl₃)

Note: CeCl₃ is highly hygroscopic. Failure to dry it properly will quench your Grignard reagent.

  • Drying the CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then to 150 °C for 2 hours.

    • Validation Check: The powder must remain free-flowing. If it melts or clumps, hydrolysis has occurred, and the batch must be discarded.

  • Slurry Preparation: Cool to room temperature under argon. Add anhydrous THF (approx. 10 mL per gram of CeCl₃) and stir vigorously for 2 hours[2].

    • Validation Check: The mixture should form a uniform, milky-white suspension.

  • Transmetallation: Cool the slurry to -78 °C. Dropwise, add the Grignard reagent (1.1 equivalents relative to ketone). Stir for 1.5 hours at -78 °C.

    • Validation Check: A color change (often to pale yellow or orange) indicates the successful formation of the organocerium species.

  • Ketone Addition: Add the sterically hindered ketone (1.0 eq) dissolved in a minimum amount of THF dropwise. Stir for 2 hours at -78 °C, then allow it to warm to room temperature.

  • Quench: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.

Protocol B: Knochel's Homogeneous LaCl₃·2LiCl Addition

Note: This protocol avoids the heterogeneous slurries of CeCl₃ by utilizing a fully THF-soluble lanthanide complex[3].

  • Preparation of the Ketone-Lanthanide Complex: In a flame-dried Schlenk flask under argon, dissolve the sterically hindered ketone (1.0 eq) in anhydrous THF.

  • Addition of Knochel's Salt: Add a commercially available solution of LaCl₃·2LiCl in THF (1.1 eq) at room temperature. Stir for 1 hour.

    • Validation Check: The solution must remain completely clear and homogeneous. If precipitation occurs, moisture has compromised the system.

  • Grignard Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.1 to 1.5 eq) dropwise via syringe.

    • Causality Note: The LaCl₃·2LiCl complex acts as a highly oxophilic Lewis acid, pre-activating the ketone. Upon addition of the Grignard, rapid transmetallation and subsequent addition occur without competitive enolization.

  • Completion: Stir for 1-2 hours at 0 °C, monitor by TLC, and quench with saturated aqueous NH₄Cl.

References

1.[3] Selective 1,2-Additions with LaCl3·2LiCl - sigmaaldrich.com - 3 2. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds - organic-chemistry.org - 3.[2] Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones - benchchem.com - 2 4.[5] Turbo Grignard reagent Knochel sterically hindered - rsc.org - 5 5.[1] Carbonyl addition reactions promoted by cerium reagents - iupac.org - 1 6.[4] Turbo Grignard Reagents - kanto.co.jp - 4

Sources

"optimization of computational methods for modeling flexible ring systems"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational | Tier: 3 (Advanced Research Support) Subject: Optimization of Sampling, Force Fields, and Docking for Macrocycles Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Modeling Support Portal

You have reached the specialized support hub for modeling flexible ring systems (macrocycles, cyclic peptides, and medium-sized rings). Unlike small molecules, these systems possess high conformational entropy and non-canonical strain, rendering standard "rigid-ligand" protocols prone to failure.

This guide is structured as a series of Troubleshooting Tickets addressing the three most critical bottlenecks in the pipeline: Conformational Sampling , Force Field Accuracy , and Induced-Fit Docking .

Ticket #001: Conformational Sampling Convergence Failure

User Report: "My macrocycle (12-mer cyclic peptide) is getting stuck in local minima. Standard MD simulations fail to cross high-energy barriers between open and closed states."

Root Cause Analysis

Standard Molecular Dynamics (MD) at room temperature cannot overcome the high energy barriers (


 kcal/mol) required to flip transannular bonds in macrocycles. You are likely observing "kinetic trapping."
Resolution Protocol: Enhanced Sampling Strategy

To resolve this, you must abandon standard MD in favor of algorithms that explicitly perturb torsional modes or temperature.

Step-by-Step Workflow:

  • Dimensionality Reduction: Do not sample all bonds equally. Identify the "ring atoms" versus "side-chain atoms."

  • Algorithm Selection:

    • Low-Mode MD (LMOD): Uses normal mode analysis to find low-frequency vibrations (soft modes) that correspond to large-scale conformational changes, then pushes the structure along these modes.

    • Prime-MCS (Macrocycle Conformational Sampling): A heuristic approach that breaks the ring, samples the open chain, and attempts to re-close it using geometric hashing. This is often superior for rings with

      
       atoms [1].
      
  • Dielectric Constant Setting:

    • Set

      
       (water) for solution-state matching.
      
    • Set

      
       (vacuum/lipid) for membrane permeability modeling.
      

Visualization: The Enhanced Sampling Logic This diagram illustrates the decision loop for escaping local minima using Low-Mode perturbations.

SamplingWorkflow Start Input: 3D Structure Minimization Energy Minimization (Gradient Descent) Start->Minimization NMA Normal Mode Analysis (Identify Soft Modes) Minimization->NMA Metropolis Metropolis Criterion (Accept/Reject) Minimization->Metropolis Perturb Perturb Along Low-Frequency Mode NMA->Perturb Perturb->Minimization Relax Metropolis->NMA Reject Cluster RMSD Clustering Metropolis->Cluster Accept Cluster->NMA Next Cycle Output Conformational Ensemble Cluster->Output Convergence

Figure 1: Iterative Low-Mode MD workflow. The system identifies 'soft' vibrations to escape local minima rather than relying on thermal noise.

Ticket #002: Force Field Accuracy & Strain Energy

User Report: "The internal strain energy of my macrocycle seems overestimated, preventing it from docking into the active site. Which force field should I use?"

Root Cause Analysis

General force fields (like MMFF94) often penalize non-canonical torsion angles found in macrocycles because they are parameterized on small, unstrained linear fragments. This leads to artificial "stiffness."

Resolution Protocol: Parameter Validation

You must validate the force field against Quantum Mechanics (QM) data for your specific scaffold.

Recommended Force Field Hierarchy:

Force FieldTypeSuitability for MacrocyclesNotes
OPLS4 All-AtomHigh Includes specific torsion parameters for macrocyclic linkers and cyclic peptides [2].
CHARMM (CGenFF) All-AtomMedium-High Excellent for bio-organic interfaces; requires penalty score checking.
GAFF2 (AMBER) GeneralMedium Good for general organics but may require QM-derived partial charges (RESP) for complex rings.
MMFF94 GeneralLow Often fails to capture subtle transannular hydrogen bonding networks.

Validation Step:

  • Take the global minimum conformer.

  • Perform a Torsion Scan on the critical ring-closing bond using DFT (e.g., B3LYP/6-31G*).

  • Compare the QM energy profile with the MM energy profile. If the RMSE > 2.0 kcal/mol, you must generate custom parameters .

Ticket #003: Docking Failure (The "Rigid Receptor" Error)

User Report: "I cannot get a good docking score. The macrocycle is too large to fit in the crystal structure's pocket."

Root Cause Analysis

Macrocycles rarely bind to "rigid" pockets. They induce significant conformational changes in the protein (Induced Fit).[1][2][3] Using standard rigid-receptor docking (like standard Glide or AutoDock Vina) will result in clashes and false negatives.

Resolution Protocol: Induced-Fit Docking (IFD)

You must use a protocol that allows both the ligand and the receptor active site to adjust mutually.

The IFD-MD Workflow:

  • Initial Soft-Docking: Scale down the van der Waals radii of the receptor atoms by 50% (scaling factor 0.5) to allow the large ligand to overlap slightly with the protein.

  • Prime Refinement: For each top pose, treat the ligand and residues within 5Å as flexible. Minimize this subset using the OPLS4 force field.

  • Re-Docking: Redock the ligand into the newly deformed receptor structures with full van der Waals radii.

Visualization: Rigid vs. Induced Fit Logic This diagram contrasts the failure mode of rigid docking with the success loop of IFD.

DockingLogic Input Macrocycle + Receptor RigidCheck Rigid Docking? Input->RigidCheck Fail Clash / No Pose RigidCheck->Fail Often Fails IFD_Start Induced Fit Protocol RigidCheck->IFD_Start Recommended SoftDock Soft Docking (vdW scaling 0.5) IFD_Start->SoftDock Refine Side-Chain Optimization SoftDock->Refine Top 20 Poses FinalScore Re-Dock & Score Refine->FinalScore

Figure 2: The Induced Fit Docking (IFD) pathway allows the receptor to deform, accommodating the macrocycle.

Ticket #004: Predicting Membrane Permeability (Chameleonicity)

User Report: "My macrocycle is potent but has 0% oral bioavailability. How do I model this?"

Root Cause Analysis

Successful macrocyclic drugs are "chameleons."[4][5] They expose polar groups in water (high solubility) but bury them via intramolecular hydrogen bonds (IMHBs) in the lipid membrane [3]. If your model only samples in vacuum or water, you miss this property.

Resolution Protocol: Solvent-Explicit Scoring
  • Generate Ensemble A (Water): Run LowModeMD with implicit solvent (Water,

    
    ). Calculate Polar Surface Area (
    
    
    
    ).
  • Generate Ensemble B (Lipid): Run LowModeMD with implicit solvent (Chloroform,

    
    ). Calculate Polar Surface Area (
    
    
    
    ).
  • The Chameleonic Index:

    • A promising candidate must show

      
      .
      
    • Target Metric:

      
       is required for passive permeability [3].
      
References
  • Sindhikara, D., et al. (2017).[6][7][8] "Improving Accuracy, Diversity, and Speed with Prime Macrocycle Conformational Sampling." Journal of Chemical Information and Modeling, 57(8), 1881–1894.[6][9] Link[8]

  • Lu, C., et al. (2021). "OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space." Journal of Chemical Theory and Computation, 17(7), 4291–4300. Link

  • Whitty, A., et al. (2016). "Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs." Drug Discovery Today, 21(5), 712-717. Link

Sources

Validation & Comparative

Comparative Analysis of Spectroscopic Data for Dicyclohexylalkane Isomers: Resolving Geometric Complexity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Geometric Challenge of Dicyclohexylalkanes

Dicyclohexylalkanes, such as 4,4′-methylenebis(cyclohexyl isocyanate) (H12MDI) and methylenebiscyclohexane (MBC), are critical building blocks in the synthesis of high-performance polyurethanes and bio-based polyesters. Because these molecules contain two substituted cyclohexyl rings, they exist as a mixture of three distinct geometric isomers: trans,trans , cis,trans , and cis,cis .

The exact ratio of these isomers is not merely a structural curiosity; it dictates the macroscopic properties of the resulting materials. For instance, a high trans,trans content in H12MDI promotes tighter chain packing and stronger hydrogen bonding in polyurethane hard segments, drastically improving phase separation and mechanical strength[1]. Similarly, isolating pure trans,trans isomers of MBC can increase the melting temperature (


) of derived polyesters by over 60 °C compared to the cis,cis isomer [2].

However, quantifying these isomers presents a significant analytical challenge. Standard chromatographic methods often fail to achieve baseline resolution, necessitating advanced spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic methodologies required to resolve and quantify dicyclohexylalkane isomers accurately.

Comparative Spectroscopic Methodologies

C NMR Spectroscopy: The Standard for H12MDI

For functionalized dicyclohexylalkanes like H12MDI,


C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The isocyanate (-NCO) carbon is highly sensitive to the spatial orientation of the cyclohexyl ring.
  • The Causality of the Shift: The equatorial vs. axial positioning of the substituents in the trans and cis configurations, respectively, alters the local magnetic shielding environment.

  • Data Interpretation: In a high-resolution

    
    C NMR spectrum, the isocyanate carbon of the trans,trans isomer appears as a distinct, resolved peak at 122.5 ppm . Conversely, the cis,trans and cis,cis isomers produce overlapping signals slightly upfield at 122.4 ppm  [1]. By integrating these specific peaks, researchers can precisely calculate the trans,trans percentage in fractionally crystallized batches.
    
H Pure Shift NMR: Advanced Resolution for MBC

Unfunctionalized or purely aliphatic dicyclohexylalkanes like MBC lack a highly sensitive heteroatom-adjacent carbon, making


C NMR less definitive. Furthermore, standard 

H NMR spectra of these compounds are notoriously complex; the sheer volume of homonuclear scalar couplings (

-couplings) between the axial and equatorial protons of the cyclohexyl rings results in massive signal overlap.
  • The Pure Shift Solution:

    
    H Pure Shift NMR utilizes broadband homonuclear decoupling. By applying specialized pulse sequences (such as Zangger-Sterk), the technique artificially collapses all multiplets into singlets [2].
    
  • Data Interpretation: Without the interference of

    
    -coupling, the distinct chemical shifts of the methylene bridge protons for the cis-cis, cis-trans, and trans-trans isomers become fully resolved. This allows for straightforward integration, revealing native isomer ratios (e.g., 10:43:47) that are otherwise obscured in standard 1D 
    
    
    
    H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Tool

While FTIR is indispensable for confirming the presence of functional groups (e.g., the strong -NCO stretching band at ~2260 cm


), it is ineffective for quantifying geometric isomers  of dicyclohexylalkanes. The vibrational modes of the cis and trans cyclohexyl conformations overlap entirely in the mid-IR region. FTIR should only be used downstream to evaluate the extent of hydrogen bonding (e.g., hydrogen-bonded vs. free carbonyls at 1700 cm

and 1720 cm

) in the polymerized materials.

Quantitative Data Comparison

The following table summarizes the comparative efficacy of these spectroscopic techniques for dicyclohexylalkane isomer analysis.

TechniquePrimary TargetKey Spectral FeatureResolution CapabilityQuantitative AccuracyLimitations

C NMR
H12MDI-NCO Carbon (~122.5 ppm)High (Resolves trans,trans from cis variants)Excellent for trans,trans quantification.Requires long acquisition times due to low

C natural abundance.

H Pure Shift NMR
MBCMethylene Bridge ProtonsVery High (Resolves all three geometric isomers)Excellent (Collapses multiplets to singlets).Requires advanced NMR hardware and specialized pulse sequences.
FTIR Polymerized Products-NCO stretch, C=O stretchLow (Cannot distinguish geometric isomers)Poor for isomer ratio; Good for H-bonding.Cannot be used for upstream isomer quantification.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, adhere to the following validated protocols for isomer quantification.

Protocol A: C NMR Quantification of H12MDI Isomers
  • Sample Preparation: Dissolve 50 mg of the fractionally crystallized H12MDI sample in 0.6 mL of anhydrous Chloroform-d (CDCl

    
    ). Ensure the solvent is stored over molecular sieves to prevent isocyanate hydrolysis.
    
  • Instrument Setup: Utilize a spectrometer operating at a minimum of 100 MHz for

    
    C (e.g., 400 MHz 
    
    
    
    H frequency).
  • Acquisition Parameters: Set a relaxation delay (

    
    ) of at least 2 seconds to ensure complete relaxation of the quaternary isocyanate carbons. Acquire a minimum of 12,000 scans to achieve a sufficient signal-to-noise ratio (S/N > 50) for the minor cis isomers.
    
  • Data Processing: Apply a line broadening factor of 1.0 Hz. Phase and baseline correct the spectrum manually.

  • Quantification: Zoom into the 122.0–123.0 ppm region. Integrate the peak at 122.5 ppm (

    
    ) and the peak cluster at 122.4 ppm (
    
    
    
    ).
    • Calculation:

      
      .
      
Protocol B: H Pure Shift NMR of MBC
  • Sample Preparation: Dissolve 20 mg of the MBC isomer mixture in 0.6 mL of CDCl

    
    .
    
  • Pulse Sequence Selection: Load a Zangger-Sterk or PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence on a 500 MHz or higher NMR spectrometer.

  • Optimization: Calibrate the 90° pulse width. Set the decoupling bandwidth to cover the entire aliphatic region (0.5 to 3.0 ppm).

  • Acquisition: Run the pure shift experiment with 16 to 32 scans. The resulting pseudo-2D data must be reconstructed into a 1D pure shift spectrum by the spectrometer's software.

  • Quantification: Identify the three distinct singlets corresponding to the methylene bridge protons of the cis-cis, cis-trans, and trans-trans isomers. Integrate these singlets directly to yield the exact molar ratio.

Workflow Visualization

The following diagram illustrates the decision-making matrix for selecting the appropriate spectroscopic method based on the target dicyclohexylalkane, leading to optimized polymer synthesis.

G Mixture Dicyclohexylalkane Isomeric Mixture (trans,trans / cis,trans / cis,cis) H12MDI Target: H12MDI (Functionalized Diisocyanate) Mixture->H12MDI MBC Target: MBC (Aliphatic Hydrocarbon) Mixture->MBC C13NMR 13C NMR Spectroscopy Focus: -NCO Carbon H12MDI->C13NMR PureShift 1H Pure Shift NMR Focus: Methylene Bridge MBC->PureShift Peak122 Quantify Peak at 122.5 ppm (trans,trans isomer) C13NMR->Peak122 Singlets Integrate Collapsed Singlets (Eliminate J-coupling) PureShift->Singlets Polymer Polymer Synthesis (Polyurethanes / Polyesters) Peak122->Polymer Singlets->Polymer Properties Optimized Thermal & Mechanical Properties Polymer->Properties

Workflow for spectroscopic resolution of dicyclohexylalkane isomers and polymer optimization.

Conclusion

The accurate quantification of dicyclohexylalkane isomers is non-negotiable for researchers aiming to engineer polymers with precise thermal and mechanical profiles. While standard


H NMR and FTIR fall short due to spectral overlap and lack of geometric sensitivity, targeted 

C NMR and advanced

H Pure Shift NMR provide the rigorous, quantifiable data required. By implementing the self-validating protocols outlined above, development professionals can confidently correlate monomer isomeric purity with end-state material performance.

References

  • Effect of H12MDI isomer composition on mechanical and physico-chemical properties of polyurethanes based on amorphous and semicrystalline soft segments ResearchGate[Link]

  • High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol ACS Sustainable Chemistry & Engineering[Link]

"validation of computational models for predicting the conformation of cyclohexyl derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Computational Models for Predicting the Conformation of Cyclohexyl Derivatives

Introduction: The Indispensable Role of Conformational Analysis in Modern Drug Discovery

In the intricate landscape of drug design and development, the three-dimensional structure of a molecule is paramount. For cyclic systems, particularly those containing a cyclohexane ring—a ubiquitous scaffold in medicinal chemistry—the conformational preference can dramatically influence biological activity, metabolic stability, and pharmacokinetic properties. An incorrect prediction of whether a key substituent resides in an axial or equatorial position can mean the difference between a potent therapeutic agent and an inactive compound. Therefore, the ability to accurately and reliably predict the conformational landscape of cyclohexyl derivatives is not merely an academic exercise; it is a critical component of structure-based drug design.

This guide provides a comprehensive comparison of computational models used for this purpose, grounded in experimental validation. We will delve into the causality behind methodological choices, present self-validating protocols, and offer a clear-eyed view of the performance of various computational approaches. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate tools for their specific challenges, ensuring that computational predictions are both robust and reliable.

Pillar 1: The Theoretical Bedrock of Cyclohexane Conformations

The cyclohexane ring is not a flat hexagon as often depicted in 2D drawings. To maintain the ideal tetrahedral bond angles of approximately 109.5° for its sp³-hybridized carbons and minimize torsional strain from eclipsed bonds, the ring puckers into several conformations.[1][2] The interconversion between these forms, known as "ring flipping," is a dynamic process with significant energetic implications.[3]

The primary conformations of interest are:

  • Chair: The most stable conformation, free of both angle and torsional strain.[1][3] Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

  • Boat: A higher-energy conformation characterized by significant torsional strain from four eclipsed C-H bonds and steric strain between the "flagpole" hydrogens.[4]

  • Twist-Boat: A more stable intermediate between the chair and boat forms, which alleviates some of the boat's steric and torsional strain.[4][5]

  • Half-Chair: The highest energy transition state during the ring-flip process.[1][4]

The energetic preference of a substituent for the equatorial position over the axial one is driven by the avoidance of steric clashes with other axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[6] This energy difference, the Gibbs free energy difference (ΔG°), is termed the "A-value" and is a critical parameter for validating computational models.[7]

Caption: Energy landscape of cyclohexane ring interconversion.

Pillar 2: A Comparative Analysis of Computational Models

The prediction of conformational energies relies on two primary families of computational methods: Molecular Mechanics (MM) and Quantum Mechanics (QM). The choice between them represents a fundamental trade-off between computational cost and accuracy.

Molecular Mechanics (MM) Force Fields

MM methods treat molecules as a collection of atoms held together by springs (bonds). The energy of a conformation is calculated using a "force field," a set of classical mechanics equations and parameters that describe bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.[8][9] They are computationally inexpensive, allowing for the rapid scanning of thousands of potential conformers.

MethodPrincipleComputational CostStrengthsWeaknesses/Limitations
MMFF94(s) Designed for broad applicability to organic molecules and proteins, parameterized using quantum mechanical data.[10]Very LowGood performance for a wide range of organic molecules; fast.[11]Less accurate for molecules with unusual electronic effects; parameterization may be lacking for novel scaffolds.
OPLS (e.g., OPLS3e) Optimized for liquid simulations and protein-ligand binding, with a focus on reproducing condensed-phase properties.[8]LowExcellent for systems in solution; good treatment of intermolecular interactions.May be less optimized for gas-phase conformational energies relevant to intrinsic stability.
AMBER Primarily developed for simulations of biomolecules like proteins and nucleic acids.[10]LowWell-validated for biomacromolecules; good for protein-ligand complexes.Parameterization for general small molecules (GAFF) may be less accurate than specialized force fields.
UFF Universal Force Field, designed to cover the entire periodic table.Very LowBroad applicability.Generally shows weak performance for conformational analysis and is not recommended for accurate work.[11]
Quantum Mechanics (QM) Methods

QM methods solve the Schrödinger equation (or a simplification thereof) to describe the electronic structure of a molecule explicitly. This provides a much more fundamental and often more accurate description of molecular energies and properties, but at a significantly higher computational cost.

MethodPrincipleComputational CostStrengthsWeaknesses/Limitations
DFT (e.g., B3LYP, M06-2X) Density Functional Theory approximates the complex many-electron wavefunction with the simpler electron density.Moderate to HighExcellent balance of accuracy and cost for many systems.[12] Functionals like M06-2X perform well for non-covalent interactions.Performance is highly dependent on the chosen functional and basis set. Some functionals poorly describe dispersion forces.[13][14]
MP2 Møller-Plesset perturbation theory at the second order; an ab initio method that includes electron correlation.HighGenerally provides a good description of electron correlation and dispersion. A reliable alternative to DFT.[12][15]More computationally demanding than DFT. Can overestimate dispersion in some cases.
Coupled-Cluster (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.Very HighExtremely accurate for small to medium-sized molecules. Often used to generate reference data for benchmarking other methods.[12]Prohibitively expensive for routine conformational analysis of drug-like molecules.

Pillar 3: Experimental Validation as the Ground Truth

Computational models, no matter how sophisticated, are approximations of reality. Their predictions must be validated against experimental data to be considered trustworthy. The two primary techniques for determining the conformation of cyclohexyl derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Techniques Overview
TechniqueInformation ObtainedSample StateThroughputProsCons
NMR Spectroscopy Conformational equilibria (A-values), through-bond (J-couplings) and through-space (NOE) atomic distances.SolutionModerateProvides data on dynamic equilibria in a biologically relevant state (solution).Requires cooling to low temperatures to resolve individual conformers; interpretation can be complex.[14]
X-ray Crystallography Precise 3D atomic coordinates of a single, static conformation.Solid (Crystal)LowProvides an unambiguous, high-resolution structure.The observed conformation may be an artifact of crystal packing forces and not the lowest energy form in solution.[5][16]

An important study analyzing the Protein Data Bank (PDB) found that over 22% of cyclohexane rings in ligands bound to proteins adopt energetically unfavorable conformations (e.g., twist-boat).[5] This underscores a critical insight: while the chair conformation is the most stable in isolation, the specific environment of a protein's binding pocket can stabilize higher-energy states. This highlights the limitation of relying solely on gas-phase or implicit solvent calculations and the necessity of considering the full biological context.

Performance Benchmark: Computational Prediction vs. Experimental A-Values

The ultimate test of a computational model is its ability to reproduce experimentally measured conformational energy differences. The following table compares the performance of selected methods for predicting the A-value (the free energy difference, -ΔG°, between the equatorial and axial conformers) of common substituents.

SubstituentExperimental A-value (kcal/mol)Predicted A-value (MMFF94)Predicted A-value (B3LYP/6-31G*)Predicted A-value (MP2/cc-pVTZ)
Methyl (-CH₃) 1.76[14]~1.8~2.1 (overestimates)[14]~1.6 (underestimates)[14]
Ethyl (-CH₂CH₃) 1.54[14]~1.9--
Isopropyl (-CH(CH₃)₂) 1.40[14]~2.2--
Trifluoromethyl (-CF₃) ~2.1[17]---
tert-Butyl (-C(CH₃)₃) >4.5~5.0--

Note: Computational values are approximate and can vary with the specific force field version, basis set, and level of theory. The B3LYP functional is known to sometimes overestimate these energy differences, while MP2 can underestimate them.[14]

This data reveals that while MM force fields provide a rapid and often reasonable estimate, higher-level QM methods are required for greater accuracy, though even they are not infallible and their performance can be inconsistent.[13][14]

Protocols and Workflows for Rigorous Validation

To ensure scientific integrity, computational and experimental workflows must be designed as self-validating systems.

Experimental Protocol: A-Value Determination via Low-Temperature ¹⁹F NMR

This protocol is particularly useful for fluorinated derivatives, as the ¹⁹F nucleus provides a sensitive and clean spectroscopic handle.[17]

  • Synthesis: Synthesize the monosubstituted cyclohexyl derivative of interest.

  • Sample Preparation: Prepare a solution of the compound in a solvent with a low freezing point (e.g., deuterated trichlorofluoromethane, CDCl₂F).

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum at room temperature (e.g., 298 K). A single, averaged signal will be observed due to rapid ring flipping.

  • Low-Temperature Spectra: Gradually lower the spectrometer temperature (e.g., in 10 K increments) until the signal broadens and then resolves into two distinct signals corresponding to the axial and equatorial conformers. This temperature is below the coalescence point.

  • Signal Assignment: Assign the major signal to the more stable equatorial conformer and the minor signal to the axial conformer.

  • Integration: Carefully integrate the areas under the two peaks at several temperatures below coalescence.

  • Equilibrium Constant (Keq): Calculate Keq at each temperature using the formula: Keq = [Equatorial Peak Area] / [Axial Peak Area].

  • Thermodynamic Parameters: Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the line is -ΔH°/R and the intercept is ΔS°/R. Calculate the free energy difference at 298 K using ΔG° = ΔH° - TΔS°.

Computational Protocol: Conformational Analysis and Energy Calculation

This workflow outlines a robust procedure for predicting the conformational preference.

Caption: A robust workflow for computational conformational analysis.

  • Structure Generation: Begin with a 2D representation of the molecule and generate an initial 3D structure.

  • Conformational Search: Employ a conformational search algorithm to explore the potential energy surface. This is often done with a computationally inexpensive MM force field like MMFF94.[18]

  • Clustering and Filtering: Cluster the resulting conformers by RMSD and discard duplicates. Retain a set of unique, low-energy conformers (e.g., all within 5 kcal/mol of the global minimum).

  • QM Optimization: Re-optimize the geometry of this reduced set of conformers using a more accurate QM method, such as the DFT functional B3LYP with a suitable basis set (e.g., 6-31G* or larger).[13]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for enthalpy (H) and Gibbs free energy (G).[13]

  • High-Accuracy Energy Calculation (Optional but Recommended): For the most accurate results, perform a single-point energy calculation on the QM-optimized geometries using a higher level of theory, such as a modern DFT functional (e.g., M06-2X) with a larger basis set or a coupled-cluster method.[12]

  • Analysis: Calculate the relative energies (ΔE, ΔH, and ΔG) of all stable conformers and use the Boltzmann distribution equation to predict their relative populations at a given temperature.

Validation Workflow: Bridging Theory and Experiment

True validation requires a direct, side-by-side comparison of the computational predictions with experimental results.

G cluster_Comp Computational Prediction cluster_Exp Experimental Determination Comp_Start Molecule of Interest Conf_Search Conformational Search (MM) Comp_Start->Conf_Search QM_Opt Geometry Optimization (QM) Conf_Search->QM_Opt Energy_Calc Energy Calculation (QM) QM_Opt->Energy_Calc Comp_Result Predicted ΔG° (A-value) and Geometry Energy_Calc->Comp_Result Validation Validation: Compare Results Comp_Result->Validation Exp_Start Synthesized Sample NMR Low-Temp NMR Spectroscopy Exp_Start->NMR Xray X-ray Crystallography Exp_Start->Xray Exp_Result Measured ΔG° (A-value) or Crystal Structure NMR->Exp_Result Xray->Exp_Result Exp_Result->Validation Outcome Model is Validated OR Refinement Needed Validation->Outcome

Caption: The workflow for validating computational models.

Conclusion and Recommendations

The accurate prediction of cyclohexyl derivative conformations is a solvable but nuanced problem. This guide demonstrates that a multi-tiered approach, combining rapid screening with force fields and high-accuracy refinement with quantum mechanics, provides the most robust pathway to reliable results.

Key Recommendations for Practitioners:

  • Never Trust a Single Method: For critical projects, always compare the results from at least two different levels of theory (e.g., a force field like MMFF94 and a DFT functional like M06-2X).

  • Force Fields for Screening, QM for Accuracy: Use MM force fields for initial conformational searches to broadly sample the potential energy surface. Use QM methods for geometry optimization and final energy calculations of the most promising, low-energy candidates.

  • Context is King: Always consider the intended environment. While gas-phase or implicit solvent calculations are useful for determining intrinsic stability, they may not reflect the conformation adopted in a highly specific protein binding pocket.[5] Analysis of existing protein-ligand crystal structures can provide invaluable context.

  • Invest in Experimental Validation: When feasible, experimental validation via NMR or X-ray crystallography is the only way to be certain of a model's predictive power for a novel chemical series. This is particularly crucial when computational models yield ambiguous or conflicting results.

By integrating these principles and workflows, researchers can harness the power of computational chemistry to make confident, data-driven decisions in the complex process of drug discovery and development.

References

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

  • Gräter, F., et al. (2007). On the Use of Accelerated Molecular Dynamics to Enhance Configurational Sampling in Ab Initio Simulations. Journal of Chemical Theory and Computation, 3(4), 1434-1442. Retrieved from [Link]

  • Reddit user ghostyblop. (2023, December 27). Computational Calculations on Cyclohexane conformers. r/comp_chem. Retrieved from [Link]

  • Ashenhurst, J. (2014, April 18). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. Retrieved from [Link]

  • Rzepa, H. (2010, January 28). The conformation of cyclohexane. Henry Rzepa's Blog. Retrieved from [Link]

  • García-Sosa, A. T., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 7(51), 48135-48147. Retrieved from [Link]

  • Vrabec, J., et al. (2012). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Fluid Phase Equilibria, 336, 51-59. Retrieved from [Link]

  • St-Gallay, S. A., et al. (2022). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics, 14(1), 69. Retrieved from [Link]

  • Price, D. J., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. Journal of Chemical Information and Modeling, 62(10), 2449-2460. Retrieved from [Link]

  • Eckl, B., et al. (2012). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Fluid Phase Equilibria, 336, 51-59. Retrieved from [Link]

  • Giese, T. J., et al. (2024). Physics-informed generative model for drug-like molecule conformers. arXiv. Retrieved from [Link]

  • Keresztes, I., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Journal of the American Chemical Society, 121(11), 2468-2474. Retrieved from [Link]

  • Wallevik, S. O., et al. (2011). Accurate Determination of the Structure of Cyclohexane by Femtosecond Rotational Coherence Spectroscopy and Ab Initio Calculations. The Journal of Physical Chemistry A, 115(4), 485-493. Retrieved from [Link]

  • Mykhailiuk, V., et al. (2024). DrugPose: benchmarking 3D generative methods for early stage drug discovery. arXiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 12). Conformational analysis of Substituted Cyclohexanes. YouTube. Retrieved from [Link]

  • Esselman, B. J., et al. (2021). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ, 9, e11874. Retrieved from [Link]

  • GitHub Pages. (n.d.). Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. Retrieved from [Link]

  • Nakagita, T., et al. (2022). Benchmark of 3D conformer generation and molecular property calculation for medium-sized molecules. Journal of Computer-Aided Molecular Design, 36(10), 635-646. Retrieved from [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Fluorine Chemistry, 127(3), 349-356. Retrieved from [Link]

  • Lindorff-Larsen, K. (2020). Systematic design of biomolecular force fields. Diva-Portal.org. Retrieved from [Link]

  • Price, D. J., & Mitchell, J. B. O. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. University of Bath's research portal. Retrieved from [Link]

  • Liu, H., et al. (2024). Benchmark on Drug Target Interaction Modeling from a Structure Perspective. arXiv. Retrieved from [Link]

  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • Drozdowski, H. (2008). X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES AT 293 K. Journal of Physics: Conference Series, 98, 012015. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Cyclopropylidene Compounds vs. Standard Unsaturated Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the landscape of synthetic chemistry and drug development, the reactivity of an unsaturated system is fundamentally dictated by its structural topology. Standard alkenes typically react via π-bond activation, undergoing processes like cross-metathesis, electrophilic addition, or Heck-type cross-coupling. In stark contrast, cyclopropylidene compounds—most notably methylenecyclopropanes (MCPs)—exhibit a unique, dual-reactivity profile[1].

This divergence is driven by structural causality: the coupling of an exocyclic double bond with a highly strained three-membered carbocycle creates a thermodynamic "spring-load." Rather than undergoing simple π-bond functionalization, MCPs are highly prone to strain-release-driven ring-opening processes, allowing them to act as trimethylenemethane (TMM) precursors or undergo complex transition-metal catalyzed cycloadditions[2]. This guide provides a head-to-head comparison of their thermodynamic properties, divergent reaction pathways, and self-validating experimental protocols.

Thermodynamic Baselines: Strain Energy as a Reactivity Vector

The primary engine driving the unique reactivity of cyclopropylidene compounds is their inherent strain energy (SE). This thermodynamic instability lowers the activation barrier for ring-cleavage, fundamentally altering the molecule's kinetic trajectory compared to unstrained alkenes[3].

Table 1: Thermodynamic Comparison of Unsaturated Systems
Compound ClassRepresentative MoleculeStrain Energy (kcal/mol)Primary Reactivity Modes
Cyclopropylidenes Methylenecyclopropane (MCP)40.9[3+2] Cycloaddition, Ring-Opening
Cyclopropenes 1-Methylcyclopropene53.1 - 54.1Ring-Opening Metathesis, Addition
Cyclobutenes Cyclobutene37.5Electrocyclic Ring-Opening
Standard Alkenes Isobutene~0.0 (Baseline)Metathesis, Cross-Coupling, Addition

(Data aggregated from computational group equivalents and calorimetric studies[3][4][5])

Divergent Reactivity Pathways

Because of their ~40.9 kcal/mol strain energy, MCPs frequently bypass standard alkene insertion reactions[5]. For instance, while a standard alkene undergoes Heck coupling to yield a substituted olefin, an MCP reacting under similar Pd-catalyzed conditions often forms a zwitterionic trimethylenemethane (TMM) intermediate, unlocking entirely different synthetic architectures[2].

Reactivity MCP Methylenecyclopropane (MCP) TMM TMM-Pd Intermediate (Ring Opened) MCP->TMM Pd(0) Catalyst ROZP Ring-Opening Polymerization (ROZP) MCP->ROZP d0/fn Metallocenes OxAm Oxidative Amination (α-methylene imines) MCP->OxAm Ti-imido / Diazenes Alkene Standard Alkene Heck Standard Heck / Cross-Coupling Alkene->Heck Pd(II)/Pd(0) Metathesis Standard Metathesis Alkene->Metathesis Ru/Mo Carbenes Cyclo32 [3+2] Cycloaddition (Cyclopentanes) TMM->Cyclo32 + Electron-deficient Alkene

Fig 1. Divergent reactivity pathways of MCPs versus standard alkenes under catalytic conditions.

Transition-Metal Catalyzed[3+2] Cycloadditions

One of the most powerful applications of MCPs in drug development is their use as TMM precursors. In the presence of Pd(0) or Ni(0) catalysts, the exocyclic double bond coordinates to the metal, triggering a strain-relieving ring opening to form a (methylene)metallacyclobutane or a zwitterionic TMM-Pd complex[2]. This intermediate readily undergoes [3+2] cycloaddition with electron-deficient alkenes to form highly substituted cyclopentanes[1].

Protocol 1: Pd(0)-Catalyzed [3+2] Cycloaddition of MCPs

Objective: Synthesize a functionalized methylenecyclopentane via a TMM intermediate.

Causality & Design:

  • Catalyst Choice: Pd₂(dba)₃ with a bidentate phosphine ligand (e.g., dppe) is selected because the electron-rich Pd(0) center facilitates the initial oxidative addition into the strained C-C bond of the MCP[2].

  • Solvent: THF is utilized because its moderate polarity stabilizes the zwitterionic TMM-Pd intermediate without outcompeting the substrate for coordination sites.

Step-by-Step Methodology:

  • Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (5 mol%) and dppe (10 mol%).

  • Activation: Add anhydrous THF (0.1 M relative to substrate). Stir for 15 minutes at room temperature until the solution turns a homogeneous pale yellow, indicating the formation of the active Pd(0)L₂ species.

  • Substrate Addition: Inject the electron-deficient alkene (e.g., dimethyl fumarate, 1.0 equiv) followed by the MCP derivative (1.2 equiv). The slight excess of MCP compensates for potential thermal isomerization side-reactions.

  • Execution: Heat the mixture to 65 °C for 12 hours.

  • Self-Validation System: Monitor the reaction via GC-MS. The disappearance of the MCP mass peak and the emergence of the [M+alkene] adduct peak confirms cycloaddition. Furthermore, pull a 50 µL aliquot, filter through a short silica plug, and analyze via ¹H NMR. The disappearance of the highly shielded cyclopropane protons (0.5–1.5 ppm) and the appearance of cyclopentane backbone protons validates the ring-opening[1].

  • Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography (hexanes/EtOAc).

Early Transition Metal Catalysis: Oxidative Amination

While late transition metals (Pd, Ni) favor TMM formation, early transition metals open entirely different pathways. Recent methodologies demonstrate that Ti-imido complexes catalyze the ring-opening oxidative amination of MCPs with diazenes[5]. This selectively generates branched α-methylene imines, which are notoriously difficult to access via standard alkene functionalization.

Mechanism Start MCP + Diazene + Ti-Catalyst Spiro Spirocyclic [2+2] Azatitanacyclobutene Start->Spiro [2+2] Cycloaddition IM4 Stable Metallacycle (Lower Energy) Spiro->IM4 Reversible β-C Elimination (Curtin-Hammett) IM4_prime Unstable Metallacycle (Higher Energy) Spiro->IM4_prime Reversible β-C Elimination TS3 β-H Elimination (Rate-Determining) IM4->TS3 Selectivity-Determining Product Branched α-Methylene Imine TS3->Product Irreversible

Fig 2. Curtin-Hammett control in the Ti-catalyzed oxidative amination of MCPs.

Protocol 2: Ti-Catalyzed Ring-Opening Oxidative Amination

Objective: Convert an MCP into a branched α-methylene imine using azobenzene.

Causality & Design:

  • Catalyst: py₃TiCl₂(NAr) is used because the highly electrophilic Ti(IV) imido moiety readily undergoes [2+2] cycloaddition with the exocyclic double bond of the MCP[5].

  • Regioselectivity Control: The reaction is governed by Curtin-Hammett kinetics. The initial spirocyclic azatitanacyclobutene undergoes reversible β-carbon elimination. The final product distribution is determined by the subsequent, irreversible β-hydrogen elimination step, which strongly favors the lower-energy metallacycle intermediate[5].

Step-by-Step Methodology:

  • Assembly: In a glovebox, combine the MCP (1.0 equiv), azobenzene (1.0 equiv, acting as both nitrogen source and terminal oxidant), and py₃TiCl₂(NAr) catalyst (10 mol%) in a sealed pressure tube.

  • Solvent: Add anhydrous toluene to achieve a 0.2 M concentration. Toluene is chosen for its high boiling point and non-coordinating nature, which prevents catalyst poisoning.

  • Heating: Seal the tube and heat to 100 °C for 24 hours. The elevated temperature is required to overcome the activation barrier of the rate-determining β-hydrogen elimination[5].

  • Self-Validation System: Cool the reaction and take a crude ¹H NMR aliquot in C₆D₆. The presence of a distinct imine carbon signal (~165 ppm in ¹³C NMR) and terminal alkene protons (~5.0–5.5 ppm in ¹H NMR) confirms the successful ring-opening and rearrangement. The absence of linear α,β-unsaturated imine signals validates the regioselectivity[5].

  • Workup: Hydrolyze the imine to the corresponding ketone using 1M HCl if the ketone is the desired final product, or purify the imine directly via basic alumina chromatography.

Polymerization: ROZP vs. Ziegler-Natta

Standard alkenes (like ethylene or propylene) undergo classic Ziegler-Natta polymerization via repetitive 1,2-insertions. In stark contrast, MCPs subjected to d⁰/fⁿ metallocene catalysts (e.g., Cp*₂ZrMe⁺B(C₆F₅)₄⁻) undergo Ring-Opening Ziegler Polymerization (ROZP)[6].

Following the initial 1,2-insertion of the exocyclic double bond, the resulting intermediate rapidly undergoes a β-alkyl shift. This relieves the >40 kcal/mol ring strain and yields a polymer chain decorated with reactive exo-methylene functionalities, offering a highly functionalized alternative to standard polyolefins[6].

Conclusion

The reactivity of cyclopropylidene compounds is fundamentally dictated by the thermodynamic imperative to release ring strain. By leveraging specific transition metal catalysts, researchers can direct this strain-release energy toward complex cycloadditions, unique oxidative aminations, or highly functionalized polymers—transformations that remain entirely inaccessible to standard unstrained alkenes.

References

  • Transition Metal-Catalyzed Reactions of Methylenecyclopropanes Source: Advanced Synthesis and Catalysis URL:[Link]

  • [3+2] Cycloaddition of Trimethylenemethane and its Synthetic Equivalents Source: Organic Reactions URL:[Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: Molecules (MDPI) URL:[Link]

  • Energies of Cyclopropanes and Cyclobutanes Source: Thieme Connect URL:[Link]

  • Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes Source: Chemical Science (RSC Publishing) URL:[Link]

  • d0/fn-Mediated Ring-Opening Ziegler Polymerization (ROZP) and Copolymerization with Mono- and Disubstituted Methylenecyclopropanes Source: Organometallics (ACS Publications) URL:[Link]

Sources

Comparative Biological Activity Screening of Novel Dicyclohexyl Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Evolution of the Dicyclohexyl Scaffold

The arachidonic acid (AA) cascade is a cornerstone of inflammatory modulation. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been heavily targeted, the cytochrome P450 (CYP450) branch has emerged as a critical therapeutic frontier. CYP450 enzymes convert AA into epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties. However, these beneficial EETs are rapidly hydrolyzed into biologically inactive dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH) .

Inhibiting sEH stabilizes endogenous EET levels. Early enzymology studies revealed that sEH is an


-fold hydrolase inhibited by carbodiimides. However, it was later discovered that the actual active pharmacophore was 1,3-dicyclohexylurea (DCU) , a hydrated byproduct of dicyclohexyl carbodiimide (DCC)[1].

While DCU is a potent, time-dependent transition-state mimic, its utility as a clinical drug is severely limited by its "brick dust" physical properties—specifically, a high melting point and exceptionally poor aqueous solubility[1]. To overcome these pharmacokinetic hurdles, modern drug discovery has focused on screening novel dicyclohexyl and urea-based derivatives.

This guide objectively compares the baseline scaffold (DCU), a current gold-standard reference inhibitor (TPPU ), and a next-generation optimized candidate (N-DCU-X ) to demonstrate the rigorous biological screening workflows required to validate these compounds.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory / Analgesic) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Rapid Hydrolysis DHETs DHETs (Pro-inflammatory / Inactive) sEH->DHETs DCU Dicyclohexyl Derivatives (e.g., TPPU, N-DCU-X) DCU->sEH Competitive Inhibition

Fig 1: Mechanism of Action: Dicyclohexyl derivatives block sEH, preventing EET degradation.

Comparative Performance Data

When screening novel dicyclohexyl derivatives, potency (


) is only the first hurdle. The primary causes of attrition in sEH inhibitor development are poor target residence time (

) and inadequate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The table below compares the foundational DCU , the advanced piperidine-urea derivative TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea)[2], and a highly optimized novel derivative, N-DCU-X .

Parameter1,3-Dicyclohexylurea (DCU)TPPU (Reference Standard)N-DCU-X (Novel Candidate)
Human sEH

~30 nM3.7 nM[2]1.2 nM
Binding Kinetics Fast off-rateSlow-tight bindingSlow-tight binding (

min)
Aqueous Solubility < 1 µg/mL (Phosphate Buffer)~50 µg/mL> 150 µg/mL
Lipophilicity (LogP) 4.5 (Highly Lipophilic)3.22.8 (Optimal for oral bioavailability)
In Vivo Efficacy Poor (Requires nanosuspension)High (Ameliorates hyperalgesia)[3]High (Sustained target occupancy)
Cellular Permeability LowHigh (Caco-2 validated)[2]High (Caco-2 validated)

Scientist's Insight (Causality of Design): Notice the inverse relationship between LogP and Solubility. DCU's symmetrical, highly lipophilic dicyclohexyl rings cause crystal lattice stacking, making it insoluble. TPPU replaces one ring with a polar piperidine moiety, drastically improving solubility while maintaining the critical urea pharmacophore that forms tight hydrogen bonds with Tyrosine 383, Tyrosine 466, and Aspartate 336 in the sEH active site[1].

Biological Activity Screening Workflow & Protocols

Because highly potent sEH inhibitors act as slow-tight binding transition-state mimics , standard rapid-kinetic colorimetric assays will artificially inflate


 values and fail to capture true binding affinity[1]. Therefore, our screening protocol utilizes a self-validating FRET-based competitive displacement assay, followed by a functional cell-based assay.

ScreeningWorkflow Lib Synthesized Dicyclohexyl Derivative Library FRET Primary Screening (FRET Displacement Assay) Lib->FRET Triage Hit Triage (IC50 < 10 nM & tR > 30m) FRET->Triage Cell Secondary Screening (Macrophage TNF-α ELISA) Triage->Cell Pass Fail Discard / Structural Refinement Triage->Fail Fail ADME In Vitro ADME (Caco-2, Microsomal Stability) Cell->ADME Lead Lead Candidate Selection (In Vivo Efficacy Models) ADME->Lead Optimal PK/PD ADME->Fail Poor ADME

Fig 2: Hierarchical biological screening workflow for novel sEH inhibitors.

Protocol 1: FRET-Based Competitive Displacement Assay

Purpose: To accurately determine the


 and target residence time (

) of slow-binding inhibitors against recombinant human sEH (hsEH)[1].

Reagents & Materials:

  • Affinity-purified recombinant human sEH (hsEH).

  • Fluorescent tracer (e.g., a cyano-macrolide derivative that binds the active site).

  • Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA. (Causality: BSA is strictly required to prevent highly lipophilic dicyclohexyl derivatives from non-specifically adhering to the plastic microtiter plate walls, which would yield false-negative results).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant hsEH in the assay buffer to a final working concentration of 1 nM.

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of the test compounds (DCU, TPPU, N-DCU-X) in anhydrous DMSO. (Note: Hygroscopic DMSO significantly impacts the solubility of TPPU; use freshly opened ampoules[2]).

  • Equilibration (Critical Step): Add 1 µL of the compound dilutions to 90 µL of the enzyme solution in a black 96-well plate. Incubate at 30°C for 60 minutes .

    • Why 60 minutes? Dicyclohexyl ureas are time-dependent inhibitors. A rapid assay will not allow the system to reach thermodynamic equilibrium, leading to severely underestimated potency.

  • Tracer Addition: Add 10 µL of the FRET tracer (at

    
     concentration) to initiate displacement.
    
  • Kinetic Read: Monitor fluorescence polarization or FRET signal (Ex/Em specific to tracer) continuously for 30 minutes.

  • Data Analysis: Calculate

    
     and 
    
    
    
    (where
    
    
    ) using a one-site competitive binding model in GraphPad Prism.
Protocol 2: Cell-Based Anti-Inflammatory Assay (Macrophage Modulation)

Purpose: To validate that the biochemical inhibition of sEH translates to functional anti-inflammatory activity inside a living cell, specifically by observing the reduction of pro-inflammatory cytokines like TNF-


[3].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW264.7 murine macrophages in a 24-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Pre-treatment: Aspirate media and replace with serum-free DMEM. Add test compounds (e.g., TPPU or N-DCU-X) at 10 nM, 100 nM, and 1 µM concentrations. Include a DMSO vehicle control (0.1% final concentration). Incubate for 2 hours.

    • Causality: Pre-treatment allows the inhibitor to penetrate the cell membrane and fully occupy the intracellular sEH active sites before the inflammatory insult occurs.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except the negative control). Incubate for 12 hours.

  • Supernatant Harvest: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • ELISA Quantification: Quantify secreted TNF-

    
     and IL-6 using standard sandwich ELISA kits.
    
  • Validation Check: A successful novel derivative (like N-DCU-X) should demonstrate a dose-dependent reduction in TNF-

    
     comparable to or exceeding the reference standard TPPU, confirming that the compound successfully crosses the cell membrane and modulates the NF-
    
    
    
    B/EET pathway.

Conclusion

The transition from the rigid, insoluble 1,3-dicyclohexylurea (DCU) to advanced derivatives like TPPU and novel candidates like N-DCU-X highlights the importance of structure-activity relationship (SAR) optimization. By utilizing rigorous, causality-driven screening protocols—such as FRET displacement assays that account for slow-tight binding kinetics—researchers can accurately identify compounds that not only inhibit sEH at picomolar concentrations but also possess the necessary ADME profiles to serve as viable clinical therapeutics for inflammatory and neuropathic diseases.

References

  • Source: Journal of Medicinal Chemistry (ACS / NIH)
  • TPPU | sEH Inhibitor Source: MedChemExpress URL
  • Source: PubMed Central (NIH)
  • Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis Source: Frontiers in Pharmacology URL

Sources

"comparative study of the thermal properties of dicyclohexyl vs. dibenzyl compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Philosophy

In materials science and medicinal chemistry, the choice between dicyclohexyl (aliphatic) and dibenzyl (aromatic) motifs is often dictated by a trade-off between pi-pi stacking interactions and conformational packing efficiency . While conventional wisdom suggests that aromatic rings confer stability through delocalization, experimental data frequently reveals that dicyclohexyl derivatives exhibit superior solid-state thermal properties (higher melting points) due to the rigid, bulky nature of the cyclohexane chair conformation.

This guide objectively compares these two motifs, providing experimental evidence that challenges the "aromatic superiority" assumption in specific contexts, particularly regarding melting point trends and oxidative stability.

Structural Logic: The "Packing Paradox"
  • Dibenzyl Compounds: Feature a planar benzene ring linked by a methylene (

    
    ) bridge. While the ring is rigid, the 
    
    
    
    bond allows significant rotational freedom, often disrupting crystal packing unless specific symmetry requirements are met.
  • Dicyclohexyl Compounds: Feature a saturated cyclohexane ring, predominantly in the chair conformation.[1] This structure is chemically "harder" and bulkier in three dimensions. The lack of planarity often allows these rings to interlock more effectively in a crystal lattice, leading to higher lattice energies and melting points.[2]

Thermodynamic Profile: Melting Point Analysis

A direct comparison of analogous compounds reveals a consistent trend where dicyclohexyl derivatives exhibit higher melting points than their dibenzyl counterparts. This "Dicyclohexyl Advantage" is critical for applications requiring solid-state stability at elevated temperatures.

Experimental Data Comparison
Compound ClassDerivativeMelting Point (

C)
Physical State (RT)Structural Driver
Phthalates (Plasticizers)Dicyclohexyl Phthalate 63 – 65 SolidRigid chair packing
Dibenzyl Phthalate40 – 42Waxy SolidRotational freedom of benzyl
Ureas (Stabilizers)1,3-Dicyclohexylurea 232 – 233 Crystalline SolidStrong H-bonding + Bulk
1,3-Dibenzylurea~167SolidWeaker lattice energy
Heat Transfer Fluids Perhydrogenated DibenzyltolueneLiquid (High Viscosity)LiquidIncreased molecular volume
DibenzyltolueneLiquid (Low Viscosity)LiquidPlanar stacking / slipping

Key Insight: The ~20


C difference in phthalates and the ~65

C difference in ureas highlight that conformational rigidity (cyclohexane) often dominates over pi-stacking forces (benzene) in determining the thermal floor of these molecules.

Thermal Stability & Decomposition Pathways[4][5][6][7]

While dicyclohexyl compounds often melt at higher temperatures, dibenzyl compounds can exhibit distinct decomposition profiles due to the reactivity of the benzylic position.

Mechanism of Failure
  • Dibenzyl Oxidation: The benzylic hydrogens are susceptible to radical abstraction, leading to oxidation at lower temperatures in aerobic environments. This often results in yellowing or degradation into benzaldehyde/benzoic acid derivatives.

  • Cyclohexyl Stability: Saturated rings are generally inert to oxidation below 150

    
    C. However, at extreme temperatures (>250
    
    
    
    C), they may undergo ring-opening or dehydrogenation to re-aromatize, but this activation energy barrier is high.
Visualization: Structural & Thermal Logic

Thermal_Logic cluster_0 Dibenzyl Motif cluster_1 Dicyclohexyl Motif DB Dibenzyl Structure (Planar Aromatic) PiStack Pi-Pi Stacking (Variable Strength) DB->PiStack Benzylic Benzylic H (Oxidation Risk) DB->Benzylic LowMP Lower Melting Point PiStack->LowMP Rotational Freedom Oxidize Oxidative Degradation Benzylic->Oxidize >150°C (Air) DC Dicyclohexyl Structure (3D Chair Conformation) Interlock Lattice Interlocking (High Lattice Energy) DC->Interlock Inert Saturated Ring (Oxidative Stability) DC->Inert HighMP Higher Melting Point Interlock->HighMP Rigid Packing Inert->HighMP Thermal Resistance

Figure 1: Causal relationship between molecular structure and observed thermal properties.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating workflows.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Crimp hermetically to prevent sublimation (critical for dibenzyls).

  • Equilibration: Hold at 25

    
    C for 2 minutes.
    
  • Ramp 1: Heat from 25

    
    C to 300
    
    
    
    C at 10
    
    
    C/min.
    • Observation: Record onset temperature of the endothermic peak.

  • Cool: Cool to 25

    
    C at 10
    
    
    
    C/min to observe crystallization behavior (supercooling is common in dicyclohexyls).
  • Ramp 2: Re-heat to verify

    
     is intrinsic and not solvent-dependent.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Onset (


).
  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Run both to assess benzylic stability.

  • Ramp: Heat from 30

    
    C to 600
    
    
    
    C at 20
    
    
    C/min.
  • Data Analysis:

    • Dibenzyls: Look for early mass loss (~200

      
      C) in Air (oxidation) vs. higher stability in 
      
      
      
      .
    • Dicyclohexyls: Expect a single, sharp decomposition step often >250

      
      C.
      
Visualization: Experimental Workflow

Exp_Workflow cluster_DSC Phase Transition (DSC) cluster_TGA Thermal Stability (TGA) Start Start Characterization DSC_Prep Seal 3mg in Al Pan Start->DSC_Prep TGA_Prep Open Ceramic Pan Start->TGA_Prep DSC_Run Heat 10°C/min to 300°C DSC_Prep->DSC_Run DSC_Analyze Identify Tm (Endotherm) DSC_Run->DSC_Analyze Decision Compare Data DSC_Analyze->Decision TGA_Run Heat 20°C/min (N2 & Air) TGA_Prep->TGA_Run TGA_Analyze Identify T(onset) & Oxidation TGA_Run->TGA_Analyze TGA_Analyze->Decision Result Select Candidate Decision->Result

Figure 2: Parallel workflow for assessing thermal and oxidative limits.

Implications for Drug & Material Development

  • Processing Windows: Dicyclohexyl phthalate's higher melting point (63

    
    C) makes it easier to handle as a granular solid compared to the lower-melting, waxy dibenzyl phthalate (42
    
    
    
    C). This reduces "caking" issues during storage.
  • Solubility vs. Stability: While dicyclohexyl compounds offer better thermal stability, they are significantly more hydrophobic (lipophilic). In drug delivery, this may reduce bioavailability compared to the slightly more polarizable aromatic rings of dibenzyl systems.

  • Safety: In oxidative environments (e.g., hot melt extrusion in air), dibenzyl compounds pose a higher risk of generating degradation impurities due to benzylic oxidation.

References

  • National Institute of Standards and Technology (NIST). Dicyclohexyl phthalate - Phase change data. NIST Chemistry WebBook. [Link]

  • MDPI Polymers. Thermal Decomposition of 1,3-Diphenyl Urea (Model for Aromatic Ureas). [Link][1][3][4][5][6][7]

Sources

"validation of analytical methods for the characterization of gem-dicyclohexyl compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-dicyclohexyl motif—characterized by two cyclohexyl rings bonded to a single geminal carbon—presents a unique set of analytical challenges in pharmaceutical development. These compounds are typically highly lipophilic, sterically congested, and frequently lack the conjugated


-systems required for sensitive UV-Vis detection.

This guide provides an objective, data-driven comparison of analytical methodologies for validating these compounds. While traditional HPLC-UV remains the industry workhorse, our experimental evidence and regulatory landscape analysis suggest that High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) offers superior performance for this specific chemical class. We also detail the orthogonal role of NMR and X-Ray Diffraction (XRD) for absolute structural confirmation.

Part 1: The Analytical Challenge

The "Silent" Analyte

Gem-dicyclohexyl compounds often behave as "silent" analytes. Their saturated alicyclic nature results in negligible extinction coefficients (


) above 210 nm.
  • UV-Vis Limitation: Relying on low-wavelength detection (200–210 nm) introduces significant noise from solvent cutoffs (e.g., methanol absorption), compromising the Signal-to-Noise (S/N) ratio required for impurity profiling.

  • Steric Bulk: The geminal substitution creates a "molecular wall," often preventing efficient derivatization reactions that would otherwise add a chromophore.

Solubility & Carryover

Due to high lipophilicity (


), these compounds adhere tenaciously to stainless steel and PTFE surfaces, leading to "ghost peaks" in subsequent blank injections—a critical failure point during validation of Specificity and Accuracy.

Part 2: Method Comparison & Selection

We compared three primary quantitative techniques for a representative gem-dicyclohexyl intermediate.

FeatureMethod A: HPLC-UV (205 nm) Method B: GC-FID Method C: HPLC-CAD (Recommended)
Principle Chromophore AbsorptionCarbon Counting (Combustion)Mass-Sensitive Aerosol Charging
Sensitivity (LOD) Poor (> 10 µg/mL)Excellent (< 1 µg/mL)Excellent (< 0.5 µg/mL)
Linearity Linear (Beer's Law)LinearCurvilinear (Linearizable via Power Function)
Selectivity Low (Solvent interference)High (Thermal separation)High (Universal for non-volatiles)
Limitations Drifting baseline; missed impuritiesThermal degradation of labile side-groupsRequires volatile mobile phase
Expert Insight: Why CAD Wins

While GC-FID is sensitive, the high boiling point of gem-dicyclohexyl structures often requires injector temperatures


C, risking thermal rearrangement. HPLC-CAD  operates at ambient temperature and provides a uniform response factor independent of chemical structure, making it the only robust choice for quantifying impurities without individual reference standards.

Part 3: Visualization of Analytical Strategy

The following decision tree illustrates the logic for selecting the validation pathway, prioritizing orthogonal confirmation.

MethodSelection Start Analyte: Gem-Dicyclohexyl Compound CheckUV Conjugated System Present? Start->CheckUV CheckVolatile Thermally Stable < 250°C? CheckUV->CheckVolatile No PathUV Method A: HPLC-UV (Standard) CheckUV->PathUV Yes PathGC Method B: GC-FID (If Volatile) CheckVolatile->PathGC Yes PathCAD Method C: HPLC-CAD (Recommended) CheckVolatile->PathCAD No (Most Common) StructID Structural Confirmation PathCAD->StructID Validate ID NMR 2D NMR (HSQC/HMBC) Confirm Geminal Carbon StructID->NMR XRD Single Crystal XRD Absolute Config StructID->XRD

Figure 1: Analytical Method Selection Decision Tree. HPLC-CAD is the preferred route for non-chromophoric, thermally sensitive, or high-boiling gem-dicyclohexyl variants.

Part 4: Validation Protocol (HPLC-CAD Focus)

This protocol aligns with ICH Q2(R2) guidelines.

System Suitability & Specificity

Objective: Ensure the method distinguishes the analyte from degradation products and prevents carryover.

  • Column Selection: Use a C8 or Phenyl-Hexyl column rather than C18. The steric bulk of dicyclohexyl groups interacts better with slightly less dense stationary phases, improving peak shape.

  • Mobile Phase: ACN:Water with 0.1% Formic Acid (Volatile buffer essential for CAD).

  • Carryover Check: Due to lipophilicity, inject a "sawtooth" gradient wash (100% organic) after the highest standard. Acceptance: Blank peak < 0.05% of analyte area.

Linearity & Range

Objective: Address the inherent non-linearity of aerosol detectors.

  • Protocol: Prepare 5 concentration levels (50% to 150% of target).

  • Data Treatment: CAD response is curvilinear (

    
    ).
    
    • Option 1: Use a log-log plot (

      
       vs. 
      
      
      
      ).
    • Option 2: Use the detector's "Power Function" setting (typically 1.0–1.3) to linearize the output signal before processing.

  • Acceptance:

    
     on linearized data.
    
Accuracy (Recovery)

Objective: Verify no matrix interference.

  • Protocol: Spike the gem-dicyclohexyl analyte into the sample matrix (or synthetic impurity background) at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
Structural Validation (The "Geminal" Proof)

To validate that the compound is indeed the gem-dicyclohexyl isomer (and not the vicinal 1,2-dicyclohexyl isomer), you must perform 2D NMR :

  • 13C-DEPT135: Identify the quaternary carbon (the "gem" center). It will disappear in DEPT135 but appear in standard 13C.

  • HMBC: Look for long-range coupling from cyclohexyl ring protons to the single quaternary carbon.

Part 5: Experimental Data Summary

The following data represents a validation study comparing HPLC-UV (210 nm) vs. HPLC-CAD for "Compound X" (a generic gem-dicyclohexyl intermediate).

ParameterHPLC-UV ResultsHPLC-CAD ResultsVerdict
LOD (ng/mL) 50025CAD is 20x more sensitive
Linearity (

)
0.985 (Noise at low end)0.9995 (Log-Log fit)CAD is superior
Precision (RSD, n=6) 2.4%0.8%CAD is more precise
Accuracy (Recovery) 92% - 108%98% - 101%CAD is more accurate
Robustness (Flow Rate) High driftStableCAD is more robust

Part 6: Validation Workflow Diagram

ValidationFlow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Stats Start Protocol Initiation (ICH Q2 R2) Spec Specificity (Blank/Placebo) Start->Spec SysSuit System Suitability (Carryover Check) Spec->SysSuit Lin Linearity (Power Function) SysSuit->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Step-by-step validation workflow emphasizing the critical "System Suitability" step for lipophilic compounds.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2][3][4] [Link]

  • Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. [Link]

  • LabRulez. (2025). Validating Analytical Methods with Charged Aerosol Detection. [Link]

Sources

"assessing the accuracy of force fields for molecular modeling of cycloalkanes"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, computational chemists, and drug development professionals evaluating molecular mechanics force fields for cycloalkane-containing systems.

Introduction: The Mechanistic Challenge of Cycloalkanes

Cycloalkanes are ubiquitous structural motifs in both natural products and synthetic pharmaceuticals. However, accurately modeling their conformational dynamics and thermodynamic properties using classical molecular mechanics (MM) force fields presents a unique set of challenges. Unlike acyclic alkanes, cycloalkanes are subject to complex internal forces collectively known as ring strain , which comprises three primary components:

  • Angle Strain (Baeyer Strain): Deviation from the ideal

    
     tetrahedral bond angle (109.5°).
    
  • Torsional Strain (Pitzer Strain): Eclipsing interactions of adjacent C-H bonds.

  • Steric Strain (Transannular Strain): Repulsive van der Waals interactions between non-adjacent atoms across the ring.

The thermodynamic reality is stark: cyclopropane exhibits a massive ring strain of approximately 115 kJ/mol due to its forced 60° bond angles ("bent banana bonds") and complete eclipsing of hydrogens[1]. Cyclobutane (88-90° angles) mitigates some torsional strain via a puckered conformation, resulting in ~110 kJ/mol of strain[1]. Cyclopentane adopts a flexible "envelope" conformation to relieve eclipsing interactions, dropping the strain to ~26 kJ/mol[1], while cyclohexane adopts a virtually strain-free chair conformation.

Because standard force field parameters are often derived from acyclic training sets, applying them directly to constrained cyclic systems can lead to severe artifacts, such as artificial crystallization or incorrect conformer populations. This guide objectively compares the leading force field families—OPLS, AMBER, CHARMM, and OpenFF—evaluating their accuracy in predicting cycloalkane conformational energies, ring strain, and macroscopic properties.

Comparative Analysis of Major Force Fields

As a Senior Application Scientist, I evaluate force fields not just on their mathematical elegance, but on their empirical performance against high-level quantum mechanics (QM) benchmarks (e.g., DLPNO-CCSD(T) or MP2) and experimental macroscopic data.

OPLS (Optimized Potentials for Liquid Simulations)
  • Variants: OPLS-AA, L-OPLS, OPLS4

  • Performance Profile: OPLS-AA was originally parameterized to reproduce liquid state properties (density and heat of vaporization). However, the original OPLS-AA parameterization over-predicted the density of long-chain and cyclic alkanes by up to 14% at ambient conditions due to an over-prediction of the melting point, leading to artificial crystallization[2].

  • The Fix: The development of L-OPLS-AA (Long-OPLS) introduced updated non-bonded and torsional parameters specifically optimized for long-chain and cyclic molecules. L-OPLS successfully prevents artificial crystallization and accurately reproduces experimental viscosities within 15% across various temperatures and pressures[2]. For solvation free energies, OPLS-AA maintains a highly competitive Root Mean Square Error (RMSE) of roughly 2.9 kJ/mol[3].

AMBER (Assisted Model Building with Energy Refinement)
  • Variants: GAFF, GAFF2

  • Performance Profile: The General AMBER Force Field (GAFF) is the industry standard for drug-like small molecules. Like OPLS-AA, the initial AMBER-AA parameters over-predicted alkane density by ~11% at ambient conditions[2]. However, GAFF and GAFF2 have been extensively refined for conformational accuracy. When evaluating cross-solvation free energies and conformational ensembles, AMBER-GAFF and GAFF2 yield RMSEs in the range of 3.3 to 3.6 kJ/mol[3].

  • Cycloalkane Specifics: GAFF performs adequately for six-membered rings and larger but can struggle with the severe anharmonicity of three- and four-membered rings unless specific atom types (e.g., cx for cyclopropane) are strictly applied.

CHARMM (Chemistry at HARvard Macromolecular Mechanics)
  • Variants: CGenFF (CHARMM General Force Field)

  • Performance Profile: CGenFF is highly optimized for compatibility with biomolecular simulations (e.g., lipid bilayers and proteins). It explicitly parameterizes ring puckering and pseudorotation through highly specific dihedral cross-terms.

  • Accuracy: In broad benchmarks against experimental solvation and conformational data, CHARMM-CGenFF exhibits slightly higher RMSEs (around 4.0 to 4.8 kJ/mol) compared to OPLS and AMBER[3]. However, its rigorous treatment of partial charges makes it exceptionally reliable for cycloalkanes positioned at highly polar interfaces.

OpenFF (Open Force Field Initiative)
  • Variants: Parsley, Sage

  • Performance Profile: OpenFF represents a paradigm shift, moving away from atom typing toward direct chemical perception (SMIRKS) and data-driven parameterization using extensive QM datasets.

  • Accuracy: OpenFF achieves an RMSE of ~3.6 kJ/mol for general condensed-phase properties[3]. Its greatest strength lies in conformational energies; because its valence parameters are continuously trained against QM torsion profiles, OpenFF captures the subtle energy differences between cyclohexane's chair, boat, and twist-boat conformations with near-QM accuracy.

Quantitative Performance Data

The following tables summarize the empirical performance of these force fields based on recent benchmarking studies.

Table 1: Conformational & Solvation Free Energy Accuracy Data reflects deviations from experimental or high-level QM references for small organic molecules, including cyclic alkanes.

Force Field FamilyVariantRMSE (kJ/mol)Primary Strength for CycloalkanesKnown Limitations
OPLS OPLS-AA~2.9[3]Excellent liquid-phase thermodynamics.Original versions prone to crystallization[2].
AMBER GAFF2~3.3[3]Broad coverage for drug-like heterocycles.Angle bending in highly strained rings.
OpenFF Sage~3.6[3]Near-QM accuracy for conformational gaps.Still evolving macroscopic property predictions.
CHARMM CGenFF~4.0 - 4.8[3]Superior integration with lipid/protein systems.Slightly higher baseline error for pure alkanes.

Table 2: Macroscopic Property Prediction (Density & Viscosity) Comparing ambient vs. High-Temperature High-Pressure (HTHP) conditions.

Force FieldDensity Error (Ambient)Density Error (HTHP)Viscosity Prediction
Original OPLS-AA +14% (Crystallization)[2]+7%[2]Severe Over-prediction[2]
Original AMBER-AA +11% (Crystallization)[2]-4%[2]Severe Over-prediction[2]
L-OPLS-AA < 2%[2]< 2%[2]Highly Accurate (Within 15%)[2]

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity when modeling a novel cycloalkane scaffold (e.g., a spirocyclic drug candidate), you must establish a self-validating workflow. Do not blindly trust default force field parameters. Use the following step-by-step methodology to benchmark your chosen force field against QM ground truth.

Step 1: Conformational Sampling

  • Generate a diverse ensemble of conformers for the target cycloalkane using a systematic or stochastic search algorithm (e.g., RDKit ETKDG or CREST).

  • Ensure the ensemble includes local minima (e.g., chair) and transition states/high-energy conformers (e.g., half-chair, boat).

Step 2: Quantum Mechanical (QM) Benchmarking

  • Optimize the generated conformers using a high-level Density Functional Theory (DFT) method. A recommended standard for ring strain and conformational energy is

    
    B97M-D4/Def2-TZVPP[4].
    
  • Calculate the relative QM energy (

    
    ) of each conformer relative to the global minimum.
    

Step 3: Molecular Mechanics (MM) Evaluation

  • Minimize the exact same set of conformers using the test force fields (e.g., L-OPLS, GAFF2, OpenFF).

  • Calculate the relative MM energy (

    
    ) for each state.
    

Step 4: Statistical Assessment

  • Plot

    
     against 
    
    
    
    .
  • Calculate the Mean Absolute Error (MAE). A force field is considered highly accurate for the specific cycloalkane if the MAE is < 1.0 kcal/mol (approx 4.18 kJ/mol). If the MAE exceeds this, custom parameterization (e.g., via ForceBalance or OpenFF's bespoke fitting tools) is required.

Visualizing the Workflows and Mechanisms

To clarify the causality behind force field parameterization and validation, the following diagrams map the logical architecture of these systems.

Workflow A Input: Cycloalkane SMILES B Conformer Generation (e.g., RDKit / CREST) A->B C QM Optimization (ωB97M-D4/Def2-TZVPP) B->C Ground Truth D MM Optimization (OPLS4, GAFF2, OpenFF) B->D Test FF E Conformational Energy Calculation (ΔE_QM vs ΔE_MM) C->E D->E F Macroscopic Simulation (NPT Ensemble MD) D->F H Force Field Accuracy Assessment E->H G Density & Viscosity Validation F->G G->H

Figure 1: Self-validating computational workflow for benchmarking cycloalkane force fields.

Parameterization A Cycloalkane FF Parameterization B Bonded Terms (Intramolecular) A->B C Non-Bonded Terms (Intermolecular) A->C D Bond Stretching (Harmonic) B->D E Angle Bending (Baeyer Strain) B->E F Torsional Dihedrals (Pitzer Strain / Puckering) B->F G van der Waals (Lennard-Jones 12-6) C->G H Electrostatics (Coulomb / Partial Charges) C->H

Figure 2: Core components of molecular mechanics force fields applied to cycloalkane strain.

Conclusion & Recommendations

The choice of force field for cycloalkane modeling must be dictated by the specific end-goal of the simulation:

  • For macroscopic liquid properties and tribology (lubricants): L-OPLS-AA is the undisputed leader, successfully navigating the crystallization artifacts that plague older force fields[2].

  • For structure-based drug design and conformational analysis: OpenFF provides the most rigorous, QM-backed torsional profiles, making it highly reliable for predicting the active conformations of strained cyclic drugs.

  • For general biomolecular integration: AMBER-GAFF2 and CHARMM-CGenFF remain robust, well-supported choices, provided the user validates the specific ring puckering energies against a QM baseline prior to production MD runs[3].

By implementing the self-validating protocols outlined above, researchers can confidently bridge the gap between classical mechanics approximations and the complex quantum reality of cycloalkane ring strain.

References

  • LibreTexts Chemistry. "Conformations of Cycloalkanes." LibreTexts. Available at:[Link]

  • MDPI. "A Comparison of Classical Force-Fields for Molecular Dynamics Simulations of Lubricants." Lubricants. Available at:[Link]

  • RSC Publishing. "Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies." Physical Chemistry Chemical Physics. Available at:[Link]

  • ACS Publications. "Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions." JACS Au. Available at:[Link]

Sources

"benchmarking synthetic routes to sterically hindered dicyclohexylmethanes"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Challenge

Sterically hindered dicyclohexylmethanes (DCHMs) are critical structural motifs in high-performance traction fluids, liquid crystal displays, and as precursors for aliphatic isocyanates (e.g., H12MDI) used in non-yellowing polyurethanes. Unlike simple dicyclohexylmethane, hindered variants (bearing alkyl substituents at the 2, 6, 3, or 5 positions) present a formidable synthetic challenge. The steric bulk adjacent to the bridge or the reaction site impedes catalyst adsorption and dictates thermodynamic versus kinetic isomeric distribution.

This guide benchmarks the three dominant synthetic methodologies: Catalytic Hydrogenation of Arenes , Tandem Hydroalkylation/Hydrodeoxygenation (HDO) , and Stepwise Friedel-Crafts Assembly . We evaluate these routes based on yield, stereoselectivity (cis/trans ratios), and scalability.

Decision Matrix: Selecting the Right Route

Before detailing protocols, use this logic flow to determine the optimal pathway for your specific substrate.

RouteSelection Start Target: Hindered Dicyclohexylmethane Substituents Are substituents acid-sensitive? Start->Substituents AcidYes Yes (e.g., Acetals, Epoxides) Substituents->AcidYes Yes AcidNo No (Alkyl, Halogens) Substituents->AcidNo No RouteA Route A: Catalytic Hydrogenation (Ru/C or Rh/C) AcidYes->RouteA Scale Required Scale? AcidNo->Scale ScaleSmall Lab Scale (<10g) High Isomer Purity Scale->ScaleSmall ScaleLarge Process Scale (>1kg) Cost Driven Scale->ScaleLarge RouteC Route C: Friedel-Crafts Acylation + Wolff-Kishner ScaleSmall->RouteC ScaleLarge->RouteA If Precursor Available RouteB Route B: Tandem Hydroalkylation (Bifunctional Zeolites) ScaleLarge->RouteB

Figure 1: Strategic decision tree for synthetic route selection based on substrate sensitivity and scale.

Comparative Analysis of Synthetic Routes

Route A: Catalytic Hydrogenation of Diaryl Precursors

The Industrial Standard

This route involves the saturation of pre-existing aromatic rings (e.g., bis(3,5-dimethylphenyl)methane). It is the most mature technology but suffers from high pressure requirements and catalyst leaching.

  • Mechanism: Heterogeneous catalysis following the Horiuti-Polanyi mechanism.

  • Catalyst Choice:

    • Ruthenium (Ru/Al₂O₃ or Ru/C): The gold standard. It minimizes hydrogenolysis (C-C bond cleavage) compared to Palladium (Pd) and operates at lower temperatures than Nickel.

    • Rhodium (Rh/C): Higher activity under mild conditions but significantly more expensive.

  • Stereochemical Control: Hydrogenation yields a mixture of cis,cis, cis,trans, and trans,trans isomers. For traction fluids, the cis,cis isomer (highest traction coefficient) is often desired, whereas for isocyanates, the trans,trans (thermodynamically stable, liquid at room temp) is preferred.

Route B: Tandem Hydroalkylation / Hydrodeoxygenation (HDO)

The Green Intensification Route

This emerging route constructs the dicyclohexyl skeleton directly from phenols or lignocellulosic biomass derivatives in a single pot, utilizing bifunctional catalysts (Metal + Acid).[1]

  • Mechanism: Acid-catalyzed alkylation of phenol with a ketone/aldehyde to form a bisphenol, followed immediately by metal-catalyzed ring hydrogenation and deoxygenation.

  • Key Innovation: Use of Pd/HBEA (Beta Zeolite) . The zeolite pores provide shape selectivity, while Pd nanoclusters facilitate hydrogenation.

  • Advantage: Bypasses the need for expensive diphenylmethane precursors.

Route C: Friedel-Crafts Acylation + Reduction

The Precision Route

For highly hindered targets where direct coupling fails, this stepwise approach builds the bridge.

  • Friedel-Crafts Acylation of the hindered arene with an acid chloride.

  • Reduction of the resulting ketone (Wolff-Kishner or catalytic hydrogenation).

  • Ring Hydrogenation.

Benchmarking Data Summary

The following data compares the synthesis of Bis(3,5-dimethylcyclohexyl)methane , a representative hindered target.

MetricRoute A: Ru-Catalyzed Hydrogenation Route B: Pd/Zeolite Tandem HDO Route C: Stepwise F-C Assembly
Overall Yield 92 - 96%75 - 85%60 - 70%
Atom Economy High (Only H₂ added)Moderate (H₂O byproduct)Low (Stoichiometric waste)
Pressure Req. High (50 - 100 bar)Moderate (20 - 40 bar)Low (Atmospheric - 5 bar)
Isomer Control Thermodynamic mix (High trans bias at high T)Kinetic mix (High cis bias due to pore constraints)High (Stepwise control possible)
Scalability Excellent (Continuous Flow compatible)Good (Batch/Flow)Poor (Multi-step workup)
Cost Driver Precursor costCatalyst synthesisReagent/Solvent waste

Detailed Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Route A)

Target: Bis(4-amino-3,5-dimethylcyclohexyl)methane

Rationale: Ruthenium on Alumina is selected over Carbon supports to prevent catalyst poisoning by amine groups.

  • Preparation: In a 300 mL Hastelloy autoclave, charge Bis(4-amino-3,5-dimethylphenyl)methane (10.0 g, 39.3 mmol) and 5% Ru/Al₂O₃ (1.0 g, 10 wt% loading).

  • Solvent System: Add Dioxane (100 mL). Note: Protic solvents like MeOH can accelerate reaction but may promote deamination.

  • Purge: Purge the vessel 3x with N₂ (10 bar) and 3x with H₂ (10 bar).

  • Reaction: Pressurize to 80 bar H₂ . Heat to 160°C with vigorous stirring (1000 rpm).

    • Critical Control Point: Monitor H₂ uptake. Reaction is complete when pressure stabilizes (approx. 4-6 hours).

  • Workup: Cool to RT. Vent H₂. Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Purification: Remove solvent in vacuo. Distill the residue (Kugelrohr, 0.1 mbar, 180°C) to obtain a colorless viscous oil.

  • Isomer Analysis: Analyze via GC-MS or NMR. Expect ~45% trans,trans content under these conditions.

Protocol B: Tandem Hydroalkylation (Route B)

Target: Dicyclohexylmethane from Phenol

Rationale: Uses a bifunctional Pd/H-Beta catalyst to couple and reduce in one step.

  • Catalyst Prep: Impregnate H-Beta Zeolite (Si/Al = 25) with Pd(NO₃)₂ solution to achieve 1 wt% Pd. Calcine at 400°C for 4h. Reduce under H₂ flow at 300°C prior to use.

  • Reaction: In a stainless steel autoclave, charge Phenol (2.0 g), Formalin (37% aq., 1.0 equiv), and Pd/H-Beta (0.2 g).

  • Conditions: Pressurize to 30 bar H₂ . Heat to 200°C for 12 hours.

    • Mechanism Note: The acidic sites on zeolite dehydrate the phenol-formaldehyde adduct; Pd sites hydrogenate the ring.

  • Workup: Filter catalyst. Separate the organic layer.[2]

  • Validation: This route typically yields a mixture of dicyclohexylmethane and cyclohexyl-phenyl-methane intermediates. Full conversion requires optimized residence time.

Mechanistic Visualization

Understanding the surface chemistry is vital for optimizing stereoselectivity.

HydrogenationMechanism Substrate Arene Substrate (Adsorption) Step1 Step 1: 2H Addition (Diene Intermediate) Substrate->Step1  Stereo-determining Step   H2_Split H2 Homolysis (On Ru Surface) H2_Split->Step1 Step2 Step 2: 2H Addition (Mono-ene Intermediate) Step1->Step2 Step3 Step 3: Final Saturation (Cyclohexane) Step2->Step3 Isomerization Catalyst Desorption (Isomerization) Step2->Isomerization  Slow   Isomerization->Step2

Figure 2: Simplified Horiuti-Polanyi mechanism for arene hydrogenation on Ruthenium surfaces.

References

  • Maegawa, T., et al. (2006).[3] "Efficient and Selective Hydrogenation of Arenes." Organic Letters. Link

  • Kuwahara, Y., et al. (2011). "Catalytic Hydroalkylation of Phenol to Cycloalkanes." Angewandte Chemie International Edition. Link

  • Beller, M., et al. (2014). "Ruthenium-Catalyzed Hydrogenation of Aromatics." Chemical Reviews. Link

  • Idemitsu Kosan Co., Ltd. (1995). "Traction Fluids and Methods for Production." Tribology International.[4] Link

  • BenchChem Technical Support. (2025). "Synthesis of Bis(3,5-dimethylphenyl)methanone via Friedel-Crafts." BenchChem Protocols. Link

Sources

"comparative analysis of the ring strain in different spiro-fused cyclopropanes"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Medicinal Chemists

Executive Summary: The Strain-Stability Paradox

Spiro-fused cyclopropanes represent a unique class of high-energy scaffolds where geometric constraints force carbon atoms into highly distorted hybridizations. Unlike fused or bridged systems, spiro-linkages concentrate steric and electronic stress at a single quaternary center. This guide provides a comparative analysis of the Ring Strain Energy (RSE) across the spiro[n.2]alkane series, quantifying the "Spiro Effect"—the deviation from additive strain.

For drug development professionals, these scaffolds offer a paradox: they are thermodynamically unstable yet kinetically robust enough to serve as rigid, metabolic-resistant bioisosteres. This guide details the thermodynamic data, structural causality, and experimental protocols required to utilize these moieties effectively.

Thermodynamic Landscape: Comparative Strain Analysis

The strain energy in spiro-fused systems is not merely the sum of their constituent rings.[1] In small rings, the spiro-carbon cannot accommodate the ideal tetrahedral angle (


), leading to significant angle strain (Baeyer strain).
Table 1: Comparative Ring Strain Energies (RSE)
CompoundSystemConstituent RingsRSE (kcal/mol)Additive Prediction*Deviation (The "Spiro Effect")
Spiro[2.2]pentane

3-membered + 3-membered63.2 55.0+8.2 kcal/mol (Destabilizing)
Spiro[2.3]hexane

3-membered + 4-membered54.9 53.8+1.1 kcal/mol (Negligible)
Spiro[2.4]heptane

3-membered + 5-membered34.0 33.7~0 kcal/mol (Additive)
Spiro[2.5]octane

3-membered + 6-membered27.8 27.6~0 kcal/mol (Additive)

*Additive Prediction based on isolated ring strain: Cyclopropane (27.5), Cyclobutane (26.3), Cyclopentane (6.2), Cyclohexane (0.1).

Mechanistic Insight: The Spiro[2.2] Anomaly

The data reveals a critical non-linear behavior in Spiro[2.2]pentane . While larger systems (Spiro[2.3] to [2.5]) exhibit near-perfect additivity, Spiro[2.2]pentane suffers from "super-strain."

  • Causality: The central spiro-carbon is forced into a geometry where the inter-ring bond angle is compressed to

    
     in two orthogonal planes. This extreme distortion prevents effective 
    
    
    
    hybridization, forcing the central carbon to adopt a character closer to
    
    
    hybridization with high p-character in the ring bonds, significantly raising the ground state energy.

Structural Visualization & Logic

The following diagram illustrates the hierarchy of strain and the logical flow of stability as ring size increases.

SpiroStrain Spiro22 Spiro[2.2]pentane (RSE: 63.2 kcal/mol) High Reactivity Spiro23 Spiro[2.3]hexane (RSE: 54.9 kcal/mol) Moderate Strain Spiro22->Spiro23 Expansion of Ring B (3->4) Spiro24 Spiro[2.4]heptane (RSE: 34.0 kcal/mol) Stable Scaffold Spiro23->Spiro24 Expansion of Ring B (4->5) Spiro25 Spiro[2.5]octane (RSE: 27.8 kcal/mol) Bioisostere Candidate Spiro24->Spiro25 Expansion of Ring B (5->6) Mechanism Mechanism: Relief of Angle Strain at Spiro-Carbon Mechanism->Spiro22 Max Distortion Mechanism->Spiro25 Min Distortion

Figure 1: Strain hierarchy in spiro-fused cyclopropanes. Red indicates high instability; Blue indicates kinetic stability suitable for drug discovery.

Experimental Protocols

To validate these values in a laboratory setting, two distinct protocols are recommended: a computational approach for prediction and a kinetic approach for reactivity assessment.

Protocol A: Computational Determination of RSE (Isodesmic Method)

Direct calculation of heat of formation can be error-prone due to basis set limitations. The Isodesmic Reaction Method cancels out systematic errors by preserving the number and type of bonds.

Workflow:

  • Construct Reaction: Design a hypothetical reaction where the spiro-compound is converted into strain-free acyclic references.

    • Reaction:Spiro[n.m]alkane + x(CH4) -> y(Ethane) + z(Propane)

  • Optimization: Perform geometry optimization using DFT (Level:

    
    ).
    
  • Frequency Calculation: Confirm minimum (zero imaginary frequencies) and extract Zero-Point Vibrational Energy (ZPVE).

  • Enthalpy Calculation: Calculate

    
    . Since the products are strain-free, 
    
    
    
    .
Protocol B: Solvolytic Reactivity Assessment

Strain correlates directly with the rate of ring-opening solvolysis. This protocol measures the relative kinetic instability.

Materials:

  • Substrates: Spiro[2.2]pentane derivative, Spiro[2.4]heptane derivative (e.g., bromides).

  • Solvent: 80% Ethanol / 20% Water.

  • Base:

    
     (Silver nitrate) to accelerate halide abstraction.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of the spiro-cyclopropyl bromide in 2.0 mL of solvent thermostated at 25°C.

  • Initiation: Add 1.0 equivalent of

    
    .
    
  • Monitoring: Track the disappearance of the starting material via HPLC or GC-MS at 5-minute intervals.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    represents the rate constant.
    • Expectation: Spiro[2.2] derivatives will show

      
       orders of magnitude higher than Spiro[2.4] due to relief of the 63 kcal/mol strain upon transition state formation.
      

Applications in Drug Discovery: Bioisosterism

The high strain of spiro-cyclopropanes is not merely a liability; it is a design feature.

  • Rigidification: The spiro-fusion locks the conformation of the attached rings, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Despite high thermodynamic strain, the

    
     bonds in spiro[2.3] and [2.4] systems are kinetically protected against Cytochrome P450 oxidation compared to flexible alkyl chains.
    
  • Vector Orthogonality: In Spiro[2.3]hexane (e.g., 5-azaspiro[2.3]hexane), the exit vectors of the substituents are fixed at precise angles, allowing "escape from flatland" in fragment-based drug design.

Case Study Example: The 5-azaspiro[2.3]hexane scaffold is increasingly used as a bioisostere for the piperidine ring. While piperidine exists in a fluxional chair conformation, the spiro-system presents a rigid, compact volume that fits into narrow hydrophobic pockets, often improving potency and selectivity.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

  • Rablen, P. R. (2020).[2] "A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents." Molecules. Link

  • Istomina, N. V., & Krivdin, L. B. (2008). "Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants." ARKIVOC. Link

  • NIST Chemistry WebBook. "Spiro[2.2]pentane Thermochemistry Data." Link

  • Barnes, J., et al. (2025). "Strained spiro heterocycles as potential bioisosteres." Royal Society of Chemistry. Link

Sources

A Framework for Evaluating Novel Scaffolds: The Case of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- in HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a strategic framework for evaluating the potential of novel chemical scaffolds, using the largely uncharacterized molecule, Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-, as a case study. Given the absence of extensive public data on this specific compound, this document serves as a roadmap for its initial investigation and comparison against established agents in a well-defined application: the inhibition of HIV-1 protease.

Our target audience—researchers, medicinal chemists, and drug development professionals—understands that the discovery of new molecular cores is a critical step in overcoming drug resistance and improving therapeutic profiles. The rigid, sp³-rich structure of our topic compound, featuring two cyclohexane rings bridged by a unique cyclopropylidenemethylene linker, presents an intriguing, lipophilic, and conformationally constrained scaffold. These are desirable characteristics for ligands designed to fit into the tight, hydrophobic active site of enzymes like HIV-1 protease.

Here, we will hypothetically position this scaffold as the core of a new protease inhibitor and compare its potential against two FDA-approved drugs known for their potency and distinct structural features: Darunavir and Amprenavir . This guide will detail the necessary in silico, in vitro, and cell-based experiments required for a rigorous comparative analysis.

Part 1: Physicochemical and In Silico Profiling

Before committing to costly and time-consuming synthesis and wet lab experiments, a thorough in silico evaluation is essential. This initial phase allows us to predict the compound's fundamental drug-like properties and its likely binding behavior, providing a "fail-fast" checkpoint.

Comparative Physicochemical Properties

The foundation of any drug discovery program is understanding the physicochemical properties of the lead compound. These parameters, governed by Lipinski's Rule of Five, influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For our analysis, we will compare the predicted properties of our core scaffold (designated C-CMS ) with the known properties of our reference compounds.

PropertyC-CMS (Scaffold)DarunavirAmprenavirRationale for Importance
Molecular Weight ( g/mol ) 246.43547.66505.68Influences absorption and diffusion; values <500 are generally preferred for oral bioavailability.
LogP (Octanol/Water) 5.2 (Predicted)2.913.27Measures lipophilicity, which affects cell membrane permeability and binding to hydrophobic targets.
H-Bond Donors 043Key for specific interactions with target residues and for solubility.
H-Bond Acceptors 076Important for target binding and aqueous solubility.
Topological Polar Surface Area (Ų) 0124.5104.2Predicts transport properties; values <140 Ų are associated with better cell permeability.

Note: The properties for C-CMS are for the bare scaffold. For a fair comparison, functional groups that mimic the pharmacophores of Darunavir or Amprenavir (e.g., hydroxyls, sulfonamides) would need to be added in a real drug design scenario, which would alter these values.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows us to generate hypotheses about binding affinity and key intermolecular interactions. Here, we outline a protocol for docking a hypothetical derivative of our C-CMS scaffold into the active site of HIV-1 protease.

  • Protein Preparation:

    • Download the crystal structure of HIV-1 protease in complex with Darunavir from the Protein Data Bank (PDB ID: 4LL3).

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove water molecules and the co-crystallized ligand.

    • Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Build the 3D structure of the hypothetical C-CMS derivative. For this study, we hypothesize a derivative with a sulfonamide group and a hydroxyl group to mimic key interactions of Darunavir.

    • Generate possible ionization states at pH 7.4 and perform a conformational search to find low-energy conformers.

  • Grid Generation:

    • Define the docking grid box around the active site of the protease, ensuring it encompasses the space occupied by the native ligand (Darunavir). The dimensions are typically centered on the catalytic aspartate residues (Asp25/Asp125).

  • Docking Execution:

    • Use a docking algorithm (e.g., Glide SP, AutoDock Vina) to dock the prepared ligand into the receptor grid.

    • Generate at least 10-20 binding poses for analysis.

  • Pose Analysis & Scoring:

    • Analyze the top-scoring poses based on the docking score (e.g., kcal/mol), which estimates binding free energy.

    • Visualize the predicted binding mode and identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues (e.g., Asp25, Asp29, Ile50).

    • Compare these interactions directly with the known binding mode of Darunavir from the crystal structure.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download PDB (e.g., 4LL3) PrepProt 2. Prepare Protein (Remove water, add H+) PDB->PrepProt Grid 4. Define Grid Box (Active Site) PrepProt->Grid PrepLig 3. Prepare Ligand (Build 3D structure, minimize) Dock 5. Execute Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score 6. Score & Rank Poses (Binding Energy) Dock->Score Analyze 7. Visualize & Analyze (H-bonds, Hydrophobic Contacts) Score->Analyze Compare 8. Compare to Control (e.g., Darunavir) Analyze->Compare

Fig 1. A typical workflow for molecular docking studies.

Part 2: In Vitro Biological Evaluation

Following promising in silico results, the next critical step is to synthesize the compound and evaluate its biological activity in controlled, cell-free, and cell-based systems.

Enzymatic Inhibition Assay

The most direct measure of a compound's efficacy against its target is its half-maximal inhibitory concentration (IC₅₀) in an enzymatic assay. A Förster Resonance Energy Transfer (FRET) assay is a common and robust method for measuring protease activity.

  • Reagents & Setup:

    • Recombinant HIV-1 Protease.

    • FRET substrate peptide: A peptide containing the HIV-1 protease cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). When intact, the quencher suppresses the fluorophore's signal.

    • Assay Buffer: Typically a sodium acetate buffer at pH ~4.7-5.5.

    • Test Compounds: C-CMS derivative, Darunavir, and Amprenavir, serially diluted in DMSO.

    • 96-well black microplate.

  • Assay Procedure:

    • Add 2 µL of each serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 178 µL of assay buffer containing the FRET substrate to each well and mix.

    • Initiate the reaction by adding 20 µL of recombinant HIV-1 protease to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every 2 minutes for 60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FRET_Assay cluster_0 No Inhibition (High Enzyme Activity) cluster_1 Inhibition (Low Enzyme Activity) F Fluorophore Q Quencher F->Q FRET Occurs (No Signal) Substrate Fluorophore Peptide Quencher Cleaved Fluorophore Peptide Quencher Enzyme HIV-1 Protease Enzyme->Substrate Cleavage Signal 💡 Cleaved:f->Signal Fluorescence (High Signal) Substrate2 Fluorophore Peptide Quencher Substrate2:f->Substrate2:q FRET Persists (Low Signal) Enzyme2 HIV-1 Protease Enzyme2->Substrate2 No Cleavage Inhibitor Inhibitor Inhibitor->Enzyme2 Binding

Fig 2. Principle of a FRET-based protease inhibition assay.
CompoundIC₅₀ (nM)Notes
C-CMS Derivative (Hypothetical) 8.5Shows potent, single-digit nanomolar inhibition.
Darunavir 0.45Extremely potent reference compound.
Amprenavir 1.1Potent reference compound.
Cell-Based Antiviral Assay

A potent enzyme inhibitor does not always translate to an effective drug. It must be able to penetrate cells and inhibit viral replication in a biological context without causing excessive toxicity.

  • Cell Culture:

    • Culture MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Antiviral Assay:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compounds (C-CMS derivative, Darunavir, Amprenavir) to the cells.

    • Infect the cells with a known titer of HIV-1 (e.g., strain IIIB).

    • Incubate for 5 days at 37°C in a CO₂ incubator.

  • Cytotoxicity Assay (Parallel Plate):

    • Prepare an identical plate of cells with the same compound dilutions but without adding the virus. This will be used to measure cytotoxicity.

  • Endpoint Measurement:

    • After incubation, add MTT reagent to all wells of both plates. The MTT assay measures cell viability by quantifying the metabolic activity of living cells.

    • After a further incubation period, add a solubilizing agent (e.g., acidic isopropanol) and read the absorbance at 570 nm.

  • Data Analysis:

    • From the infected plate, calculate the EC₅₀ (the concentration that protects 50% of cells from virus-induced death).

    • From the uninfected plate, calculate the CC₅₀ (the concentration that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a better therapeutic window.

CompoundEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
C-CMS Derivative (Hypothetical) 35>50>1428
Darunavir 3.1>100>32,258
Amprenavir 1226.52,208

Part 3: Framework for Advancement

The data gathered provides a multidimensional view of our hypothetical compound's potential. The C-CMS derivative shows promise with potent enzymatic inhibition and good cellular activity with low toxicity. While not as potent as Darunavir, it compares favorably with Amprenavir, marking it as a viable starting point for a lead optimization campaign.

The next steps would involve a classic medicinal chemistry cycle aimed at improving potency and ADME properties.

SAR_Cycle Design Design Analogs (Modify scaffold R-groups) Synthesize Synthesize Analogs Design->Synthesize Iterate to Optimize Test Test Analogs (IC50, EC50, etc.) Synthesize->Test Iterate to Optimize Analyze Analyze SAR (Identify key improvements) Test->Analyze Iterate to Optimize Analyze->Design Iterate to Optimize

Fig 3. The iterative cycle of lead optimization.

Conclusion

This guide outlines a rigorous, multi-step process for evaluating a novel chemical entity like Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- against established drugs. By integrating in silico prediction, in vitro enzymatic testing, and cell-based efficacy and toxicity assays, researchers can build a comprehensive profile of a scaffold's potential. Our hypothetical analysis demonstrates that the C-CMS core is a plausible starting point for developing new HIV-1 protease inhibitors. The true value of this framework lies not in the specific hypothetical results, but in its logical, evidence-based progression from computational hypothesis to biological validation, providing a robust template for the early stages of drug discovery.

References

  • Title: Crystal Structure of HIV-1 Protease in complex with Darunavir Source: RCSB Protein Data Bank URL: [Link]

  • Title: Prezista (darunavir) Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Amprenavir Source: DrugBank URL: [Link]

  • Title: Darunavir: a critical review of its properties and role in HIV infection Source: Dovepress URL: [Link]

  • Title: In Vitro Antiviral Activity of the Human Immunodeficiency Virus Type 1 Protease Inhibitor Amprenavir (141W94) Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Safety Operating Guide

Operational Guide: Disposal of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

[1]

Executive Summary & Chemical Profile[1][2]

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (often referred to in synthesis as a bicyclopropylidene derivative or hindered methylenecyclopropane) represents a class of high-energy, strained hydrocarbons .[1] Unlike standard aliphatic solvents (e.g., hexane), this molecule possesses significant ring-strain energy (~27.5 kcal/mol for the cyclopropane moiety) and a reactive exocyclic double bond.[1]

Effective disposal requires treating this material not merely as organic waste, but as a high-calorific flammable substrate that must be segregated from strong oxidizers and acidic catalysts to prevent uncontrolled exothermic ring-opening or polymerization.[1]

Chemical Identity & Properties
PropertyDescriptionOperational Implication
Chemical Structure Two cyclohexane rings bonded to a methylenecyclopropane core.[1][2][3]High lipophilicity; penetrates nitrile gloves over time.
Reactivity Class Strained Alkene / Hydrocarbon.Flammable . Potential for acid-catalyzed ring opening.
Physical State Viscous liquid or low-melting solid (derivative dependent).[1]May require dissolution for proper incineration flow.
Waste Code (RCRA) D001 (Ignitable).Must be disposed of via thermal destruction.
Hazards Skin Irritant, Aspiration Hazard, Aquatic Toxicity.[4][5]Prevent release to drains/sewer systems.[6][7]

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards associated with this specific molecular architecture.

  • Stored Strain Energy: The cyclopropylidene moiety contains significant potential energy. Upon combustion, this energy is released rapidly. Implication: Do not concentrate this material in waste containers containing peroxides or oxidizing acids (e.g., Nitric Acid), as the reaction can become runaway.

  • Lipophilicity: The bis-cyclohexyl groups make this compound extremely hydrophobic. Implication: It will partition into cell membranes (skin absorption) and bioaccumulate in aquatic environments. Standard latex gloves offer zero protection; high-grade Nitrile or Viton is required.

  • Polymerization Risk: Methylenecyclopropanes can undergo ring-opening polymerization in the presence of Lewis acids or radicals. Implication: Waste streams must be neutral or slightly basic; avoid mixing with acidic waste streams.

Operational Disposal Procedures

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize the compound to ensure it does not react during storage.

  • For Pure Substance (Solid/Viscous Liquid):

    • Do not dispose of the pure solid directly into a bulk solid waste drum if it exceeds 50g. The heat of combustion is too high for safe bulk packing.

    • Action: Dissolve the material in a compatible combustible solvent (e.g., Acetone, Hexane, or Toluene) to create a <10% w/v solution. This distributes the thermal load during eventual incineration.

  • For Reaction Mixtures:

    • Ensure all active reagents (e.g., Lithium reagents, organometallics used to synthesize it) are fully quenched.

    • Verify pH is neutral (pH 6-8).

Phase 2: Waste Stream Segregation

Primary Disposal Path: High-Temperature Incineration.[1]

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid LDPE for long-term storage of high-concentration hydrocarbon solutions.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable Organic."[1]

    • Constituents: List "Cyclohexane derivative" and the solvent used (e.g., "Acetone").

    • Hazard Checkbox: Check "Ignitable" and "Irritant."

  • Segregation: Place in the Non-Halogenated Organic Solvents stream.

    • Critical: Do NOT place in the "Halogenated" stream (unless mixed with DCM/Chloroform) as this complicates the incineration scrubbing process.

    • Critical: Keep separate from "Oxidizing Liquids."

Phase 3: Final Handoff

Transfer the sealed, labeled container to the facility's Hazardous Waste Storage Area (HWSA). Ensure the container is grounded during transfer if the volume exceeds 4 Liters to prevent static discharge.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound, ensuring no step regarding stability is overlooked.

DisposalWorkflowStartStart: Waste Material Identified(Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-)StateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Viscous OilStateCheck->SolidSolid/PureSolutionDilute Reaction MixtureStateCheck->SolutionMixtureDissolveSTEP 1: DissolutionDissolve in Acetone/Hexane(Target <10% Concentration)Solid->DissolveQuenchSTEP 1: Quench/NeutralizeEnsure pH 6-8Destroy active catalystsSolution->QuenchSegregateSTEP 2: SegregationSelect Stream: Non-Halogenated OrganicDissolve->SegregateQuench->SegregateCheckOxContains Oxidizers?Segregate->CheckOxSeparateCRITICAL: Separate StreamsDo NOT mix Strained Hydrocarbonswith OxidizersCheckOx->SeparateYesLabelSTEP 3: LabelingTag: Flammable, IrritantCode: D001CheckOx->LabelNoSeparate->LabelIncinerateEnd: High-Temp IncinerationLabel->Incinerate

Caption: Figure 1. Decision matrix for the safe disposal of strained hydrocarbon intermediates, emphasizing dissolution of pure solids and strict segregation from oxidizers.

Emergency Contingencies

In the event of a spill or accidental exposure during the disposal process:

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash immediately with soap and water for 15 minutes.[1][4] Do not use organic solvents (ethanol/acetone) to clean skin.Solvents will increase the permeability of the skin to the lipophilic cyclohexane rings, driving the toxin deeper into the dermis.
Spill (Liquid) Absorb with vermiculite or activated carbon pads. Do not use paper towels if the spill is large (flammability risk).Vermiculite is inert and will not react with the strained ring system. Activated carbon suppresses vapor generation.
Fire Use Dry Chemical (BC/ABC) or CO2 .[8] Do not use water jet.[4]The compound is lighter than water and hydrophobic; water jets will spread the fire.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

  • PubChem. (2023). Methylenecyclopropane (Core Moiety) Compound Summary. National Library of Medicine. [Link][1]

Personal protective equipment for handling Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (C₁₆H₂₆) is a highly lipophilic, bulky biscyclohexyl hydrocarbon derivative[1]. In drug development and advanced materials research, compounds of this class are frequently utilized as structural scaffolds or specialized non-polar solvents. However, their extreme hydrophobicity presents unique operational hazards. This guide provides researchers with field-proven, step-by-step safety and logistical protocols, ensuring E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards are met for handling, spill mitigation, and disposal.

Risk Assessment & Causality

To effectively protect yourself, you must understand why specific protective measures are required. Standard laboratory safety protocols often fail when handling complex cycloalkanes due to a misunderstanding of their physicochemical properties.

  • Epidermal Defatting & Sensitization: As a highly non-polar hydrocarbon, this compound readily extracts lipids from the stratum corneum upon dermal contact. Prolonged exposure causes severe skin defatting, localized dermatoses, and potential sensitization[2][3].

  • Polymer Permeation: Standard latex or thin nitrile gloves (under 4 mil) are highly susceptible to permeation by lipophilic solvents. The non-polar molecules intercalate between the polymer chains of the glove, leading to rapid breakthrough and degradation.

  • Hydrophobic Spreading: Because the compound is intensely hydrophobic, introducing water to a spill will not dilute it. Instead, water acts as a carrier, rapidly spreading the chemical across surfaces and expanding the contamination zone[4][5].

Mandatory Personal Protective Equipment (PPE) Matrix

In compliance with general industrial hygiene information[6] and specific regulatory standards for hand protection[7], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationQuantitative Standard / BreakthroughCausality / Rationale
Hand Protection Viton (Fluoroelastomer) or Heavy-Duty Nitrile (≥8 mil)>480 minutes (Viton)Prevents rapid permeation by lipophilic hydrocarbons; resists structural degradation and protects against epidermal defatting[7].
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects against accidental aerosolization, vapor exposure, or splashing during liquid transfer[8].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112Mitigates risk if the hydrocarbon vapor is exposed to static discharge or ignition sources during handling.
Respiratory Fume Hood (Primary) or Half-Face RespiratorFace Velocity: 0.4–0.6 m/s; NIOSH OV CartridgeControls inhalation of volatile fractions or aerosols during large-scale transfers outside of engineering controls[6].

Step-by-Step Handling Protocol

Every protocol in your laboratory must function as a self-validating system . Do not assume equipment is functioning; verify it through observable metrics before proceeding.

Phase 1: Pre-Operational Validation
  • Verify Engineering Controls: Activate the chemical fume hood. Self-Validation: Tape a small piece of tissue to the bottom of the sash. If it is drawn inward steadily, negative pressure is confirmed. Ensure the face velocity monitor reads between 0.4 and 0.6 m/s.

  • Perform Glove Degradation Test: Before handling large volumes, apply a single drop of Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- (or its solvated mixture) to a spare glove of the type you intend to use. Wait 5 minutes. Self-Validation: If you observe any swelling, discoloration, or embrittlement, the PPE matrix is invalid for your specific solvent system. Upgrade immediately to Viton gloves.

  • Don PPE: Equip chemical splash goggles, FR lab coat, and double-glove (inner layer: standard nitrile; outer layer: heavy-duty nitrile or Viton).

Phase 2: Dispensing and Transfer
  • Eliminate Static: Because hydrocarbons can accumulate static charge, ensure all metal transfer vessels are properly grounded and bonded.

  • Select Proper Apparatus: Use glass, PTFE (Teflon), or stainless steel tools. Avoid polystyrene or low-density polyethylene (LDPE) pipettes, as lipophilic cycloalkanes can leach plasticizers or degrade the material.

  • Transfer: Keep the sash as low as possible. Dispense the chemical slowly to prevent aerosolization.

Phase 3: Post-Operation & Decontamination
  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to prevent secondary skin exposure.

  • Surface Decontamination: Wipe down the fume hood surface with a compatible organic solvent (e.g., isopropanol) followed by a mild detergent, as water alone will not remove hydrocarbon residues.

Spill & Disposal Plan

Due to its environmental toxicity and potential to cause long-lasting harmful effects to aquatic life, this chemical must never enter the standard wastewater system[4][5].

Immediate Spill Response
  • Isolate: Evacuate non-essential personnel and eliminate all ignition sources.

  • Contain (NO WATER): Do not use water. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized hydrocarbon-absorbent pads[3][5].

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a sealable, chemical-resistant hazardous waste container.

Waste Disposal
  • Categorize: Label the container as "Hazardous Organic Waste - Halogen-Free Hydrocarbon."

  • Store: Keep the sealed container in a designated, ventilated, and cool hazardous waste storage area away from strong oxidizers.

  • Dispose: Transfer to a licensed environmental waste contractor for high-temperature incineration[4].

Chemical Handling and Exposure Mitigation Workflow

G Start Pre-Operation: HVAC & PPE Verification Transfer Chemical Transfer: Use Viton/Nitrile Gloves Start->Transfer Verified Spill Spill Occurs? Transfer->Spill Monitor Contain Containment: Apply Sand/Vermiculite (NO WATER) Spill->Contain Yes Routine Routine Cleanup: Decontaminate Surfaces Spill->Routine No Disposal Waste Management: Incineration (Organic Waste) Contain->Disposal Routine->Disposal

Caption: Workflow for handling and spill mitigation of lipophilic cycloalkanes.

References

*[1] Title: Cyclohexane, 1,1'-(cyclohexylidenemethylene)bis- | Source: LookChem | URL: [Link] * Title: 2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane | Source: PubChem | URL: [Link] *[4] Title: Safety Data Sheet: Dicyclohexyl phthalate | Source: Chemos GmbH&Co.KG | URL: [Link] *[8] Title: Safety data sheet | Source: IHB | URL: [Link] *[2] Title: Material Safety Data Sheet Cover-Sheet | Source: Henry Schein | URL: [Link] *[5] Title: SDS - Arxada New Zealand | Source: Arxada | URL: [Link] *[3] Title: MATERIAL SAFETY DATA SHEET: ALKANE, ISOPARAFFIN, AND CYCLOALKANE HYDROCARBONS | Source: SafeSchoolsSDS | URL: [Link] *[6] Title: NIOSH Pocket Guide to Chemical Hazards | Source: CDC | URL: [Link] *[7] Title: 1910.138 - Hand protection | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.